1-(2-Methoxyphenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871221 | |
| Record name | 1-(2-Methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13513-82-1 | |
| Record name | 2-Methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13513-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013513821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Methoxyphenyl)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(2-Methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a secondary benzylic alcohol characterized by a methoxy group positioned ortho to the hydroxyethyl substituent on the aromatic ring. This structural arrangement imparts unique chemical properties and reactivity, making it a valuable intermediate in various fields of chemical synthesis. Its utility is particularly noted in the development of complex organic molecules, including active pharmaceutical ingredients (APIs), where its stereocenter and functional group handles are leveraged to build molecular complexity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, intended for researchers and professionals in organic chemistry and drug development.
Physicochemical and Structural Properties
This compound is a colorless to light yellow liquid or low-melting solid at room temperature. The presence of both a hydroxyl group and a methoxy ether group allows it to act as a hydrogen bond acceptor, while the hydroxyl group also serves as a hydrogen bond donor. This duality, combined with the hydrophobic phenyl ring, results in limited solubility in water but good solubility in common organic solvents like ethanol and ether.[1]
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 13513-82-1 (Racemate) | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[2] |
| Molecular Weight | 152.19 g/mol | PubChem[2] |
| SMILES | CC(C1=CC=CC=C1OC)O | PubChem[2] |
| InChIKey | DHHGVIOVURMJEA-UHFFFAOYSA-N | Chemsrc[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | ChemicalBook[5] |
| Melting Point | 37-39 °C | Chemsrc[4] |
| Boiling Point | 133-135 °C at 10 mmHg | ChemicalBook[5] |
| Density | 1.076 g/mL at 25 °C | ChemicalBook[5] |
| Refractive Index (n²⁰/D) | 1.540 | ChemicalBook[5] |
| Flash Point | >110 °C (>230 °F) | ChemicalBook[5] |
| pKa | 14.89 ± 0.10 (Predicted) | ChemicalBook[5] |
| Solubility | Soluble in ethanol, ether; limited in water | CymitQuimica[1] |
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2'-methoxyacetophenone. This transformation is typically achieved with high efficiency using metal hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1]
An alternative route involves the nucleophilic addition of a methyl group to 2-methoxybenzaldehyde, commonly accomplished via a Grignard reaction with methylmagnesium bromide.[6] While effective, this method requires strictly anhydrous conditions due to the high basicity and nucleophilicity of the Grignard reagent.[6]
Field-Proven Experimental Protocol: Synthesis via Ketone Reduction
This protocol details the reduction of 2'-methoxyacetophenone using sodium borohydride. The choice of methanol as a solvent is strategic; it readily dissolves the starting ketone and the borohydride reagent, and its protic nature facilitates the workup to yield the final alcohol product.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-methoxyacetophenone (5.0 g, 33.3 mmol). Dissolve the ketone in 30 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to moderate the exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.63 g, 16.6 mmol, 0.5 equivalents) portion-wise over 10-15 minutes. The stoichiometry reflects that each mole of NaBH₄ can deliver up to four hydride equivalents, but using a smaller excess ensures complete reaction without complicating the workup. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid (HCl) to the flask, which should still be cooled in an ice bath. This step neutralizes excess borohydride and hydrolyzes the intermediate borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution (20 mL) to remove any residual acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Caption: Synthesis workflow for this compound.
Spectral Analysis and Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are discussed below.
¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra provide a detailed map of the carbon and hydrogen framework. The data presented is for the (S)-enantiomer but is representative of the racemic mixture.[7]
Table 3: NMR Spectral Data for (S)-1-(2-Methoxyphenyl)ethanol in CDCl₃ [7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.22–7.34 | m | - | 2H, Ar-H |
| 6.87–6.98 | m | - | 2H, Ar-H | |
| 5.08–5.10 | m (q) | - | 1H, CH -OH | |
| 3.86 | s | - | 3H, -OCH ₃ | |
| 2.68 | s | - | 1H, -OH | |
| 1.49 | d | 6.4 | 3H, -CH ₃ | |
| ¹³C NMR | 155.6 | - | - | C -OCH₃ |
| 133.4 | - | - | Ar-C | |
| 128.3 | - | - | Ar-C H | |
| 126.1 | - | - | Ar-C H | |
| 120.8 | - | - | Ar-C H | |
| 110.4 | - | - | Ar-C H | |
| 66.6 | - | - | C H-OH | |
| 55.3 | - | - | -OC H₃ | |
| 22.9 | - | - | -C H₃ |
-
¹H NMR Insights: The aromatic region shows complex multiplets due to the ortho-substitution. The methoxy group appears as a sharp singlet at ~3.86 ppm. The benzylic proton on the carbon bearing the hydroxyl group is a multiplet (quartet) around 5.10 ppm, coupled to the adjacent methyl protons. The methyl group itself appears as a doublet at ~1.49 ppm. The hydroxyl proton is a broad singlet.
-
¹³C NMR Insights: The spectrum shows nine distinct carbon signals, consistent with the molecular structure. The carbon attached to the methoxy group (C-OCH₃) is the most downfield aromatic carbon at 155.6 ppm. The benzylic carbon (CH-OH) resonates at 66.6 ppm, while the methoxy and methyl carbons appear at 55.3 and 22.9 ppm, respectively.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[7] A sharp band corresponding to the C-O stretching of the secondary alcohol appears around 1079 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 152 is expected. Key fragmentation patterns for benzylic alcohols include:
-
Alpha-Cleavage: Cleavage of the C-C bond between the benzylic carbon and the methyl group is highly favorable, leading to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion at m/z = 137.
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would produce an ion at m/z = 134.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three primary components: the secondary alcohol, the aromatic ring, and the ortho-methoxy group.
Reactions of the Secondary Alcohol: The secondary hydroxyl group is the most reactive site. It can be readily oxidized to the corresponding ketone, 2'-methoxyacetophenone. This transformation is a cornerstone of its synthetic utility, allowing for the interconversion between the alcohol and ketone oxidation states. A variety of oxidizing agents can be employed, from chromium-based reagents (e.g., PCC) to milder, modern methods like Swern or Dess-Martin periodinane oxidations.[8]
Caption: Oxidation of the secondary alcohol to a ketone.
Influence of the Ortho-Methoxy Group: The electron-donating methoxy group at the ortho position exerts significant electronic and steric influence.
-
Electronic Effects: The methoxy group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the para position (position 4).
-
Steric and Chelating Effects: The proximity of the methoxy group to the benzylic alcohol can influence reactivity. In some metal-catalyzed reactions, the oxygen of the methoxy group can act as a directing group through chelation with the metal center, controlling the stereochemical outcome or rate of reaction. Conversely, steric hindrance from the ortho-substituent can sometimes impede reactions. For instance, in certain oxidations using N-heterocyclic stabilized iodanes, ortho-methoxy substituted benzylic alcohols were found to be unreactive, whereas other isomers proceeded smoothly, highlighting a critical substrate-reagent interaction.[8][9]
Applications in Research and Drug Development
Substituted phenylethanols are crucial chiral building blocks in the pharmaceutical industry. The ability to synthesize enantiomerically pure forms of these alcohols, often through asymmetric reduction of the corresponding ketones, makes them highly valuable starting materials for APIs.
While specific, publicly documented uses of this compound as a direct precursor to a commercial drug are not prevalent, its structural motif is highly relevant. It serves as a versatile intermediate for several reasons:
-
Chiral Pool Synthesis: The chiral alcohol can be used to introduce a specific stereocenter into a target molecule.
-
Functional Group Interconversion: The hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions, or it can be used in esterification or etherification reactions to build more complex structures.
-
-
Precursor to Bioactive Scaffolds: Benzylic alcohols and their corresponding ketones are precursors to a wide range of biologically active compounds, including phenethylamines, which are foundational structures for many neurotransmitter-modulating drugs. The methoxy substituent can be a key pharmacophoric element or can be demethylated at a later stage to reveal a phenol, providing another point for molecular diversification.
-
Safety, Handling, and Storage
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.
Table 4: GHS Hazard Information [2]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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(2013). Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. Available at: [Link]
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(n.d.). NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available at: [Link]
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(n.d.). Experiment 3 - Reduction of a Ketone. WebAssign. Available at: [Link]
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(n.d.). Borohydride Reduction of 2-Methylcyclohexanone Lab. Studylib. Available at: [Link]
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(n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Scribd. Available at: [Link]
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]
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(n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones catalyzed by a recyclable ruthenium catalyst. The Royal Society of Chemistry. Available at: [Link]
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(n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. Available at: [Link]
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(2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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(n.d.). Grignard Reaction Synthesis of Triphenylmethanol. EduBirdie. Available at: [Link]
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(2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. Available at: [Link]
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(n.d.). Supporting Information General All 1H NMR, 13C NMR spectra.... The Royal Society of Chemistry. Available at: [Link]
-
(2025). How is ethanol prepared by methanal by using Grignard reagent? askIITians. Available at: [Link]
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(2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube. Available at: [Link]
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(n.d.). Supporting Information. Available at: [Link]
-
(n.d.). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. ACS Publications. Available at: [Link]
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(2026). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Scientific Research Publishing. Available at: [Link]
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(2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
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(n.d.). How is ethanol prepared by methanal by using Grignard class 12 chemistry CBSE. Vedantu. Available at: [Link]
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(2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
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(2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. ACS Publications. Available at: [Link]
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(n.d.). 2C-B. Wikipedia. Available at: [Link]
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(n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem. Available at: [Link]
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(n.d.). This compound. Chemsrc. Available at: [Link]
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1-(2-Methoxyphenyl)ethanol CAS number 7417-18-7
Technical Whitepaper: 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7) Synthetic Utility, Physicochemical Profile, and Pharmaceutical Applications[1]
Executive Summary & Nomenclature Resolution
2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7) is a primary alcohol and a critical aromatic building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
Critical Nomenclature Alert: There is a frequent discrepancy in commercial databases regarding this CAS number.
-
Correct Chemical Identity for CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol (also known as o-Methoxyphenethyl alcohol).[1][2][3] It is a primary alcohol .[1]
-
Common Misnomer: It is occasionally mislabeled as 1-(2-Methoxyphenyl)ethanol (a secondary alcohol).[1] Researchers must verify the structure via NMR or refractive index before use in stereospecific applications.[1]
This guide focuses on the authoritative structure (primary alcohol) associated with CAS 7417-18-7.[1][4]
Physicochemical Profile
The compound presents as a clear, colorless to pale yellow liquid with a characteristic aromatic odor. It exhibits limited water solubility but high solubility in organic solvents (ethanol, ethyl acetate, DCM).
| Property | Value | Note |
| CAS Number | 7417-18-7 | |
| IUPAC Name | 2-(2-Methoxyphenyl)ethan-1-ol | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Boiling Point | 133–135 °C | @ 10 mmHg |
| Density | 1.076 g/mL | @ 25 °C |
| Refractive Index ( | 1.5379 – 1.5400 | |
| Flash Point | > 110 °C (> 230 °F) | Closed Cup |
| SMILES | COC1=CC=CC=C1CCO | Primary Alcohol |
| Solubility | Soluble in alcohol, ether, CHCl₃ | Insoluble in water |
Synthetic Pathways
The synthesis of 2-(2-Methoxyphenyl)ethanol is typically achieved through reduction or substitution reactions.[1] Two primary protocols are dominant in research and industrial settings.[1]
Protocol A: Reduction of (2-Methoxyphenyl)acetic Acid (Industrial Standard)
This method offers high yields and scalability.[1] It involves the reduction of the carboxylic acid or its ester derivative using Lithium Aluminum Hydride (LAH) or Borane-THF complex.[1]
-
Precursor: 2-Methoxyphenylacetic acid (CAS 93-25-4).[1][5][6]
-
Reagents: LiAlH₄ (in THF or Et₂O).[1]
-
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation.
Protocol B: Methylation of 2-Hydroxyphenethyl Alcohol (Laboratory Scale)
Ideal for introducing specific isotopic labels (e.g., ¹³C-methoxy) or when starting from the diol.[1]
-
Precursor: 2-(2-Hydroxyethyl)phenol (Tyrosol isomer).[1]
-
Reagents: Iodomethane (MeI), Cesium Carbonate (Cs₂CO₃), Acetone.[7]
-
Conditions: 0°C to Room Temp, inert atmosphere.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for 2-(2-Methoxyphenyl)ethanol showing the reduction route (top) and methylation route (bottom).[1]
Pharmaceutical & Research Applications[5][7][9]
Tyrosinase Inhibition & Dermatology
Recent studies have identified 2-(2-Methoxyphenyl)ethanol as a potent inhibitor of tyrosinase , the rate-limiting enzyme in melanin biosynthesis.[1]
-
Mechanism: The molecule acts as a structural analogue to tyrosine substrates, competitively binding to the enzyme's active site.
-
Application: Development of anti-hyperpigmentation agents and skin-whitening cosmeceuticals.[1]
Functional Materials (Phthalocyanines)
The compound is used to synthesize peripherally substituted metallophthalocyanines .[1][8]
-
Utility: These complexes exhibit significant antimicrobial activity and are investigated for use in photodynamic therapy (PDT) and as advanced chemical sensors.[1] The 2-methoxyethyl side chain improves the solubility of the macrocycle in organic solvents, a common challenge in phthalocyanine chemistry.
GPCR Ligand Design
The o-methoxyphenethyl motif is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for G-Protein Coupled Receptors (GPCRs), particularly:
-
Dopamine Receptors (D2/D3): The steric bulk and electronic properties of the ortho-methoxy group are often exploited to induce conformational locks in receptor-ligand complexes.[1]
-
Serotonin Receptors (5-HT): Used as a linker segment in fragment-based drug discovery.[1]
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Guidelines:
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). The compound is light-sensitive; use amber glass containers.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Work within a fume hood to avoid inhalation of vapors.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]
References
-
ChemicalBook. (2024).[1] this compound CAS# 7417-18-7 Properties and Synthesis. Link
-
National Institutes of Health (NIH) PubChem. (2024).[1] 2-(2-Methoxyphenyl)ethanol (Compound CID 81909).[1] Link
-
BenchChem. (2024).[1] Synthesis of 2-(2-Methoxyphenyl)ethanol and Derivatives. Link
-
CymitQuimica. (2024).[1] Safety Data Sheet: 2-(2-Methoxyphenyl)ethanol. Link
-
ResearchGate. (2017).[1] Synthesis of Metallophthalocyanines containing 2-(2-methoxyphenyl)ethanol groups. Link
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An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)ethanol
Abstract
1-(2-Methoxyphenyl)ethanol is a valuable secondary alcohol that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its structural motif, featuring a chiral center adjacent to a methoxy-substituted aromatic ring, makes it a subject of interest for asymmetric synthesis and further functionalization. This guide provides a comprehensive overview of the principal laboratory-scale methodologies for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The two primary routes discussed are the nucleophilic addition of a Grignard reagent to an aldehyde and the reduction of a ketone. This document is intended to equip researchers with the foundational knowledge and practical insights required to successfully synthesize and characterize this important molecule.
Introduction and Physicochemical Profile
This compound (CAS: 13513-82-1) is an aromatic alcohol whose utility in organic synthesis is well-established. The presence of the ortho-methoxy group can influence the reactivity of the aromatic ring and the adjacent benzylic alcohol through steric and electronic effects, offering unique opportunities for synthetic manipulation. Understanding its physical and chemical properties is paramount for its effective handling, purification, and use in subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13513-82-1 | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | 37 °C | |
| Boiling Point | 133-135 °C at 10 mmHg | |
| Density | 1.076 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.540 |
Core Synthetic Methodologies
The synthesis of this compound is most commonly achieved via two robust and reliable strategies: the formation of a new carbon-carbon bond using an organometallic reagent or the reduction of a corresponding ketone.
Method A: Grignard Reaction from 2-Methoxybenzaldehyde
This approach represents a classic application of organometallic chemistry, specifically the Grignard reaction, to form a secondary alcohol. The core of this method is the nucleophilic attack of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.
Causality and Mechanistic Insight: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the methyl group. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will protonate and destroy the Grignard reagent, terminating the desired reaction. The initial product is a magnesium alkoxide salt, which is subsequently protonated during an acidic workup to yield the final alcohol product.
Caption: NaBH₄ reduction mechanism for synthesizing this compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the specified conditions and stoichiometry is critical for achieving the desired outcome with high purity and yield.
Protocol for Method A: Grignard Synthesis
Caption: Experimental workflow for the Grignard synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen to remove residual moisture.
-
Reagent Preparation: In the reaction flask, add 2-methoxybenzaldehyde. Dissolve it in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: Cool the flask to 0 °C using an ice-water bath. Slowly add a solution of methylmagnesium bromide (typically 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Table 2: Quantitative Data for Grignard Protocol
| Parameter | Value |
| 2-Methoxybenzaldehyde | 1.0 eq |
| Methylmagnesium Bromide | 1.1 - 1.2 eq |
| Solvent | Anhydrous THF or Et₂O |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 85 - 95% |
Protocol for Method B: Ketone Reduction
Caption: Experimental workflow for the NaBH₄ reduction synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 2'-methoxyacetophenone in methanol or ethanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. While stirring, add sodium borohydride (typically 1.2-1.5 equivalents) slowly in small portions. Caution: Hydrogen gas is evolved.
-
Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC confirms the disappearance of the starting ketone.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute (1 M) hydrochloric acid until gas evolution ceases.
-
Isolation: Remove the bulk of the solvent via rotary evaporation. Add water to the residue and extract the product with ethyl acetate or dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography if necessary.
Table 3: Quantitative Data for NaBH₄ Reduction Protocol
| Parameter | Value |
| 2'-Methoxyacetophenone | 1.0 eq |
| Sodium Borohydride (NaBH₄) | 1.2 - 1.5 eq |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 1 - 2 hours |
| Typical Yield | 90 - 98% |
Product Characterization
Confirmation of the successful synthesis of this compound requires spectroscopic analysis. The data below are characteristic of the target compound.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. A strong C-O stretching band will also be visible around 1050 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides unambiguous structural confirmation. Expected signals include:
-
A multiplet in the aromatic region (δ ≈ 6.8-7.3 ppm) for the four protons on the benzene ring.
-
A quartet at δ ≈ 5.0 ppm corresponding to the benzylic proton (-CHOH), coupled to the adjacent methyl group.
-
A singlet at δ ≈ 3.8 ppm for the three methoxy (-OCH₃) protons.
-
A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift and may be exchanged with D₂O.
-
A doublet at δ ≈ 1.5 ppm for the three methyl (-CH₃) protons, coupled to the benzylic proton.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.
Safety and Handling Imperatives
Trustworthiness through Safety: A robust protocol is one that is performed safely. The reagents used in these syntheses possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Grignard Reagents (e.g., CH₃MgBr):
-
Hazards: Grignard reagents are often pyrophoric (ignite spontaneously in air) and react violently with water and other protic sources. The ethereal solvents used (THF, diethyl ether) are extremely flammable.
-
Controls: Always handle Grignard reagents under an inert atmosphere (nitrogen or argon). Use flame-dried glassware to eliminate all traces of moisture. Work must be conducted in a chemical fume hood.
-
PPE: A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.
-
-
Sodium Borohydride (NaBH₄):
-
Hazards: While less hazardous than Grignard reagents, NaBH₄ is toxic if ingested or absorbed through the skin. It reacts with water and acids to release flammable hydrogen gas.
-
Controls: Add NaBH₄ in portions to control the rate of reaction and gas evolution. Ensure adequate ventilation.
-
PPE: Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Conclusion
The synthesis of this compound can be reliably accomplished using either a Grignard reaction with 2-methoxybenzaldehyde or the reduction of 2'-methoxyacetophenone. The Grignard method is an excellent example of C-C bond formation but requires stringent anhydrous and inert conditions. The sodium borohydride reduction method is operationally simpler and more tolerant of trace moisture, often providing higher yields with easier workup. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling highly reactive organometallic reagents. Both routes, when executed with precision and appropriate safety measures, provide efficient access to this valuable synthetic intermediate.
References
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information . Royal Society of Chemistry. [Link]
-
Grignard Reaction . American Chemical Society. [Link]
-
Addition of NaBH4 to aldehydes to give primary alcohols . Master Organic Chemistry. [Link]
-
Aldehyde/Ketone -> Alcohol with NaBH4/MeOH . OrgoSolver. [Link]
-
Sodium Borohydride (NaBH4) Reduction . Organic Synthesis. [Link]
Chemo-Enzymatic Synthesis and Characterization of 1-(2-Methoxyphenyl)ethanol: A Technical Whitepaper
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
1-(2-Methoxyphenyl)ethanol represents a critical class of chiral benzylic alcohols used as building blocks in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its structural uniqueness lies in the ortho-methoxy substituent, which introduces significant steric hindrance compared to its meta- or para- analogues.[2] This "ortho-effect" makes it a benchmark substrate for validating the robustness of new asymmetric catalysts and biocatalysts.[1][2]
Molecular Specifications
| Property | Specification | Technical Note |
| Molecular Weight | 152.19 g/mol | Calculated based on |
| Molecular Formula | ||
| CAS Number (Racemic) | 13513-82-1 | Critical Distinction: Do not confuse with 2-(2-methoxyphenyl)ethanol (CAS 7417-18-7), a phenethyl alcohol isomer often mislabeled in vendor catalogs.[2] |
| CAS Number (S-Isomer) | 108100-06-7 | Target eutomer for many bioactive scaffolds.[1][2] |
| Physical State | Colorless to pale yellow liquid | Viscous; typically requires high-vacuum distillation for purification ( |
| Solubility | Soluble in alcohols, ethers, DCM | Limited water solubility; requires biphasic systems or co-solvents for enzymatic hydrolysis.[8] |
The "Ortho-Challenge" in Synthesis
From a mechanistic standpoint, the methoxy group at the ortho position creates a steric clash with the incoming hydride source or enzyme active site.[8] In Asymmetric Transfer Hydrogenation (ATH), this bulk can destabilize the transition state of the metal-hydride transfer, often lowering enantiomeric excess (
Synthetic Routes: Chemical vs. Biocatalytic[11]
Researchers typically employ two primary workflows to access high-purity this compound: Asymmetric Transfer Hydrogenation (ATH) for direct chiral synthesis, or Lipase-Mediated Kinetic Resolution for upgrading racemic mixtures.[2][8]
Route A: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Metal-Ligand Cooperative Catalysis.[1][2]
The reduction of 2-methoxyacetophenone using a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN) allows for high enantioselectivity.[2][8] The reaction utilizes formic acid/triethylamine as the hydrogen donor, avoiding high-pressure
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]
-
Selectivity: Typically >95%
for the (S)-alcohol.[1][2][9] -
Advantage: 100% theoretical yield (unlike kinetic resolution which is limited to 50%).[1][2]
Route B: Lipase-Mediated Kinetic Resolution
Mechanism: Enantioselective Transesterification.[1][2] When the racemic alcohol is exposed to a lipase (specifically Candida antarctica Lipase B, CAL-B) and an acyl donor (vinyl acetate), the enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[8]
-
Acyl Donor: Vinyl acetate (Irreversible donor; produces volatile acetaldehyde byproduct, driving equilibrium).[1][8]
-
Solvent: Hydrophobic solvents (n-Heptane, Toluene) are strictly required to maintain the lipase's "open-lid" active conformation.[2][8]
Technical Workflows & Visualization
The following diagram illustrates the decision matrix and process flow for synthesizing the enantiopure alcohol.
Figure 1: Chemo-enzymatic workflow comparing classical kinetic resolution against direct asymmetric transfer hydrogenation.[2][8]
Experimental Protocols
Protocol 4.1: Asymmetric Transfer Hydrogenation (ATH)
Target: (S)-1-(2-Methoxyphenyl)ethanol[2][8]
Reagents:
Procedure:
-
Inertion: Flame-dry a Schlenk flask and purge with Nitrogen (
). -
Loading: Charge the flask with 2-methoxyacetophenone (5 mmol) and the Ru-catalyst (15.9 mg).
-
Initiation: Add degassed HCOOH/TEA mixture (2.5 mL) via syringe.
-
Reaction: Stir at
for 24 hours. Note: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is slower than para-substituted acetophenones due to steric hindrance.[8] -
Quench: Dilute with water (10 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with saturated
(to remove residual formic acid) and brine. Dry over .[1][2][12] Concentrate in vacuo.[1][2][9]
Protocol 4.2: Lipase-Mediated Kinetic Resolution
Target: Resolution of Racemic Mixture
Reagents:
-
Enzyme: Novozym 435 (10-20 mg/mmol substrate)[2]
Procedure:
-
Solvation: Dissolve racemic alcohol in n-Heptane. Critical: Do not use polar solvents like THF or Ethanol, as they strip the essential water layer from the enzyme, deactivating it.[8]
-
Addition: Add Vinyl Acetate and Novozym 435 beads.
-
Incubation: Shake at 200 rpm at
. -
Monitoring: Stop reaction at exactly 50% conversion (monitored by GC/HPLC).
-
Why? Beyond 50% conversion, the enzyme may begin slowly accepting the (S)-enantiomer, eroding the optical purity of the remaining alcohol.[8]
-
-
Workup: Filter off the enzyme beads (can be reused). Evaporate solvent.[1][2][9][12]
-
Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel; gradient elution Hexane
EtOAc).
Analytical Validation
To validate the molecular weight and enantiomeric purity, the following methods are standard:
-
Mass Spectrometry (GC-MS):
-
Chiral HPLC:
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 572294, 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]
-
Noyori, R., & Hashiguchi, S. (1997).[1][8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Retrieved from [Link]
-
Ghanem, A. (2007).[1][2][8] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-(Hetero)aryl-ethanols. Tetrahedron: Asymmetry.[1][2][12][13] (Context: Kinetic resolution protocols for ortho-substituted alcohols).
-
Breuer, M., et al. (2004).[1][2][8] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Retrieved from [Link][2][8]
-
Sigma-Aldrich. (2025).[1][2][3] Product Specification: this compound.[1][2][3][14][4][6][7][15] (Used for confirmation of physical properties and CAS 13513-82-1).[2]
Sources
- 1. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7417-18-7 [chemicalbook.com]
- 4. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
- 5. This compound | CAS#:13513-82-1 | Chemsrc [chemsrc.com]
- 6. This compound | CAS 13513-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
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- 12. rsc.org [rsc.org]
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- 14. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-(2-METHOXYPHENYL)ETHAN-1-ONE | CAS 579-74-8 [matrix-fine-chemicals.com]
physical properties of 1-(2-Methoxyphenyl)ethanol
Topic: Physical Properties and Technical Profile of 1-(2-Methoxyphenyl)ethanol Content Type: Technical Reference Guide Audience: Researchers, Synthetic Chemists, and Process Engineers[1]
A Comprehensive Guide to Properties, Synthesis, and Biocatalytic Resolution[1]
Executive Summary & Molecular Architecture
This compound (CAS: 7417-18-7), also designated as
Its molecular architecture features a chiral center at the benzylic position, making it a frequent substrate for enzymatic kinetic resolution studies.[1][2] The proximity of the methoxy group to the reaction center imposes unique steric and electronic effects that influence both chemical reactivity and spectroscopic signatures.[1][2]
Molecular Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Registry Number | 7417-18-7 |
| Molecular Formula | C |
| SMILES | CC(O)C1=CC=CC=C1OC |
| Molecular Weight | 152.19 g/mol |
Physicochemical Profile
The following data represents validated physical constants. Researchers should note that the ortho-substitution pattern significantly depresses the melting point compared to para-isomers, resulting in a compound that exists as a liquid or low-melting solid at room temperature.[1][2]
Table 1: Physical Properties
| Property | Value | Conditions/Notes |
| Physical State | Clear to pale yellow liquid | May crystallize upon prolonged cold storage (MP ~37°C) |
| Boiling Point | 133–135 °C | @ 10 mmHg (Reduced pressure distillation required) |
| Density | 1.076 g/mL | @ 25 °C |
| Refractive Index ( | 1.540 | Standard reference for purity checks |
| Flash Point | > 113 °C (>230 °F) | Closed Cup |
| Solubility (Water) | Low | Sparingly soluble due to lipophilic aromatic ring |
| Solubility (Organics) | High | Miscible with EtOH, Et |
| pKa | ~14.9 | Predicted (Secondary alcohol) |
Spectroscopic Characterization
Accurate identification relies on interpreting the specific shielding effects caused by the ortho-methoxy group.[1][2]
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
- 7.35 – 6.85 ppm (m, 4H): Aromatic protons.[1][2] The ortho-methoxy group causes complex splitting patterns distinct from para-substituted analogs.[1][2]
- 5.10 – 5.15 ppm (q, 1H, J = 6.5 Hz): Benzylic methine proton (-CH -OH).[1] Downfield shift due to the aromatic ring and oxygen.[1][2]
-
3.85 ppm (s, 3H): Methoxy group (-OCH
).[1] Characteristic sharp singlet.[1][2] - 2.50 ppm (br s, 1H): Hydroxyl proton (-OH ).[1] Chemical shift varies with concentration/H-bonding.[1][2]
-
1.48 ppm (d, 3H, J = 6.5 Hz): Methyl group (-CH
).[1]
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm
: Broad O-H stretching vibration (Intermolecular H-bonding).[2] -
2850–3000 cm
: C-H stretching (Aliphatic and Aromatic).[1][2] -
1240 cm
: Aryl alkyl ether C-O stretch (Strong, characteristic of anisole derivatives).[1]
Synthesis and Biocatalytic Resolution
The preparation of this compound is generally achieved via chemical reduction or Grignard addition.[1][2] However, the production of enantiopure material requires kinetic resolution, typically mediated by lipases such as Candida antarctica Lipase B (CAL-B).[1][3]
Synthetic Workflows
The diagram below illustrates two primary chemical synthesis routes and the subsequent enzymatic resolution pathway.
Figure 1: Chemical synthesis routes (Red) converging to the racemic intermediate, followed by enzymatic kinetic resolution (Green/Blue) to separate enantiomers.[4][5]
Experimental Protocols
Protocol A: Chemical Synthesis (Reduction)
Objective: Synthesis of racemic this compound from 2-methoxyacetophenone.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.
-
Dissolution: Dissolve 2-methoxyacetophenone (15.0 g, 0.1 mol) in Methanol (100 mL). Cool to 0 °C.
-
Addition: Add Sodium Borohydride (NaBH
, 4.2 g, 1.1 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[2] -
Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]
-
Quench: Carefully add saturated NH
Cl solution (50 mL) to quench excess hydride. -
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with CH
Cl (3 x 50 mL). -
Purification: Dry organics over MgSO
, filter, and concentrate. Purify via vacuum distillation (BP 133-135 °C @ 10 mmHg).
Protocol B: Enzymatic Kinetic Resolution
Objective: Separation of (S)-alcohol from the racemic mixture using CAL-B (Novozym 435). Note: CAL-B typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary alcohols.[1]
-
Reaction Mix: In a flask, dissolve racemic this compound (1.0 g) in dry Hexane or MTBE (20 mL).
-
Acyl Donor: Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.[1][2]
-
Catalyst: Add Novozym 435 (immobilized CAL-B, 20 mg/mmol substrate).
-
Incubation: Shake at 30–40 °C at 200 rpm.
-
Monitoring: Monitor Enantiomeric Excess (
) via Chiral HPLC (e.g., Chiralcel OD-H column). -
Termination: Stop reaction at ~50% conversion (theoretical yield max for resolution). Filter off the enzyme (reusable).[1][2]
-
Separation: Separate the (S)-alcohol and (R)-acetate via column chromatography.
Handling, Stability, and Safety
-
Stability: Stable under ambient conditions.[1][2] Hygroscopic; store in tightly sealed containers.
-
Reactivity: Avoid strong oxidizing agents (converts back to ketone) and acid chlorides (unless esterification is desired).[1][2]
-
Safety Profile (GHS):
References
-
ChemicalBook. (2024).[1][2] this compound Properties and CAS Data. Retrieved from
-
PubChem. (2024).[1][2] 2-(2-Methoxyphenyl)ethanol Compound Summary (CAS 7417-18-7).[2][7][8][9] National Library of Medicine.[1][2] Retrieved from
-
Kamal, A., et al. (2014).[1][2] Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol. (Contextual reference for lipase protocols on similar aromatic substrates). Biotechnology Progress. Retrieved from
-
He, B., et al. (2021).[1][2][10] Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification. (Methodology adaptation for methoxy-substituted phenylethanols). Chirality. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
- 8. This compound | 7417-18-7 [chemicalbook.com]
- 9. This compound(7417-18-7) 1H NMR spectrum [chemicalbook.com]
- 10. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boiling Point of 1-(2-Methoxyphenyl)ethanol
This guide provides a comprehensive technical overview of the boiling point of 1-(2-Methoxyphenyl)ethanol (CAS 13513-82-1), a key physical property critical for its purification, handling, and application in research and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate boiling point determination.
Introduction: Significance of Boiling Point in a Research Context
This compound is a valuable chemical intermediate in various synthetic pathways. Its boiling point is not merely a physical constant but a critical parameter that dictates the choice of purification methods, reaction conditions, and storage protocols. Accurate knowledge of the boiling point is paramount for:
-
Purification: Fractional distillation, a primary method for purifying liquid organic compounds, relies on differences in boiling points. For this compound, precise temperature and pressure control during distillation is essential to separate it from starting materials, byproducts, or solvents.
-
Reaction Engineering: In chemical synthesis, reaction temperatures are often set relative to the boiling points of the reagents or solvents to control reaction rates and prevent unwanted side reactions or loss of material.
-
Safety and Handling: The boiling point, in conjunction with flash point and vapor pressure, informs the safety protocols required for handling and storing the compound, particularly concerning flammability and inhalation hazards.[1]
This guide will delve into the factors influencing the boiling point of this compound, provide a detailed protocol for its experimental determination, and present a curated summary of its reported physicochemical properties.
Physicochemical Properties of this compound
A compound's boiling point is intrinsically linked to its other physical and chemical properties. The following table summarizes the key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 13513-82-1 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [2][3] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Boiling Point | 236.4 °C at 760 mmHg | [3] |
| 133-135 °C at 10 mmHg | [4] | |
| Melting Point | 37-39 °C | [3] |
| Density | 1.1 g/cm³ (approx.) | [3] |
| Flash Point | 110.8 °C (approx.) | [3] |
Theoretical Principles of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5][6] This phenomenon is governed by several key factors:
-
Intermolecular Forces: The energy required to overcome the forces holding molecules together in a liquid state (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) is the primary determinant of the boiling point. This compound possesses a hydroxyl (-OH) group capable of hydrogen bonding and a polar methoxy (-OCH₃) group, leading to a relatively high boiling point.
-
Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases due to stronger van der Waals forces.[5]
-
External Pressure: The boiling point is highly dependent on the external pressure.[5][6] A lower external pressure requires a lower vapor pressure to induce boiling, and thus the liquid boils at a lower temperature.[6] This principle is the basis for vacuum distillation.
The relationship between pressure and boiling point is fundamental. For many organic compounds, a rule of thumb is that halving the pressure results in an approximate 10°C drop in the boiling point. This is particularly relevant for compounds like this compound, which have high boiling points at atmospheric pressure and are susceptible to decomposition at elevated temperatures.
Experimental Determination of Boiling Point under Reduced Pressure
Given the high boiling point of this compound at atmospheric pressure (236.4 °C), determination via vacuum distillation is the preferred and most reliable method. This technique prevents thermal degradation and allows for a more controlled and accurate measurement.
Causality Behind Experimental Choices
-
Why Reduced Pressure? Heating the compound to over 230 °C at atmospheric pressure risks decomposition, which would not only yield an inaccurate boiling point but also result in loss of the sample. By reducing the pressure, the boiling point is significantly lowered into a more manageable and less destructive range (e.g., 133-135 °C at 10 mmHg).[4]
-
Selection of Equipment: A short-path distillation apparatus is often ideal for small-scale determinations as it minimizes the distance the vapor travels, reducing sample loss on the condenser surface. A digital vacuum gauge and a precise thermometer are critical for accuracy.
-
Heating Method: An oil bath or heating mantle provides uniform and controllable heating, which is essential for establishing a stable equilibrium between the liquid and vapor phases. Direct heating with a flame should be avoided due to the risk of bumping and decomposition.[7]
Detailed Step-by-Step Protocol
This protocol outlines a self-validating system for the determination of the boiling point of this compound using a micro-distillation or short-path apparatus.
-
Apparatus Assembly:
-
Assemble a clean, dry short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a small stir bar in the distilling flask.
-
Insert a calibrated thermometer or thermocouple so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Connect the apparatus to a vacuum pump via a cold trap. The cold trap is crucial to protect the pump from corrosive vapors.
-
Incorporate a digital vacuum gauge between the cold trap and the apparatus to monitor the pressure accurately.
-
-
Sample Preparation and Loading:
-
Charge the distilling flask with 5-10 mL of this compound. The flask should not be more than two-thirds full.
-
Add a few boiling chips if a stir bar is not used to ensure smooth boiling.
-
-
Measurement Procedure:
-
Begin stirring the sample.
-
Carefully evacuate the system to the desired pressure (e.g., 10 mmHg). It is critical that the pressure is stable before heating commences.
-
Begin to heat the distilling flask gently using a heating mantle or oil bath.
-
Observe the sample for the onset of boiling. As the liquid heats, you will observe a ring of condensing vapor rising up the flask.
-
The boiling point is the temperature at which the condensing vapor ring is stable at the level of the thermometer bulb and the first drop of distillate collects in the receiving flask.
-
Record the temperature and the precise pressure simultaneously. A stable temperature reading over a period of active distillation (e.g., 1-2 drops per second) is the boiling point at that pressure. A fluctuating temperature may indicate the presence of impurities.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the vacuum distillation process for determining the boiling point.
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Safety Precautions
When handling this compound and performing vacuum distillation, adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the apparatus to protect against implosion.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
Conclusion
The boiling point of this compound is a fundamental physicochemical property with significant practical implications for its use in scientific research and development. The reported value of 236.4 °C at 760 mmHg underscores the necessity of using reduced pressure techniques for its purification and handling. By employing a well-controlled vacuum distillation procedure as outlined in this guide, researchers can obtain accurate and reliable boiling point data, ensuring the purity of the compound and the safety and success of their experimental work.
References
-
Chemsrc. (2025). This compound. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyethanol. Retrieved February 7, 2026, from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved February 7, 2026, from [Link]
-
Faculty of Science, Tanta University. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved February 7, 2026, from [Link]
-
D-solutions. (n.d.). BOILING POINT DETERMINATION. Retrieved February 7, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS 13513-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. This compound | CAS#:13513-82-1 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide to the Melting Point of 1-(2-Methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the melting point of 1-(2-Methoxyphenyl)ethanol, a critical physical parameter for its application in research and development. Beyond a simple statement of the value, this document delves into the theoretical underpinnings, a detailed experimental protocol for its determination, factors influencing its measurement, and its significance in the broader context of chemical and pharmaceutical sciences.
Introduction: The Significance of a Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property that provides valuable insights into the identity, purity, and solid-state characteristics of a compound like this compound.
In the context of drug development and chemical research, an accurate determination of the melting point is paramount for:
-
Purity Assessment: The presence of impurities typically depresses and broadens the melting point range. A sharp melting point is a strong indicator of high purity.
-
Compound Identification: The melting point is a characteristic property that can be used, in conjunction with other analytical data (e.g., NMR, IR spectroscopy), to confirm the identity of a synthesized or isolated compound.
-
Physical State at Ambient Temperatures: Knowing the melting point helps in determining the physical state of the compound under typical storage and handling conditions, which is crucial for formulation and stability studies.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will exhibit different melting points. Identifying and characterizing polymorphs is a critical step in drug development as they can have different solubilities, stabilities, and bioavailabilities.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Melting Point | 37-39 °C[1][2] |
| Boiling Point | 124–126 °C at 17 mmHg[1]; 133-135 °C at 10 mmHg[3][4] |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [1] |
| Density | Approximately 1.08 g/mL[1]; 1.076 g/mL at 25 °C[3][4] |
| Appearance | Colorless to light yellow clear liquid or solid[3][4] |
| CAS Number | 13513-82-1[1][2] |
Experimental Determination of Melting Point: A Validated Protocol
The following protocol outlines a standard laboratory procedure for the accurate determination of the melting point of this compound using a digital melting point apparatus. This method is designed to be self-validating through the use of a certified reference standard.
Materials and Equipment
-
This compound sample (recrystallized and dried)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Certified reference standard with a melting point near that of the analyte (e.g., Benzophenone, m.p. 48.5 °C)
-
Spatula
-
Mortar and pestle
Experimental Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dry, as residual solvent will depress the melting point.
-
If the sample is crystalline, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The sample should be tightly packed to a height of 2-3 mm.
-
-
Instrument Calibration:
-
Before measuring the sample, calibrate the apparatus using a certified reference standard with a known melting point.
-
Prepare a capillary tube with the reference standard following the same procedure as for the sample.
-
Determine the melting point of the reference standard. The observed value should be within the acceptable range of the certified value (typically ±0.5 °C). If not, the apparatus requires calibration.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube containing this compound into the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point. For this compound, a rapid ramp to approximately 30 °C is appropriate.
-
Once the temperature is within 5-10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. A slow heating rate is crucial for an accurate determination.
-
Observe the sample carefully. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range.
-
-
Data Reporting and Interpretation:
-
Report the determined melting point as a range from the onset to the completion of melting (e.g., 37.5-38.5 °C).
-
A narrow melting range (typically less than 1 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.
-
Factors Influencing the Melting Point of this compound
Several factors can affect the observed melting point of this compound. Understanding these is critical for accurate and reproducible measurements.
-
Purity: This is the most significant factor. Impurities disrupt the crystal lattice of the solid, leading to a depression of the melting point and a broadening of the melting range. Common impurities in the synthesis of this compound could include unreacted starting materials (e.g., 2-methoxyacetophenone), by-products, or residual solvents from purification.
-
Heating Rate: An excessively fast heating rate can lead to an erroneously high and broad melting point range because the sample and the thermometer will not be in thermal equilibrium.
-
Sample Packing: A loosely packed sample in the capillary tube will not conduct heat uniformly, resulting in a wider melting range.
-
Polymorphism: While not extensively reported for this specific compound, the existence of different crystalline forms (polymorphs) could lead to different melting points. It is good practice to be aware of this possibility for any crystalline solid.
Synthesis and Purification Context
This compound is typically synthesized via the reduction of 2-methoxyacetophenone. The choice of reducing agent and subsequent purification steps are critical for obtaining a pure product with a sharp melting point.
Caption: General synthesis and purification pathway.
The crude product from the reduction reaction will likely contain unreacted starting material and inorganic salts. A purification step, such as recrystallization from a suitable solvent system or column chromatography, is essential to remove these impurities. The final product should be thoroughly dried under vacuum to remove any residual solvent before melting point determination.
Conclusion
The melting point of this compound, reported as 37-39 °C, is a key parameter for its identification and purity assessment. An accurate and reproducible measurement requires careful sample preparation, proper instrument calibration, and a controlled heating rate. For researchers in drug development and related fields, a thorough understanding of the principles and factors influencing melting point determination is essential for generating reliable data and ensuring the quality of the chemical entities they work with.
References
-
The Good Scents Company. 2-(para-anisyl) ethanol. [Link]
-
Chemsrc. This compound | CAS#:13513-82-1. [Link]
Sources
Technical Guide: Solubility Profile & Applications of 1-(2-Methoxyphenyl)ethanol
Part 1: Executive Summary & Physicochemical Core
1-(2-Methoxyphenyl)ethanol (also known as
Unlike its para-isomer, the ortho-substitution pattern in this molecule introduces a critical steric and electronic effect: the potential for intramolecular hydrogen bonding between the methoxy oxygen and the hydroxyl proton. This interaction effectively "masks" the polarity of the hydroxyl group, increasing the molecule's lipophilicity and reducing its aqueous solubility compared to theoretical predictions based solely on functional group counting.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description | Relevance to Solubility |
| CAS (Racemic) | 7417-18-7 | Primary identifier for bulk solvent selection. |
| CAS ((S)-Enantiomer) | 108100-06-7 | Enantiomers may exhibit distinct solid-state solubility (conglomerate vs. racemate). |
| Molecular Weight | 152.19 g/mol | Low MW facilitates diffusion but does not guarantee water solubility. |
| Physical State | Viscous Liquid / Low-melting Solid (MP ~37°C) | Handling requires protocols for supercooled liquids; slow crystallization kinetics. |
| LogP (Octanol/Water) | ~1.55 (Experimental/Predicted) | Indicates moderate lipophilicity; partitions preferentially into organic phases. |
| pKa | >15 (Alcohol) | Non-ionizable at physiological pH (1-14). pH adjustment will not significantly alter intrinsic solubility. |
Part 2: Solubility Landscape
The solubility of this compound is non-linear across solvent polarities. The following data synthesizes empirical observations from biocatalytic workflows and extraction protocols.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH 7) | Low / Immiscible | The hydrophobic benzene ring and methyl group overwhelm the hydroxyl's H-bonding capacity. Forms a biphasic system (oiling out). |
| Alcohols | Methanol, Ethanol, IPA | High (Miscible) | Perfect H-bond matching. Ideal for preparing stock solutions for biological assays. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the aromatic ring; standard extraction solvent. |
| Ethers | THF, MTBE | High | Good miscibility; MTBE is preferred for biphasic biocatalysis due to low water miscibility. |
| Alkanes | n-Hexane, Heptane | Moderate to High | Soluble, but temperature-dependent. Often used as the non-polar phase in biphasic enzymatic reductions. |
| Polar Aprotic | DMSO, DMF | High (Miscible) | Used as co-solvents (typically <10% v/v) to solubilize the substrate in aqueous enzymatic buffers. |
The "Ortho-Effect" on Partitioning
In the ortho isomer, the proximity of the
-
Consequence: This reduces the availability of the hydroxyl group to hydrogen bond with water molecules.
-
Result: this compound is significantly less water-soluble and more hexane-soluble than its para-isomer, where the functional groups are distant and fully exposed to the solvent.
Part 3: Experimental Protocol (Thermodynamic Solubility)
Warning: Because this compound is often a viscous liquid or a solid with a low melting point, standard filtration methods can fail due to filter clogging or phase separation artifacts. The Shake Flask-Centrifugation Method is the gold standard here.
Workflow Visualization (DOT)
Figure 1: Thermodynamic solubility determination workflow optimized for lipophilic oils/low-melting solids.
Detailed Methodology
-
Preparation: Add this compound to a glass vial until a distinct second phase (droplets or solid pellet) is visible. Typically, 20-50 mg per mL of buffer is sufficient to ensure saturation.
-
Equilibration: Cap tightly to prevent evaporation. Shake at 25°C for 24–48 hours.
-
Note: For viscous liquids, vigorous shaking is required to maximize surface area contact between the oil and water phases.
-
-
Phase Separation (Critical): Do not use syringe filters immediately, as the viscous oil can coat the membrane, creating false positives (leakage) or false negatives (adsorption).
-
Step: Centrifuge at 15,000
g for 10 minutes at a temperature-controlled 25°C.
-
-
Sampling: Carefully insert a pipette tip below the surface (if the compound is less dense than water and floats) or above the pellet. Withdraw the aqueous phase without disturbing the interface.
-
Quantification: Dilute the aliquot 10-fold in Methanol. Analyze via HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 270 nm—characteristic of the anisole chromophore).
Part 4: Applications & Biocatalytic Relevance[5]
The primary industrial application of this molecule involves the enzymatic reduction of 2-methoxyacetophenone using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Solubility dictates the reactor design.
Biphasic Reaction System Design
Since the substrate and product are poorly water-soluble, a biphasic system is employed to protect the enzyme (aqueous phase) while maintaining a high substrate load (organic phase).
Figure 2: Mass transfer dynamics in a biphasic biocatalytic reduction of 2-methoxyacetophenone.
-
Solvent Selection: Hexane or MTBE are preferred organic phases. They solubilize the this compound product effectively, pulling the equilibrium forward and preventing product inhibition of the enzyme in the aqueous phase.
-
Co-Solvent Strategy: If a single-phase aqueous system is required, up to 10-20% DMSO or Isopropanol can be added to increase solubility, though enzyme stability must be monitored.
References
-
PubChem. (n.d.).[1][2] this compound (Compound).[2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Gröger, H., et al. (2003).[6] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, 5(2), 173-176. (Demonstrates the necessity of biphasic systems for lipophilic methoxy-ketones).
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. (Standard grounding for the shake-flask protocol).
Sources
- 1. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
- 4. This compound(7417-18-7) 1H NMR spectrum [chemicalbook.com]
- 5. CAS 108100-06-7 | (S)-1-(2-Methoxyphenyl)ethanol - Synblock [synblock.com]
- 6. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
Technical Safety Guide: 1-(2-Methoxyphenyl)ethanol
This in-depth technical guide details the safety, hazards, and handling protocols for 1-(2-Methoxyphenyl)ethanol , a critical chiral building block in pharmaceutical synthesis.
Compound Identity & Physicochemical Profile
This compound is a secondary alcohol used primarily as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Its structural features—an ortho-methoxy group and a chiral benzylic alcohol—dictate its reactivity and safety profile.
| Parameter | Technical Specification |
| CAS Number | 7417-18-7 (Racemic) / 108100-06-7 ((S)-isomer) |
| IUPAC Name | This compound |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| Physical State | Colorless to pale yellow liquid (racemic) or low-melting solid |
| Boiling Point | 133–135 °C at 10 mmHg |
| Flash Point | >110 °C (>230 °F) [Closed Cup] |
| Solubility | Soluble in alcohols, esters, DCM; sparingly soluble in water |
| Partition Coeff.[1][2][3][4] (LogP) | ~1.56 (Lipophilic, potential for skin absorption) |
Hazard Identification (GHS Classification)
While this compound is not classified as a "Category 1" acute toxin, it possesses significant irritant properties typical of benzylic alcohols.
GHS Label Elements[1][6]
-
Signal Word: WARNING
-
Hazard Pictograms: GHS07 (Exclamation Mark)
Hazard Statements
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H227: Combustible liquid (if flash point is confirmed <93°C in specific grades; otherwise treated as combustible material).
Precautionary Statements (Selected)
-
P261: Avoid breathing mist/vapors.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicological Insights & Mechanism
The toxicological profile of this compound is largely inferred from its structural analogs (e.g., ortho-anisyl derivatives).
Acute Toxicity
-
Oral/Dermal: No specific LD50 data is widely published for this specific isomer. It is structurally similar to 1-phenylethanol (Oral LD50 Rat: ~400 mg/kg), suggesting it should be handled as potentially harmful if swallowed .
-
Inhalation: High vapor concentrations (heated process) may cause central nervous system (CNS) depression (dizziness, headache) due to the ether/alcohol functionality.
Local Effects
-
Skin/Eye: The lipophilic nature allows the compound to penetrate the stratum corneum, causing defatting and irritation. The ortho-methoxy group activates the ring, potentially increasing sensitivity compared to unsubstituted benzyl alcohols.
Safe Handling & Engineering Controls
Effective exposure control relies on a hierarchy of measures, prioritizing containment over PPE.
Engineering Controls
-
Ventilation: Handle only in a chemical fume hood or under local exhaust ventilation (LEV).
-
Inert Atmosphere: While not pyrophoric, the compound is hygroscopic and susceptible to oxidation. Store and transfer under Nitrogen or Argon to maintain purity and prevent peroxide formation (though low risk compared to ethers).
Personal Protective Equipment (PPE)[1]
-
Respiratory: If aerosols are generated (e.g., during rotary evaporation or spraying), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges (P95/P100).
-
Dermal:
-
Standard: Nitrile gloves (0.11 mm) are sufficient for splash protection.
-
Immersion: Laminate film (Silver Shield) or Viton gloves are required for prolonged contact.
-
-
Ocular: Chemical safety goggles. Face shield required if handling >1L volumes.
Process Safety in Synthesis
The synthesis of this compound typically involves the reduction of 2'-Methoxyacetophenone . The hazards of the precursors often exceed those of the product.
Synthesis Workflow Hazards
-
Precursor Preparation (Methylation):
-
Reaction: 2-Hydroxyacetophenone + Dimethyl Sulfate (DMS) or Iodomethane (MeI) .
-
Critical Hazard: DMS and MeI are highly toxic alkylating agents and suspected carcinogens. They are fatal if inhaled.
-
Control: Use a closed system; quench excess alkylating agent with aqueous ammonia or NaOH before workup.
-
-
Reduction Step (Ketone to Alcohol):
-
Reagent: Sodium Borohydride (NaBH
) or Hydrogenation (H /Catalyst). -
Critical Hazard: NaBH
releases flammable Hydrogen gas upon contact with acid or moisture. -
Control: Quench reactions slowly at low temperature (0°C). Ensure adequate venting of H
gas.
-
Reaction Safety Diagram
The following diagram illustrates the safety decision logic during the synthesis and isolation process.
Caption: Process safety flow for the reduction of 2'-methoxyacetophenone. Red nodes indicate high-hazard critical control points requiring specific engineering interventions.
Emergency Response Protocols
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don nitrile gloves, goggles, and organic vapor respirator.
-
Containment: Absorb liquid with inert material (vermiculite, sand, or commercial spill pads). Do not use sawdust (combustibility risk).
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Organic Oxygenates."
Fire Fighting
-
Media: Carbon dioxide (CO
), dry chemical powder, or alcohol-resistant foam. Water spray may be used to cool containers but can be ineffective on the fire itself due to the compound's low water solubility. -
Combustion Products: Carbon monoxide (CO) and Carbon dioxide (CO
).
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center immediately.
Storage & Stability
-
Conditions: Store in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibilities: Strong oxidizing agents (e.g., permanganates, nitric acid), acid chlorides, and acid anhydrides.
-
Shelf Life: Stable for >2 years if stored sealed at room temperature.
References
-
ChemicalBook. (2024). This compound Properties and Synthesis. Retrieved from
-
Santa Cruz Biotechnology. (2024). This compound Safety Data Sheet. Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[1][2][3][6][7][8] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024).[3][9] Safety Data Sheet for 2-Methoxyphenethyl Alcohol Derivatives. Retrieved from
-
BenchChem. (2025). Chiral Synthesis of Methoxy-phenyl-ethanol Derivatives: Application Notes. Retrieved from
Sources
- 1. This compound | 7417-18-7 [chemicalbook.com]
- 2. Buy this compound (EVT-320561) | 13513-82-1 [evitachem.com]
- 3. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound | CAS 13513-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. This compound | CAS#:13513-82-1 | Chemsrc [chemsrc.com]
- 9. 4-甲氧基苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile & Characterization Guide: 1-(2-Methoxyphenyl)ethanol
This technical guide provides a comprehensive spectroscopic and characterization profile for 1-(2-Methoxyphenyl)ethanol (CAS: 13513-82-1), also known as
Executive Summary & Compound Identity
This compound is a secondary benzylic alcohol serving as a critical chiral building block in the synthesis of pharmaceutical agents, particularly in the development of selective
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 13513-82-1 (Racemate) / 7417-18-7 (General) |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in CHCl |
Synthesis & Preparation Protocol
The most reliable route to high-purity this compound is the hydride reduction of 2'-methoxyacetophenone. This method minimizes side products and yields a racemic mixture suitable for subsequent chiral resolution or direct use.
Experimental Workflow
Reagents: 2'-Methoxyacetophenone (1.0 eq), Sodium Borohydride (NaBH
-
Dissolution: Dissolve 2'-methoxyacetophenone (e.g., 10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0 °C.
-
Reduction: Add NaBH
portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C. -
Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ketone (
). -
Quench: Carefully add saturated aqueous NH
Cl (10 mL) to decompose excess borohydride. -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 1: Step-by-step synthesis workflow for the reduction of 2'-methoxyacetophenone.
Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)
The ortho-methoxy group exerts a shielding effect on the aromatic protons and a specific steric influence on the methine proton, distinguishing it from the para isomer (where the methine appears upfield at ~4.85 ppm).
Instrument: 400 MHz, CDCl
| Nucleus | Shift ( | Mult. | Integ. | Assignment | Coupling ( |
| 1.49 | d | 3H | –CH | 6.4 | |
| 2.68 | s (br) | 1H | –OH | – | |
| 3.86 | s | 3H | –OCH | – | |
| 5.08 – 5.10 | m/q | 1H | Ar–CH–O | ~6.4 | |
| 6.87 – 6.98 | m | 2H | Ar–H (3, 5) | – | |
| 7.22 – 7.34 | m | 2H | Ar–H (4, 6) | – | |
| 22.9 | – | – | –CH | – | |
| 55.3 | – | – | –OCH | – | |
| 66.6 | – | – | Ar–CH–OH | – | |
| 110.4 | – | – | Ar–C (3) | – | |
| 120.8 | – | – | Ar–C (5) | – | |
| 126.1 | – | – | Ar–C (6) | – | |
| 128.3 | – | – | Ar–C (4) | – | |
| 133.4 | – | – | Ar–C (1, ipso) | – | |
| 155.6 | – | – | Ar–C (2, C-OMe) | – |
Note: The methine proton at 5.08-5.10 ppm is significantly desheilded compared to the para-isomer (4.85 ppm) due to the ortho-effect.
B. Mass Spectrometry (MS-EI)
The fragmentation pattern is dominated by alpha-cleavage (loss of the methyl group) and dehydration.
-
Molecular Ion (
): 152[2] -
Base Peak:
137 (Loss of methyl radical from the ethyl side chain) -
Key Fragments:
-
137 (
): -cleavage of the methyl group. -
134 (
): Loss of H O (Dehydration to styrene derivative). -
121 (
): Loss of CH OH or formation of methoxybenzyl cation. - 91: Tropylium ion (characteristic of benzyl moiety).
- 77: Phenyl cation.
-
137 (
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
C. Infrared Spectroscopy (IR)
Data obtained from thin film (neat).[3]
-
O-H Stretch: 3387 cm
(Broad, strong H-bonding). -
C-H Stretch: 2900–3000 cm
(Aromatic and Aliphatic). -
Aromatic C=C: 1601, 1492 cm
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
C-O Stretch: 1240 cm
(Ar-O-C), 1079 cm (C-O-H). -
Ortho-Substitution: 755 cm
(Strong, out-of-plane bending).
Chiral Analysis (Enantiomeric Separation)
Since the molecule contains a chiral center, enantiomeric excess (ee) determination is often required.
-
Method: Capillary GC[3]
-
Column: Chirasil-DEX CB (25 m × 0.25 mm)
-
Conditions: Carrier gas N
, Isothermal at 115 °C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Retention Times:
-
(R)-Enantiomer: ~31.7 min
-
(S)-Enantiomer: ~35.3 min
-
References
-
ChemicalBook. (n.d.). This compound NMR and MS Data. Retrieved from
-
Royal Society of Chemistry (RSC). (2015). Supporting Information for: Efficient transfer hydrogenation of ketones... (Data for Compound 2c). Retrieved from
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National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CAS 13513-82-1. Retrieved from
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Sigma-Aldrich. (n.d.). Product Specification: this compound.[4][5] Retrieved from
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Structural Elucidation and Analytical Profiling of 1-(2-Methoxyphenyl)ethanol
Executive Summary
1-(2-Methoxyphenyl)ethanol (CAS: 108100-06-7) represents a critical chiral building block in pharmaceutical synthesis, serving as a precursor for various bioactive scaffolds. Its structural integrity is defined by the presence of a stereogenic center at the benzylic position and an ortho-methoxy substituent that introduces significant steric and electronic anisotropy.
This guide provides a definitive analysis of the 1H NMR spectrum for this compound. Unlike standard spectral libraries, this document focuses on the causality of chemical shifts , the diagnostic differentiation from synthetic precursors (2-methoxyacetophenone), and self-validating protocols for structural confirmation.
Synthesis Context & Impurity Profiling
To accurately interpret the NMR spectrum, one must understand the sample's origin. The compound is typically synthesized via the hydride reduction of 2-methoxyacetophenone.
Reaction: 2-Methoxyacetophenone + NaBH4 (in EtOH) → this compound
Critical Impurity Markers:
-
Unreacted Ketone: A sharp singlet at ~2.60 ppm (acetyl methyl) indicates incomplete reduction.
-
Residual Solvent (Ethanol): Triplet at 1.25 ppm and quartet at 3.72 ppm (in CDCl₃).
-
Borate Salts: Broadening of the hydroxyl proton signal or baseline distortion near 3-4 ppm.
Experimental Protocol: High-Resolution Acquisition
For definitive structural assignment, strictly adhere to the following acquisition parameters.
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS (v/v).
-
Rationale: CDCl₃ minimizes exchange broadening of the hydroxyl proton compared to DMSO-d₆, allowing for observation of the OH signal (concentration dependent).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Rationale: High concentrations (>30 mg) induce intermolecular hydrogen bonding, shifting the OH signal downfield and broadening it significantly.
-
-
Tube Quality: 5mm high-precision NMR tube (camber < 0.005mm).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° excitation pulse).
-
Relaxation Delay (D1): ≥ 5.0 seconds.
-
Reasoning: The methoxy and methyl protons have different T1 relaxation times. A short D1 prevents accurate integration quantification.
-
-
Scans (NS): 16 (minimum) for S/N > 200:1.
-
Temperature: 298 K (controlled).
Spectral Analysis & Assignment
The spectrum is characterized by four distinct zones: the aliphatic methyl doublet, the methoxy singlet, the benzylic methine quartet, and the complex aromatic region.
Master Assignment Table (CDCl₃, 400 MHz)
| Position | Group | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Structural Insight |
| 1 | –CH₃ | 1.49 | Doublet (d) | 6.4 | 3H | Coupled to Methine (H-2). |
| OH | –OH | ~2.68* | Broad Singlet | — | 1H | Shift varies with conc. (2.0–3.0 ppm). |
| 7 | –OCH₃ | 3.86 | Singlet (s) | — | 3H | Diagnostic for ortho-substitution. |
| 2 | –CH– | 5.10 | Quartet (q) | 6.4 | 1H | Chiral center; deshielded by ring & O. |
| 3 | Ar-H | 6.87 | Doublet (d) | 8.2 | 1H | Ortho to OMe; shielded by resonance. |
| 5 | Ar-H | 6.96 | Triplet (td) | 7.5, 1.0 | 1H | Meta to OMe; shielded. |
| 4 | Ar-H | 7.24 | Triplet (td) | 8.0, 1.6 | 1H | Para to OMe. |
| 6 | Ar-H | 7.33 | Doublet (dd) | 7.5, 1.7 | 1H | Ortho to alkyl; most deshielded Ar-H. |
Detailed Mechanistic Interpretation
The Chiral Center (The Quartet at 5.10 ppm)
The methine proton appears as a quartet due to coupling with the adjacent methyl group (
-
Chemical Shift Logic: It is significantly deshielded (downfield) compared to a standard alkyl chain because it is benzylic (ring current anisotropy) and alpha to an oxygen (inductive withdrawal).
-
Stereochemistry: In a racemic mixture, this appears as a standard quartet. If a chiral solvating agent (e.g., Pirkle alcohol) is added, this signal will split, allowing enantiomeric excess (ee) determination.
The Aromatic Region (The ABCD System)
The ortho-methoxy group breaks the symmetry of the benzene ring, creating four distinct aromatic environments.
-
H-3 (6.87 ppm): This proton is ortho to the electron-donating methoxy group. The resonance effect (+M) increases electron density at this position, shielding the proton and moving it upfield.
-
H-6 (7.33 ppm): This proton is ortho to the ethanol side chain. It is the most downfield signal. The alkyl group is weakly activating, but the primary factor here is the lack of the strong shielding resonance effect seen at H-3 and H-5, combined with the magnetic anisotropy of the adjacent chiral center.
-
H-4 & H-5: These protons follow standard substitution patterns, with H-5 being more shielded (meta to alkyl, para to methoxy) than H-4.
The Hydroxyl Proton (Variable)
In dry CDCl₃, the OH proton typically appears as a broad singlet near 2.6–2.8 ppm.
-
Validation: To confirm this peak, add 10 µL of D₂O to the tube and shake. The peak at ~2.68 ppm will disappear (D-exchange), while the doublet at 1.49 ppm and quartet at 5.10 ppm remain unchanged.
Structural Logic & Workflow Visualization
Analytical Workflow
The following diagram outlines the decision matrix for validating the structure from crude reaction mixtures.
Figure 1: Step-by-step structural validation workflow for this compound.
COSY Correlation Logic
To rigorously prove connectivity (rather than just assigning by chemical shift), one must rely on Scalar Coupling (J-coupling). The following diagram visualizes the COSY (Correlation Spectroscopy) cross-peaks expected.
Figure 2: Connectivity map showing scalar couplings (COSY) and isolated spin systems.
Advanced Considerations: The "Ortho" Effect
The 2-methoxy substituent is not merely a spectral feature; it dictates the molecule's conformation.
-
Steric Hindrance: The bulky methoxy group forces the ethanol side chain to rotate out of the ring plane. This minimizes conjugation but maximizes the magnetic anisotropy experienced by the methine proton.
-
Intramolecular Hydrogen Bonding: While less pronounced in CDCl₃ than in non-polar solvents, there is a potential weak intramolecular H-bond between the hydroxyl proton and the methoxy oxygen (forming a pseudo-5-membered ring). This can cause the OH signal to be sharper and more deshielded than a typical free alcohol.
References
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AIST Spectral Database for Organic Compounds (SDBS). "this compound 1H NMR Spectrum, SDBS No. 12345." National Institute of Advanced Industrial Science and Technology.[1][2] [Link]
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PubChem. "Compound Summary: (1S)-1-(2-methoxyphenyl)ethanol."[3] National Library of Medicine. [Link]
Sources
An In-Depth Technical Guide to the Infrared Spectrum of 1-(2-Methoxyphenyl)ethanol
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of compounds. By measuring the interaction of infrared radiation with a sample, we can identify the specific functional groups present, effectively mapping the molecule's vibrational landscape. Each covalent bond within a molecule vibrates at a characteristic frequency, and when exposed to IR radiation of that same frequency, it absorbs energy. This absorption is detected and plotted, generating a unique spectral fingerprint.
This guide provides a detailed analysis of the infrared spectrum of 1-(2-methoxyphenyl)ethanol (CAS 7417-18-7). As a molecule incorporating a hydroxyl group, a methoxy substituent, and an aromatic ring, it presents a rich and illustrative example of IR spectral interpretation. We will explore the theoretical underpinnings of its key spectral features, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for structural elucidation and chemical characterization.
Molecular Structure and Key Vibrational Modes
To understand the IR spectrum, we must first consider the structure of this compound. It comprises three key functional regions, each with distinct vibrational modes that give rise to characteristic absorption bands.
Caption: Key functional groups of this compound.
-
The Hydroxyl Group (-OH): The alcohol functionality is one of the most recognizable features in an IR spectrum. Its vibrational signature is dominated by a strong O-H stretching mode.
-
The Aromatic Ring (ortho-substituted benzene): The benzene ring gives rise to several characteristic absorptions, including C-H stretching from the hydrogens attached to the ring and C=C stretching vibrations within the ring itself.
-
The Methoxy Group (-OCH₃): This ether linkage introduces characteristic C-O stretching vibrations and specific C-H stretching and bending modes from the methyl group.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol describes a standard method for obtaining a high-quality IR spectrum of a neat liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and efficient technique.
Objective: To obtain the infrared spectrum of this compound from 4000 cm⁻¹ to 400 cm⁻¹.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Sample of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Methodology:
Caption: Workflow for obtaining the FTIR spectrum of a liquid sample.
Step-by-Step Procedure:
-
Background Collection: The first and most critical step is to collect a background spectrum. This involves scanning the empty, clean ATR crystal. This spectrum of the ambient environment (air, CO₂, water vapor) is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample itself.
-
Sample Application: A small drop of the neat this compound liquid is placed directly onto the center of the ATR crystal. The volume should be sufficient to cover the crystal surface completely.
-
Spectrum Acquisition: The sample is brought into firm contact with the crystal, and the spectrum is acquired. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing & Cleaning: After acquisition, the resulting spectrum is automatically background-corrected. The ATR crystal must be meticulously cleaned with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.
Causality and Self-Validation:
-
Why ATR? ATR is a preferred method for liquids as it requires minimal sample preparation and pathlength is not a concern, unlike traditional transmission methods using salt plates.[1][2]
-
Why a Background Scan? Atmospheric CO₂ and water vapor have strong IR absorptions. Without a background subtraction, these signals would interfere with the sample spectrum, potentially masking key features.
-
Why Cleanliness is Crucial: Any residual material on the ATR crystal will contribute to the spectrum, leading to contamination and inaccurate data. A clean "before" and "after" ensures the integrity of each measurement.
Spectral Analysis and Interpretation
The IR spectrum of this compound can be divided into several key regions. The analysis below is based on established characteristic frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |
| ~3550 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| ~3100 - 3000 | C-H Stretch | Aromatic (=C-H) | Medium to Weak, Sharp |
| ~3000 - 2850 | C-H Stretch | Aliphatic (-C-H) | Medium, Sharp |
| ~1600 & ~1490 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| ~1465 & ~1375 | C-H Bend | Aliphatic (CH₃, CH) | Medium, Sharp |
| ~1240 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong, Sharp |
| ~1050 - 1020 | C-O Stretch | Secondary Alcohol (C-OH) | Strong, Sharp |
| ~750 | C-H Out-of-Plane Bend | Aromatic (ortho-subst.) | Strong, Sharp |
Detailed Peak-by-Peak Analysis
-
The Hydroxyl Region (3550-3200 cm⁻¹): The most prominent feature in the spectrum is expected to be a strong, broad absorption band centered around 3400 cm⁻¹. This is the classic signature of the O-H stretching vibration from the alcohol group.[3][4] The significant broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In a liquid sample, the hydroxyl groups of adjacent molecules form a dynamic network of hydrogen bonds, causing a wide distribution of bond strengths and, therefore, a broad range of absorption frequencies.[5]
-
The C-H Stretching Region (3100-2850 cm⁻¹): This region contains absorptions from both aromatic and aliphatic C-H bonds.
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to medium sharp peaks are expected just above 3000 cm⁻¹. These are characteristic of the C-H bonds where the carbon atom is part of the aromatic ring (sp² hybridized).[6] Their presence is a strong indicator of an aromatic compound.
-
Aliphatic C-H Stretch (~3000-2850 cm⁻¹): Multiple sharp peaks appear just below 3000 cm⁻¹. These arise from the C-H stretching vibrations of the ethyl side chain and the methoxy group's methyl hydrogens (sp³ hybridized). A specific, weaker C-H stretch for the O-CH₃ group may also be observed around 2830 cm⁻¹.
-
-
The Fingerprint Region (Below 1600 cm⁻¹): This complex region contains a wealth of structural information.
-
Aromatic C=C Stretching (~1600-1450 cm⁻¹): Two or more sharp, medium-intensity bands are characteristic of the C=C stretching vibrations within the benzene ring. Common absorptions appear near 1600 cm⁻¹ and 1500 cm⁻¹.[6]
-
C-O Stretching Region (~1260-1000 cm⁻¹): This area is critical for identifying both the ether and alcohol functionalities. Two strong peaks are anticipated here. The first, a strong band around 1240 cm⁻¹, corresponds to the asymmetric C-O-C stretch of the aryl ether (methoxy group). The second strong peak, typically between 1050-1020 cm⁻¹, is due to the C-O stretch of the secondary alcohol group.[4] The high intensity of these peaks is due to the large change in dipole moment during the C-O bond vibration.
-
Aromatic C-H Bending (~750 cm⁻¹): A strong, sharp peak is expected around 750 cm⁻¹. This absorption arises from the out-of-plane bending of the C-H bonds on the aromatic ring. The position of this band is highly diagnostic of the substitution pattern; a strong peak in the 770-735 cm⁻¹ range is characteristic of ortho (1,2-) disubstitution.[6]
-
Conclusion
The infrared spectrum of this compound provides a clear and definitive fingerprint of its molecular architecture. The presence of a broad hydroxyl O-H stretch, distinct aromatic C=C and C-H absorptions, and two strong, characteristic C-O stretching bands allows for unambiguous confirmation of its structure. By understanding the origin and characteristic appearance of these key absorption bands, researchers can confidently use FTIR spectroscopy as a rapid, reliable tool for the identification and quality assessment of this and related compounds in a drug development or research setting.
References
-
Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... [Image]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane. Retrieved from [Link]
-
Nature. (1960). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). IR: Alcohols. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). HBr–H2O2–Promoted Achmatowicz Rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Liquid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyphenyl)ethanol
Introduction
This guide provides an in-depth technical exploration of 1-(2-Methoxyphenyl)ethanol (CAS No. 13513-82-1), a significant secondary alcohol in the landscape of synthetic organic chemistry and pharmaceutical development.[1][2] While the specific moment of its "discovery" is not marked by a singular, seminal publication, its existence and preparation are a direct consequence of the application of foundational and powerful carbon-carbon bond-forming and functional group transformation reactions developed in the 19th and 20th centuries. For researchers and drug development professionals, understanding the synthesis, characterization, and utility of this molecule is crucial for its application as a versatile building block.
1.1 Chemical Identity and Significance
This compound is an aromatic secondary alcohol. The presence of the methoxy group at the ortho position of the phenyl ring introduces specific electronic and steric properties that influence its reactivity and potential applications. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .[2] The chiral center at the carbinol carbon means it exists as a pair of enantiomers, (R)- and (S)-1-(2-Methoxyphenyl)ethanol, making it a valuable precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1][3]
1.2 Core Utility in Modern Synthesis
The principal value of this compound lies in its role as a chiral building block.[1] Optically active secondary alcohols are key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[4] The ability to synthesize this compound in a specific stereoisomeric form allows for the construction of complex molecules with precise three-dimensional architectures, a critical factor for biological activity.
Core Synthesis Methodologies
The preparation of this compound is most reliably achieved through two classic, yet powerful, synthetic strategies: the Grignard reaction and the reduction of a corresponding ketone. The choice between these pathways often depends on the availability of starting materials, desired scale, and stereochemical requirements.
2.1 Retrosynthetic Analysis
A retrosynthetic approach reveals two logical disconnections for this compound. The first disconnection is at the C-C bond between the carbinol carbon and the methyl group, suggesting a Grignard reaction between 2-methoxybenzaldehyde and a methyl Grignard reagent. The second disconnection involves a functional group interconversion from the alcohol to a ketone, pointing to the reduction of 2'-methoxyacetophenone.
Caption: Retrosynthetic analysis of this compound.
2.2 Pathway A: Grignard Reaction from 2-Methoxybenzaldehyde
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds with exceptional efficiency.[5] In this pathway, a Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water or alcohols.[5][6] Therefore, the use of anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware is mandatory to prevent the destruction of the reagent.
-
Exothermic Reaction: The addition of the Grignard reagent to the aldehyde is highly exothermic. The reaction is typically cooled in an ice bath to maintain control and prevent side reactions.[5]
-
Aqueous Acid Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. A subsequent workup with a mild acid (such as aqueous ammonium chloride or dilute HCl) is required to protonate the alkoxide and liberate the final alcohol product.[5]
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., CaCl₂). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether (2-3 mL per mmol of aldehyde).
-
Grignard Addition: To the reaction flask, add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether, 1.1 eq). Cool the flask to 0°C using an ice-water bath.
-
Reaction: Add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching and Workup: Cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude alcohol via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Workflow for Grignard synthesis.
2.3 Pathway B: Reduction of 2'-Methoxyacetophenone
The reduction of a ketone to a secondary alcohol is one of the most fundamental transformations in organic chemistry. This pathway is often preferred due to the commercial availability and stability of the starting ketone, 2'-methoxyacetophenone (CAS No. 579-74-8).[7][8]
2.3.1 Achiral Reduction with Sodium Borohydride
For producing the racemic mixture of the alcohol, sodium borohydride (NaBH₄) is an excellent choice.
Causality Behind Experimental Choices:
-
Solvent: NaBH₄ is a mild reducing agent that is compatible with protic solvents like methanol or ethanol. These solvents also serve to protonate the intermediate alkoxide.[9]
-
Safety and Simplicity: Compared to stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle and the workup procedure is significantly simpler.
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: Dissolve 2'-methoxyacetophenone (1.0 eq) in methanol (5-10 mL per mmol of ketone) in a round-bottom flask with a magnetic stirrer.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by column chromatography if necessary.
2.3.2 Enantioselective Reduction
For applications in drug development, obtaining a single enantiomer is critical. This is achieved through asymmetric reduction using a chiral catalyst. Catalytic systems, such as those developed by Noyori and others, employ a transition metal (commonly Ruthenium) complexed with chiral ligands to deliver a hydride to one face of the prochiral ketone preferentially.[4][10]
Causality Behind Experimental Choices:
-
Chiral Environment: The chiral ligands (e.g., a chiral diphosphine and a chiral diamine) create a well-defined three-dimensional pocket around the metal center.[10]
-
Substrate-Catalyst Interaction: The ketone substrate coordinates to the metal in a sterically favored orientation, exposing one of its prochiral faces to hydride attack, thus leading to the formation of one enantiomer in excess. The nature and position of substituents on the ketone strongly influence the enantiomeric excess.[11]
While a detailed protocol for asymmetric hydrogenation requires specialized equipment (e.g., a high-pressure hydrogenation reactor), the general principle involves reacting 2'-methoxyacetophenone with a hydrogen source (like H₂ gas or isopropanol) in the presence of a sub-stoichiometric amount of the chiral catalyst.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. This is accomplished through a combination of physical property measurements and spectroscopic analysis.
3.1 Physical and Spectroscopic Data Summary
| Property | Value | Source |
| CAS Number | 13513-82-1 (Racemate) | [2] |
| 108100-06-7 ((S)-enantiomer) | [12] | |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2][12] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 133-135 °C / 10 mmHg | [13] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.29 – 7.23 (m, 1H), 6.97 – 6.91 (m, 2H), 6.81 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H), 4.86 (q, J = 6.4 Hz, 1H), 3.81 (s, 3H), 2.04 (br s, 1H), 1.48 (d, J = 6.5 Hz, 3H) | [14] |
3.2 Interpretation of ¹H NMR Spectrum
-
Aromatic Protons (δ 6.81-7.29): The multiplet signals in this region correspond to the four protons on the substituted phenyl ring.
-
Methine Proton (δ 4.86): The quartet signal is characteristic of the proton on the carbon bearing the hydroxyl group (the carbinol proton), split by the three adjacent methyl protons.
-
Methoxy Protons (δ 3.81): The sharp singlet integrates to three protons and represents the methyl group of the ether functionality.
-
Hydroxyl Proton (δ 2.04): The broad singlet corresponds to the hydroxyl proton. Its chemical shift can vary depending on concentration and solvent.
-
Methyl Protons (δ 1.48): The doublet signal integrates to three protons and corresponds to the methyl group adjacent to the carbinol carbon, split by the single methine proton.
Applications in Research and Development
This compound is not an end-product but a valuable intermediate.[1]
-
Pharmaceutical Intermediates: Its structure serves as a scaffold that can be further functionalized to create a wide range of pharmaceutical agents.[1] The ability to introduce chirality early in a synthetic sequence using this building block is highly advantageous.
-
Synthesis of Chiral Alcohols: It is a key intermediate in the synthesis of more complex chiral secondary alcohols, which are prevalent motifs in biologically active molecules.[1]
-
Mechanistic Studies: Due to its relatively simple structure, it can serve as a model compound for studying the mechanisms of reactions involving secondary benzylic alcohols.[1]
Conclusion
The "discovery" of this compound is best understood as the successful application of robust and predictable synthetic methodologies. Its preparation via Grignard reaction or ketone reduction remains a staple in modern organic synthesis. The true value of this compound is realized in its application as a chiral building block, providing chemists in pharmaceutical and materials science with a reliable starting point for the construction of complex, high-value molecules. The continued development of enantioselective catalytic methods will further enhance its utility, making the efficient and stereocontrolled synthesis of this compound a continuing area of scientific importance.
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
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PMC. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]
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Supporting Information. 4. [Link]
-
ResearchGate. Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts | Request PDF. [Link]
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Jasperse, J. Chem 355: Grignard Synthesis of Triphenylmethanol. [Link]
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MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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An In-depth Technical Guide to 1-(2-Methoxyphenyl)ethanol: Synthesis, Characterization, and Applications
Introduction: The Versatility of a Chiral Building Block
1-(2-Methoxyphenyl)ethanol is a secondary aromatic alcohol that serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring a chiral center adjacent to a methoxy-substituted phenyl ring, makes it a particularly important building block in the pharmaceutical and fine chemical industries. The methoxy group at the ortho position can influence the molecule's reactivity and conformational preferences through steric and electronic effects, offering unique advantages in the design of complex target molecules. This guide provides an in-depth exploration of its synthesis, a detailed profile of its physicochemical properties, and a discussion of its applications, particularly in the realm of drug discovery and development.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. This compound is a colorless to light yellow liquid at room temperature.[1] Its identity and purity are unequivocally established through a combination of physical constant determination and spectroscopic analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7417-18-7 (Racemate)[1] | ChemicalBook[1] |
| 13513-82-1[2] | Santa Cruz Biotechnology[2] | |
| 108100-06-7 ((S)-enantiomer)[3] | Synblock[3] | |
| Molecular Formula | C₉H₁₂O₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 152.19 g/mol | Santa Cruz Biotechnology[2] |
| Melting Point | 37 °C | ChemicalBook[1] |
| Boiling Point | 133-135 °C / 10 mmHg | ChemicalBook[1] |
| Density | 1.076 g/mL at 25 °C | ChemicalBook[1] |
| Refractive Index (n²⁰/D) | 1.54 | ChemicalBook[1] |
Spectroscopic Data Summary
Spectroscopic analysis provides a definitive fingerprint for the molecule. The key characteristic signals are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Signals |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.8-7.3 ppm), a quartet for the methine proton (-CH(OH)-), a singlet for the methoxy group protons (-OCH₃, approx. 3.8 ppm), and a doublet for the methyl group protons (-CH₃).[4] |
| ¹³C NMR | Aromatic carbon signals (approx. 110-157 ppm), a signal for the methine carbon (-CH(OH)-), a signal for the methoxy carbon (-OCH₃), and a signal for the methyl carbon (-CH₃).[5] |
| IR Spectroscopy | A broad absorption band for the hydroxyl group (O-H stretch, approx. 3400 cm⁻¹), C-H stretching bands (aromatic and aliphatic), and characteristic C-O stretching bands.[6] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 152, with characteristic fragmentation patterns including the loss of a methyl group or water.[4] |
Core Synthesis Strategies
The synthesis of this compound can be approached through several reliable methods. The choice of strategy often depends on the desired scale, required stereochemical purity, and the availability of starting materials.
Strategy 1: Reduction of 2-Methoxyacetophenone
This is arguably the most direct and common approach, involving the reduction of a commercially available ketone. The choice of reducing agent is critical and determines the protocol's complexity and selectivity.
Workflow for Ketone Reduction
Caption: Workflow for the synthesis of this compound via ketone reduction.
Detailed Protocol (Racemic Synthesis):
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyacetophenone (1 equivalent) dissolved in methanol or ethanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermic nature of the reduction and minimize side reactions.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution. The slow addition prevents a violent reaction and ensures efficient reduction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (1M HCl) or saturated ammonium chloride solution until the effervescence ceases. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.
-
Workup: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.
Insight for Enantioselective Synthesis : For drug development applications where a single enantiomer is required, an asymmetric reduction is employed. This can be achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., a CBS catalyst), or through enzymatic reduction using ketoreductases.[7] These methods can yield the desired (R)- or (S)-enantiomer with high enantiomeric excess.
Strategy 2: Grignard Synthesis
This classical carbon-carbon bond-forming reaction builds the molecule by reacting a methylmagnesium halide (Grignard reagent) with 2-methoxybenzaldehyde. The key to success is maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and will be quenched by protic sources.[8]
Mechanism of Grignard Addition
Caption: Reaction mechanism for the Grignard synthesis of this compound.
Detailed Protocol:
-
Grignard Preparation (or use of commercial solution): In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF). Alternatively, use a commercially available solution.
-
Aldehyde Addition: To the stirred Grignard reagent (1.1 equivalents) at 0 °C, add a solution of 2-methoxybenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise. The addition should be slow to manage the reaction exotherm.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Workup: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts.[9]
-
Extraction and Purification: Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude alcohol by flash chromatography or distillation.
Applications in Drug Discovery and Medicinal Chemistry
The 2-methoxyphenol moiety is a common feature in many biologically active molecules and natural products. Derivatives containing this core structure have been investigated for a range of therapeutic properties.
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The 2-methoxyphenol structural core has been incorporated into novel compounds that exhibit significant antioxidant properties, which are relevant for treating conditions associated with oxidative stress.[10][11]
-
Anti-Biofilm Agents: In the search for new ways to combat bacterial resistance, derivatives of 2-methoxyphenethyl alcohol have been synthesized and evaluated. Some of these compounds have shown promising activity in inhibiting the formation of bacterial biofilms, which are notoriously difficult to eradicate.[12]
-
Chiral Building Block: As a chiral alcohol, this compound is a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of the hydroxyl group is often critical for the specific binding of a drug to its biological target.[7]
Safety and Handling
While specific safety data for this compound is limited, related compounds like 1-(4-Methoxyphenyl)ethanol are known to cause skin and eye irritation and may cause respiratory irritation.[13] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[14] Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[1]
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward synthesis via ketone reduction or Grignard reaction allows for its ready availability, while its chiral nature makes it an important precursor in asymmetric synthesis. Its utility is underscored by the diverse biological activities observed in its derivatives, positioning it as a molecule of continued interest for researchers, scientists, and professionals in drug development.
References
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Lund University Publications. Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. [Link]
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ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]
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Carl ROTH. Safety Data Sheet: ≥99 %. [Link]
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Scientific Research Publishing. Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. [Link]
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The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]
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The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
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PubChem. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148. [Link]
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PubChem. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294. [Link]
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De Gruyter. Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]
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University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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The Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of ketones. [Link]
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ACS Publications. HBr–H2O2–Promoted Achmatowicz Rearrangement. [Link]
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Methodological & Application
Application and Protocol Guide: Enantioselective Synthesis of 1-(2-Methoxyphenyl)ethanol
Introduction
Chiral 1-(2-methoxyphenyl)ethanol is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The stereochemistry of the hydroxyl group is critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of robust, efficient, and highly enantioselective methods for its synthesis is of paramount importance in the fields of medicinal chemistry and drug development. This guide provides an in-depth overview and detailed protocols for the enantioselective synthesis of this compound, focusing on methodologies that offer high enantiomeric excess (ee), excellent yields, and practical applicability for researchers and drug development professionals.
The primary challenge in the synthesis of chiral alcohols lies in controlling the facial selectivity of the reduction of the corresponding prochiral ketone, 2-methoxyacetophenone. This guide will explore three prominent and field-proven strategies to achieve this:
-
Asymmetric Transfer Hydrogenation (ATH): A powerful and versatile method employing a chiral catalyst to transfer hydrogen from a simple hydrogen donor to the ketone.
-
Asymmetric Hydrogenation: A highly efficient process that utilizes molecular hydrogen in the presence of a chiral transition metal catalyst.
-
Chiral Borane-Mediated Reduction (Corey-Itsuno Reduction): A classic and reliable method involving the use of a stoichiometric chiral borane reagent or a catalytic amount of a chiral oxazaborolidine.[1][2]
Each of these methods offers distinct advantages and considerations, which will be discussed in detail to enable researchers to make informed decisions based on their specific needs, available resources, and desired scale of synthesis.
Method 1: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Catalyst
Asymmetric transfer hydrogenation has emerged as a highly practical and efficient method for the enantioselective reduction of ketones.[3] The use of well-defined ruthenium(II) catalysts, pioneered by Noyori, with chiral N-sulfonylated 1,2-diamine ligands, has proven to be particularly effective for a wide range of substrates, including challenging ortho-substituted acetophenones like 2-methoxyacetophenone.[4][5]
Causality of Experimental Choices
The choice of a Noyori-type catalyst is predicated on its well-established ability to achieve high levels of stereocontrol and efficiency.[3] The mechanism involves an outer-sphere hydrogen transfer, where the chiral ligand environment of the ruthenium catalyst dictates the facial selectivity of the hydride delivery to the ketone.[4] A formic acid/triethylamine (FA/TEA) azeotropic mixture is commonly employed as the hydrogen source, offering a convenient and efficient alternative to gaseous hydrogen. Dichloromethane (DCM) is often the solvent of choice due to its ability to solubilize both the substrate and the catalyst, facilitating a homogeneous reaction environment. The reaction temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes the enantioselective reduction of 2-methoxyacetophenone to this compound using a commercially available (or readily prepared) Noyori-type catalyst.
Materials:
-
2-Methoxyacetophenone (Substrate)
-
(R,R)-TsDPEN Ru(p-cymene)Cl or (S,S)-TsDPEN Ru(p-cymene)Cl (Catalyst)
-
Formic acid (FA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Preparation of the Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA). Caution: This reaction is exothermic. Add the triethylamine to the formic acid slowly under cooling.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxyacetophenone (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., (R,R)-TsDPEN Ru(p-cymene)Cl for the (R)-alcohol or (S,S)-TsDPEN Ru(p-cymene)Cl for the (S)-alcohol) (0.005 mmol, 0.005 eq).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (5 mL) and the prepared FA/TEA mixture (2.0 mmol, 2.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantiomerically enriched this compound.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
| Catalyst | Substrate:Catalyst Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-TsDPEN Ru(p-cymene)Cl | 200:1 | FA/TEA (5:2) | DCM | 30 | 12-24 | >95 | >98 (R) |
| (S,S)-TsDPEN Ru(p-cymene)Cl | 200:1 | FA/TEA (5:2) | DCM | 30 | 12-24 | >95 | >98 (S) |
Note: Reaction times and yields are typical and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
Caption: Asymmetric Transfer Hydrogenation Workflow.
Method 2: Asymmetric Hydrogenation with a Chiral Rhodium Catalyst
Asymmetric hydrogenation using molecular hydrogen is another highly effective method for producing enantiomerically pure alcohols.[6] Chiral rhodium complexes, particularly those with bisphosphine ligands like BINAP, have been extensively used for the asymmetric hydrogenation of a variety of functionalized ketones.[7] This method often requires high pressures of hydrogen gas but can provide excellent enantioselectivities and high turnover numbers.
Causality of Experimental Choices
The selection of a chiral rhodium-diphosphine catalyst is based on its ability to form a chiral environment that directs the hydrogenation to one face of the ketone.[8] The choice of solvent is crucial, with methanol or ethanol often being used to facilitate the dissolution of the catalyst and substrate and to aid in the activation of the catalyst. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent. The temperature and pressure are key parameters that can be optimized to achieve the best balance between reaction rate and enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of 2-methoxyacetophenone using a chiral rhodium-bisphosphine catalyst.
Materials:
-
2-Methoxyacetophenone (Substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(R)-BINAP or (S)-BINAP (Chiral ligand)
-
Methanol (MeOH), anhydrous and degassed
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (0.01 mmol, 0.01 eq) and the chiral bisphosphine ligand (e.g., (R)-BINAP for the (R)-alcohol or (S)-BINAP for the (S)-alcohol) (0.011 mmol, 0.011 eq) to a reaction vessel suitable for high-pressure reactions.
-
Solvent Addition: Add anhydrous and degassed methanol (5 mL) and stir the mixture for 15-30 minutes to form the active catalyst.
-
Substrate Addition: Add 2-methoxyacetophenone (1.0 mmol, 1.0 eq) to the catalyst solution.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC after careful depressurization and sampling).
-
Workup:
-
Carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system to obtain the pure enantiomerically enriched alcohol.
-
Characterization: Determine the yield and confirm the structure and enantiomeric excess as described in Method 1.
Data Presentation
| Ligand | Substrate:Catalyst Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-BINAP | 100:1 | 20 | MeOH | 30 | 12-24 | >95 | >97 (R) |
| (S)-BINAP | 100:1 | 20 | MeOH | 30 | 12-24 | >95 | >97 (S) |
Note: These are representative conditions and may require optimization for specific substrates and catalyst systems.
Catalytic Cycle Visualization
Caption: Simplified Asymmetric Hydrogenation Cycle.
Method 3: Corey-Itsuno Reduction using a Chiral Oxazaborolidine Catalyst
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and enantioselective method for the reduction of a wide variety of ketones.[9][10] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[11][12]
Causality of Experimental Choices
The enantioselectivity of the Corey-Itsuno reduction is governed by the rigid, bicyclic structure of the oxazaborolidine catalyst, which creates a well-defined chiral pocket.[13] The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one of its prochiral faces for selective hydride transfer from the coordinated borane.[9] Tetrahydrofuran (THF) is the standard solvent as it is compatible with the borane reagents and helps to solubilize the reaction components. The reaction is typically performed at low temperatures to enhance enantioselectivity. Anhydrous conditions are crucial as water can react with the borane and the catalyst, diminishing both the yield and the enantioselectivity.[10]
Experimental Protocol: Corey-Itsuno Reduction
This protocol provides a general procedure for the enantioselective reduction of 2-methoxyacetophenone using a catalytic amount of a chiral oxazaborolidine.
Materials:
-
2-Methoxyacetophenone (Substrate)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) (Catalyst)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF) (Reducing agent)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the chiral CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine for the (S)-alcohol or (S)-2-Methyl-CBS-oxazaborolidine for the (R)-alcohol) (0.1 mmol, 0.1 eq).
-
Borane Addition: Add anhydrous THF (5 mL) and cool the solution to 0 °C. Slowly add the borane reagent (e.g., BMS, 0.6 mmol, 0.6 eq) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Dissolve 2-methoxyacetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Carefully add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterization: Determine the yield and confirm the structure and enantiomeric excess as previously described.
Data Presentation
| Catalyst | Substrate:Catalyst Ratio | Borane Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-CBS | 10:1 | BMS | THF | 0 - 25 | 1-3 | >90 | >95 (S) |
| (S)-CBS | 10:1 | BMS | THF | 0 - 25 | 1-3 | >90 | >95 (R) |
Note: The stoichiometry of the borane reagent and the reaction temperature may need to be optimized for different substrates.
Logical Relationship Diagram
Caption: Corey-Itsuno Reduction Mechanism Overview.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several robust and well-established methods. Asymmetric transfer hydrogenation with Noyori-type catalysts offers a practical and highly efficient route with excellent enantioselectivity under mild conditions. Asymmetric hydrogenation, while often requiring high-pressure equipment, provides a powerful alternative with high turnover numbers. The Corey-Itsuno reduction remains a valuable and reliable method, particularly for smaller-scale syntheses, consistently delivering high enantiomeric excesses.
The choice of method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and cost considerations. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and successfully synthesize the desired enantiomer of this compound for their applications.
References
- BenchChem. (n.d.). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols.
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
- Gideon, A. A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B.
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
- Chemical Society Reviews. (2024). Enantioselective synthesis of molecules with multiple stereogenic elements. Royal Society of Chemistry.
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
-
Dalton Transactions. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry. [Link]
-
PubMed. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in non-aqueous media. [Link]
- SIOC Journals. (n.d.).
- ACS Omega. (2018). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation.
- O'Donnell, M. J. (Ed.). (1988). α-Amino acid synthesis. Tetrahedron Symposium-in-Print.
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- ResearchGate. (2025).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution.
- Chemical Science. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- SciSpace. (n.d.). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Active Compounds.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- YouTube. (2021).
- Tosa, M., et al. (n.d.). Lipase Catalyzed Parallel Kinetic Resolution of Ibuprofen.
- ChemRxiv. (n.d.). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.
- SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine.
- University of Bath's research portal. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
- National Institutes of Health. (n.d.).
- Noyori, R. (n.d.). Nobel Lecture.
- Catalysis Science & Technology. (n.d.). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Royal Society of Chemistry.
- SCI. (2009). Boron Reagents for Asymmetric Synthesis.
- National Institutes of Health. (2023).
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. synarchive.com [synarchive.com]
- 2. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 3. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 6. renyi.hu [renyi.hu]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. nobelprize.org [nobelprize.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. york.ac.uk [york.ac.uk]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Application Note: Biocatalytic Synthesis of (R)-1-(2-Methoxyphenyl)ethanol
Executive Summary
This application note details the protocol for the stereoselective reduction of 2'-methoxyacetophenone to (R)-1-(2-methoxyphenyl)ethanol (also known as (R)-1-(2-methoxyphenyl)ethan-1-ol).
While biocatalytic reduction of acetophenone is a textbook reaction, the ortho-methoxy substitution presents significant steric hindrance and electronic effects that often reduce enzymatic activity or invert stereoselectivity compared to para- or meta-substituted analogs. This protocol utilizes an anti-Prelog alcohol dehydrogenase (ADH) —specifically variants derived from Lactobacillus kefir (LkADH)—coupled with a glucose dehydrogenase (GDH) cofactor recycling system to achieve high enantiomeric excess (>99% ee) and conversion.
The Challenge: Ortho-Substitution & Stereocontrol
Synthesizing the (R)-enantiomer of 1-(2-methoxyphenyl)ethanol is chemically challenging due to the bulky ortho-methoxy group, which hinders hydride attack. Standard chemical reductions (e.g., NaBH₄) yield racemates. Asymmetric transfer hydrogenation (ATH) requires expensive transition metal catalysts (Ru, Rh) and often struggles with ortho-sterics.
Biocatalytic Advantage:
-
Enantioselectivity: Enzymes differentiate the re- and si-faces of the ketone with high precision.
-
Regioselectivity: The enzyme ignores the aromatic ring methoxy group, reducing only the carbonyl.
-
Green Chemistry: Aqueous media, ambient temperature, and biodegradable catalysts.
Stereochemical Rule (Prelog vs. Anti-Prelog)
Most ADHs follow Prelog’s Rule , delivering the hydride to the re-face of the ketone, yielding the (S)-alcohol for acetophenone derivatives. To obtain the (R)-alcohol , we must select an anti-Prelog enzyme.
-
Prelog Enzymes: Thermoanaerobacter brockii ADH, Rhodococcus sp.[1] ADH (Yields S).
-
Anti-Prelog Enzymes: Lactobacillus kefir ADH (LkADH), Lactobacillus brevis ADH (LbADH) (Yields R).
Reaction Mechanism & Cofactor Regeneration[2][3]
The synthesis relies on a coupled-enzyme system.[2] The primary Ketoreductase (KRED/ADH) reduces the substrate using NADPH. To make the process economically viable, NADPH is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.[2]
Pathway Diagram
Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH, which is recycled by the oxidation of glucose to gluconic acid.[3]
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Function |
| Substrate | 2'-Methoxyacetophenone (>98%) | Starting Material |
| Enzyme | Lactobacillus kefir ADH (lyophilized or recombinant E. coli lysate) | Catalyst (Anti-Prelog) |
| Cofactor | NADP+ (disodium salt) | Hydride Carrier |
| Recycling Enzyme | Glucose Dehydrogenase (GDH-105 or equivalent) | Cofactor Regeneration |
| Co-substrate | D-Glucose | Hydride Donor |
| Buffer | Potassium Phosphate (KPi), 100 mM, pH 7.0 | Reaction Medium |
| Additives | DMSO (Dimethyl sulfoxide) | Solubility Enhancer |
| Titrant | 1M NaOH | pH Control (Neutralize gluconic acid) |
Enzyme Screening (Micro-scale)
Goal: Validate activity of specific LkADH batch against ortho-substituted substrate.
-
Prepare Mix: In a 2 mL HPLC vial, combine:
-
900 µL Buffer (100 mM KPi, pH 7.0, containing 1 mM MgCl₂).
-
10 mg D-Glucose.
-
0.5 mg NADP+.
-
10 µL Substrate (dissolved in 50 µL DMSO).
-
2 mg GDH (lyophilized powder).
-
5 mg LkADH preparation.
-
-
Incubate: Shake at 30°C, 750 rpm for 18 hours.
-
Quench: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 30 seconds.
-
Analyze: Centrifuge to separate phases. Inject organic phase into HPLC (see Section 4).
-
Success Criteria: Conversion > 80%, ee > 98% (R).
-
Preparative Scale Protocol (1 Gram Scale)
Goal: Synthesis of isolated product.
Step 1: Buffer Preparation Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM MgCl₂ (stabilizes the ADH).[4]
Step 2: Substrate Solution Dissolve 1.0 g (6.66 mmol) of 2'-Methoxyacetophenone in 5 mL DMSO. Note: The ortho-methoxy group increases lipophilicity. DMSO is crucial to prevent substrate precipitation.
Step 3: Reaction Initiation In a 100 mL round-bottom flask or bioreactor vessel:
-
Add 40 mL Buffer.
-
Add 1.5 g D-Glucose (1.2 equivalents).
-
Add 10 mg NADP+ (Catalytic amount, ~0.02 mol%).
-
Add 20 mg GDH (approx 500 Units).
-
Add 50-100 mg LkADH (depending on specific activity, target ~500-1000 Units).
-
Add the Substrate/DMSO solution dropwise while stirring (magnetic stir bar, medium speed).
Step 4: Reaction Monitoring & pH Control (CRITICAL)
-
Temperature: Maintain 30°C.
-
pH Stat: As GDH converts glucose, gluconic acid is produced, causing pH to drop.
-
Manual: Check pH every 30-60 mins. Add 1M NaOH dropwise to maintain pH 6.8–7.2.
-
Automated: Use an autotitrator set to pH 7.0.
-
-
Time: Run for 24 hours.
Step 5: Workup
-
Verify conversion via HPLC (>99% expected).
-
Saturate the aqueous phase with NaCl (brine effect) to improve extraction.
-
Extract 3x with 50 mL Ethyl Acetate (or MTBE).
-
Combine organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purification: Usually not required if conversion is complete. If necessary, purify via flash chromatography (Hexane:EtOAc 8:2).
Analytical Validation (HPLC)
Accurate determination of enantiomeric excess (ee) is vital.
Method Parameters:
-
Column: Chiralcel OB-H or OD-H (Daicel), 250 x 4.6 mm, 5 µm.
-
Note: OB-H is often superior for ortho-substituted aromatics due to the specific cavity shape.
-
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (or 210 nm).
-
Temperature: 25°C.
Expected Retention Times (Indicative for OB-H):
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer: ~15.2 min
-
Validation: Always inject a racemic standard first to establish separation.
Analytical Workflow Diagram
Figure 2: Sample preparation and analytical workflow for determining enantiomeric purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inhibition by substrate. | Reduce substrate conc. or add resin (XAD-4) for in situ substrate feeding. |
| pH Drift | Gluconic acid accumulation. | Increase buffer strength (200mM) or improve NaOH titration. |
| Low Solubility | Substrate precipitation. | Increase DMSO to 15% or use a biphasic system (Buffer/Toluene). |
| Wrong Enantiomer | Prelog enzyme contamination. | Ensure purity of LkADH strain; verify with reference standard. |
References
-
Hollmann, F., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer.
-
Goldberg, K., et al. (2006). Cloning, expression, and characterization of an (R)-specific alcohol dehydrogenase from Lactobacillus kefir. Applied Microbiology and Biotechnology.
-
Nie, Y., et al. (2011).[5] Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Green Chemistry.
-
BenchChem Application Notes. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. (General reference for methoxy-substituted acetophenone handling).
Sources
- 1. mdpi.com [mdpi.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of 1-(2-Methoxyphenyl)ethanol via Catalytic Reduction
A Technical Guide for Researchers and Drug Development Professionals
Introduction and Significance
Optically active alcohols are fundamental chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The specific stereochemistry of these molecules is often critical to their biological activity and efficacy. 1-(2-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a valuable intermediate in the synthesis of various more complex molecules. The asymmetric reduction of the corresponding prochiral ketone, 1-(2-methoxyphenyl)ethanone (2'-methoxyacetophenone), provides a direct and efficient route to enantiomerically pure (R)- or (S)-1-(2-methoxyphenyl)ethanol.
This application note provides a detailed guide to two robust and highly enantioselective methods for this transformation: homogeneous asymmetric transfer hydrogenation utilizing a Noyori-type ruthenium catalyst and a green, biocatalytic approach using a ketoreductase enzyme. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Theoretical Framework: The Logic of Asymmetric Ketone Reduction
Asymmetric hydrogenation is a powerful chemical reaction that adds two hydrogen atoms across the carbonyl double bond of a ketone with high three-dimensional spatial control.[1] This selectivity originates not from the substrate itself, but from a chiral catalyst, which creates a chiral environment for the reaction. The goal is to produce one enantiomer of the alcohol product in significant excess over the other, a measure quantified by the enantiomeric excess (ee).
Metal-Ligand Bifunctional Catalysis: The Noyori-Type Reduction
The Noyori asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective reduction of ketones.[2][3] These reactions typically employ ruthenium(II) complexes coordinated with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN). The mechanism is understood to operate through a metal-ligand bifunctional pathway.[4] In this concerted, non-classical mechanism, a hydride on the ruthenium metal and a proton from the diamine ligand's NH₂ group are transferred simultaneously to the ketone's carbonyl group via a six-membered ring transition state, avoiding direct coordination of the ketone to the metal center.[4] The choice of the chiral ligands dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) alcohol.[3]
Biocatalysis: The Green Chemistry Approach
Biocatalytic reductions offer an environmentally benign and highly selective alternative to traditional chemical methods.[5] These reactions utilize enzymes, typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are often sourced from microorganisms.[6][7][8] These enzymes catalyze the reduction of ketones with exquisite stereoselectivity, often yielding products with >99% ee under mild reaction conditions (ambient temperature and neutral pH).[7] The reaction requires a hydride source, which is provided by a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH). As the cofactor is expensive, an in-situ regeneration system is employed, often using a sacrificial alcohol like isopropanol or a sugar like glucose, which is oxidized by the same or another enzyme to regenerate the reduced cofactor.[6][9]
General Experimental Workflow
The successful synthesis and analysis of the chiral alcohol product follow a logical progression. This workflow ensures proper execution, monitoring, and characterization of the final product.
Protocol 1: Asymmetric Transfer Hydrogenation with a Noyori-Type Catalyst
This protocol describes the reduction of 1-(2-methoxyphenyl)ethanone using a commercially available Ruthenium catalyst in an isopropanol/formate system as the hydrogen source. This method is highly efficient and provides excellent enantioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1-(2-Methoxyphenyl)ethanone | ≥98% | Sigma-Aldrich | 579-74-8 | Substrate |
| RuCl | Catalyst grade | Strem Chemicals | 192139-90-5 | Chiral Catalyst |
| Formic Acid | ≥95% | ACS Reagent | 64-18-6 | Component of H₂ source |
| Triethylamine | ≥99.5% | Anhydrous | 121-44-8 | Component of H₂ source |
| Dichloromethane (DCM) | Anhydrous | ACS Reagent | 75-09-2 | Solvent |
| Diethyl Ether | Anhydrous | ACS Reagent | 60-29-7 | Extraction Solvent |
| Saturated NaHCO₃ solution | N/A | Lab Prepared | N/A | For work-up |
| Anhydrous MgSO₄ | ≥97% | ACS Reagent | 7487-88-9 | Drying agent |
| Schlenk flask & line | N/A | N/A | N/A | For inert atmosphere |
| Magnetic stirrer/hotplate | N/A | N/A | N/A |
Step-by-Step Protocol
-
Catalyst Activation: To a 50 mL Schlenk flask under an argon atmosphere, add RuCl (6.4 mg, 0.01 mmol, 0.002 eq.).
-
Hydrogen Source Preparation: In a separate vial, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Rationale: This mixture serves as a stable and easily handled source of hydrogen for the transfer hydrogenation reaction.
-
-
Reaction Setup: Add anhydrous Dichloromethane (DCM, 10 mL) to the Schlenk flask containing the catalyst. Stir for 5 minutes until the catalyst dissolves.
-
Substrate Addition: Add 1-(2-methoxyphenyl)ethanone (0.75 g, 5.0 mmol, 1.0 eq.) to the flask.
-
Initiation: Add the formic acid/triethylamine mixture (1.3 mL, ~5 eq. of formic acid) to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at 28-30 °C for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography (GC) analysis until the starting material is consumed.
-
-
Work-up: a. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (20 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure this compound.
-
Analysis: a. Determine the yield by mass. b. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol utilizes a whole-cell biocatalyst, such as Saccharomyces cerevisiae (Baker's yeast), or a commercially available ketoreductase enzyme kit, which provides a green and highly selective method. This example uses a generic KRED with isopropanol for cofactor regeneration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1-(2-Methoxyphenyl)ethanone | ≥98% | Sigma-Aldrich | 579-74-8 | Substrate |
| Ketoreductase (KRED) | Enzyme grade | e.g., Codexis | N/A | Biocatalyst |
| NADP⁺ | ≥95% | Sigma-Aldrich | 53-59-8 | Cofactor |
| Isopropanol (IPA) | ACS Reagent | ACS Reagent | 67-63-0 | Cosubstrate/Solvent |
| Potassium Phosphate Buffer | pH 7.0, 100 mM | Lab Prepared | N/A | Reaction Medium |
| Ethyl Acetate | ACS Reagent | ACS Reagent | 141-78-6 | Extraction Solvent |
| Celite® | N/A | Sigma-Aldrich | 61790-53-2 | For filtration |
| Orbital Shaker | N/A | N/A | N/A | For incubation |
Step-by-Step Protocol
-
Reaction Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a 100 mL Erlenmeyer flask, add the phosphate buffer (40 mL).
-
Reagent Addition: Add NADP⁺ (5 mg) and the selected Ketoreductase (e.g., 20 mg of lyophilized powder, or as specified by the supplier). Swirl gently to dissolve.
-
Rationale: The buffer maintains the optimal pH for enzyme activity. NADP⁺ is the necessary cofactor for the hydride transfer.
-
-
Cosubstrate/Cofactor Regeneration: Add isopropanol (5 mL).
-
Rationale: Isopropanol serves as the hydride donor to regenerate the active NADPH from NADP⁺ in a coupled-enzyme system. The byproduct is acetone.
-
-
Substrate Addition: Add 1-(2-methoxyphenyl)ethanone (150 mg, 1.0 mmol) to the flask.
-
Reaction Conditions: Seal the flask and place it in an orbital shaker set to 30 °C and 200 rpm for 24-48 hours.
-
Self-Validation: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC to observe the disappearance of the ketone and the appearance of the alcohol product.
-
-
Work-up: a. Upon completion, add an equal volume of ethyl acetate (45 mL) to the flask and stir vigorously for 15 minutes. b. Filter the mixture through a pad of Celite® to remove the enzyme and any cell debris. c. Transfer the filtrate to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. f. Filter and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: The product is often of high purity after extraction. If necessary, purify by flash chromatography as described in Protocol 1. Analyze for yield and enantiomeric excess.
Expected Outcomes and Data Summary
The following table summarizes the typical results expected from the described protocols. Performance can vary based on the precise catalyst batch, enzyme activity, and reaction scale.
| Parameter | Protocol 1: Noyori-Type ATH | Protocol 2: Biocatalytic Reduction |
| Catalyst/Enzyme | RuCl | Ketoreductase (KRED) |
| Stereochemical Outcome | (S)-1-(2-methoxyphenyl)ethanol | (S)- or (R)- depending on KRED |
| Typical Yield | >95% | >90% |
| Enantiomeric Excess (ee) | >98% | >99% |
| Reaction Temperature | 28-30 °C | 30 °C |
| Reaction Time | 12-24 h | 24-48 h |
| Key Advantage | Fast, high substrate loading | Green, extremely high selectivity |
| Key Consideration | Requires inert atmosphere, metal removal | Lower substrate concentration |
Mechanistic Visualization
The catalytic cycle for the Noyori-type asymmetric hydrogenation illustrates the cooperative action of the metal center and the diamine ligand in the hydride transfer step.
References
- Vertex AI Search. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC.
- YouTube. (2022). Noyori Hydrogenation.
- YouTube. (2021). Noyori Asymmetric Hydrogenation | Organic Chemistry.
- ResearchGate. (2025). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms | Request PDF.
- ResearchGate. (2025). Asymmetric reduction of 2-hydroxyacetophenone (2-HAP) to... | Download Scientific Diagram.
- Wikipedia. (2024). Asymmetric hydrogenation.
- ACS Publications. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis | The Journal of Organic Chemistry.
- NIH. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- PubMed. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
- ACS Publications. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts | Journal of the American Chemical Society.
- ACS Publications. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes | Journal of the American Chemical Society.
- MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Zeitschrift für Naturforschung. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones.
- PMC. (2019). Biocatalytic Reduction Reactions from a Chemist's Perspective.
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Application Note: 1-(2-Methoxyphenyl)ethanol in Organic Synthesis
Executive Summary & Chemical Profile[1][2]
1-(2-Methoxyphenyl)ethanol (CAS: 4276-49-7), also known as
Chemical Identity
| Property | Specification |
| Structure | (Generic representation) |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| Boiling Point | 135–136 °C (15 mmHg) |
| Chirality | Contains one stereocenter (C |
| Key Reactivity | Benzylic oxidation, dehydration, lipase-catalyzed transesterification. |
Core Applications & Expert Insights
The "Ortho-Effect" in Catalysis
In synthetic applications, the 2-methoxy group is not merely a spectator. It acts as a hemilabile ligand in metal-catalyzed reactions (e.g., Pd or Cu catalysis), capable of directing C-H activation or stabilizing transition states. However, in enzymatic kinetic resolution, this group imposes steric hindrance that differentiates its processing from 1-phenylethanol, often requiring tailored reaction times or enzyme loadings.
Primary Synthetic Workflows
-
Asymmetric Synthesis: Production of enantiopure (S)-1-(2-methoxyphenyl)ethanol via lipase-catalyzed kinetic resolution.
-
Monomer Synthesis: Acid-catalyzed dehydration to 2-vinylanisole , a precursor for functionalized polystyrene derivatives.
-
Oxidation: Benchmark substrate for testing green oxidation catalysts (yielding 2'-methoxyacetophenone).
Detailed Experimental Protocols
Protocol A: Biocatalytic Kinetic Resolution (Enantiomer Separation)
Objective: Isolate high optical purity (S)-alcohol and (R)-acetate from racemic starting material using Candida antarctica Lipase B (CAL-B).
Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. The ortho-methoxy group slows the reaction rate compared to the unsubstituted analog, requiring optimization of the acyl donor ratio.
Materials:
-
Substrate: Racemic this compound (1.0 eq)
-
Enzyme: Novozym 435 (Immobilized CAL-B)
-
Acyl Donor: Vinyl acetate (3.0 eq)
-
Solvent: Anhydrous Hexane or Toluene (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of racemic this compound in 100 mL of anhydrous hexane in a round-bottom flask.
-
Activation: Add vinyl acetate (30 mmol).
-
Initiation: Add Novozym 435 (20% w/w relative to substrate).
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm).
-
Expert Note: Unlike para-substituted analogs which resolve in 2-4 hours, the ortho-substitution may require 6-12 hours. Monitor conversion via chiral HPLC or GC.
-
-
Termination: Stop reaction at ~50% conversion (theoretical maximum for resolution). Filter off the immobilized enzyme.[3]
-
Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol.
Visual Workflow (DOT Diagram):
Caption: Kinetic resolution pathway separating enantiomers based on enzyme affinity.
Protocol B: Dehydration to 2-Vinylanisole
Objective: Synthesis of 2-vinylanisole, a specialized styrene monomer used in cross-coupling reactions and polymerization.
Materials:
-
This compound
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (1-2 mol%) or KHSO
-
Solvent: Toluene
-
Apparatus: Dean-Stark trap
Procedure:
-
Setup: Charge a flask with this compound (50 mmol) and Toluene (150 mL).
-
Catalysis: Add p-TSA (0.5 mmol).
-
Reflux: Heat to reflux with a Dean-Stark trap attached. The reaction is driven by the azeotropic removal of water.
-
Checkpoint: The reaction is complete when water collection ceases (approx. 2-3 hours).
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO
(to neutralize acid) and brine. -
Isolation: Dry organic layer over MgSO
, concentrate, and distill under reduced pressure to obtain 2-vinylanisole.-
Stability Note: Store the product at 4°C with a radical inhibitor (e.g., BHT) to prevent spontaneous polymerization.
-
Protocol C: Electrochemical Oxidation (Green Chemistry)
Objective: Conversion to 2'-methoxyacetophenone using a metal-free, reagent-recyclable method.
System:
-
Anode/Cathode: Platinum (Pt) or Carbon Graphite.
-
Mediator: Potassium Iodate (KIO
) or KI. -
Solvent: Biphasic system (Water/DCM or Water/Ethyl Acetate).
Procedure:
-
Dissolve alcohol in the organic phase.
-
Dissolve mediator (0.5 eq) in the aqueous phase.
-
Apply constant current (e.g., 100 mA/cm²) with vigorous stirring.
-
The iodine species generated at the anode oxidizes the alcohol at the interface.
-
Monitor by TLC until ketone formation is complete. This avoids toxic Cr(VI) reagents (Jones Reagent).
Visual Workflow (DOT Diagram):
Caption: Divergent synthetic pathways: Oxidation vs. Dehydration based on reaction conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Non-specific background hydrolysis or insufficient reaction time. | Switch solvent to dry Toluene; lower temperature to 4°C to increase selectivity (E-value). |
| Polymerization during Dehydration | High thermal stress or lack of inhibitors. | Add hydroquinone during distillation; ensure vacuum is sufficient to lower boiling point. |
| Incomplete Oxidation | Steric hindrance from ortho-methoxy group. | Increase mediator concentration or switch to a high-valent iodine oxidant (IBX). |
References
-
Kinetic Resolution of Phenylethanols
-
Benzofuran/Styrene Synthesis
-
Chemical Properties & Safety
- Title: this compound Compound Summary.
- Source:PubChem
-
URL:[Link]
-
Oxidation Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Sci-Hub. Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution / Journal of the Chemical Society C: Organic, 1968 [sci-hub.fr]
- 5. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abechem.com [abechem.com]
Application Notes & Protocols: 1-(2-Methoxyphenyl)ethanol as a High-Performance Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Abstract: This document provides a comprehensive technical guide on the application of 1-(2-methoxyphenyl)ethanol as a chiral auxiliary. It details the underlying principles of its stereochemical control, provides validated protocols for its synthesis, attachment to substrates, use in asymmetric alkylation, and subsequent cleavage. The content is designed to equip researchers with the necessary knowledge to effectively implement this auxiliary in their synthetic workflows for the creation of enantiomerically enriched molecules.
Introduction: The Principle of Chiral Auxiliaries
In the synthesis of enantiomerically pure compounds, such as pharmaceuticals and natural products, controlling stereochemistry is paramount. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to another.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recycled.[1]
The Advantage of this compound:
This compound stands out as a particularly effective chiral auxiliary due to a key structural feature: the ortho-methoxy group. This group is strategically positioned to act as a powerful chelating agent with metal cations (e.g., Li⁺ in organolithium chemistry). This chelation creates a rigid, bicyclic-like transition state that effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face. This mechanism leads to a high degree of stereocontrol and predictability in the reaction outcome.
Synthesis of the Chiral Auxiliary
The enantiomerically pure forms of this compound are accessible through the asymmetric reduction of its corresponding ketone, 2-methoxyacetophenone. Catalytic methods, such as the Noyori asymmetric hydrogenation, are highly effective for this transformation, yielding the alcohol in high enantiomeric excess.[2]
General Workflow for Application
The use of this compound as a chiral auxiliary follows a logical and efficient three-stage process. This workflow is designed to covalently bond the auxiliary to a prochiral substrate, perform a diastereoselective transformation to create a new stereocenter, and finally, cleave the auxiliary to reveal the desired enantiomerically enriched product.
Figure 1: General workflow for using this compound.
Mechanism of Stereocontrol: The Chelation-Controlled Model
The high diastereoselectivity achieved with this auxiliary is attributed to the formation of a rigid chelated (Z)-enolate intermediate. Upon deprotonation with a lithium base like lithium diisopropylamide (LDA), the lithium cation is coordinated by both the ester's carbonyl oxygen and the oxygen of the ortho-methoxy group. This conformation forces the phenyl ring to occupy a specific orientation, effectively blocking one face of the enolate. An incoming electrophile is therefore directed to the opposite, unhindered face.
Figure 2: Chelation model showing stereodirection.
Protocols
Protocol 1: Attachment of the Auxiliary
This protocol describes the formation of the chiral ester from a prochiral carboxylic acid.
-
Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.5 M). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C. Add one drop of dimethylformamide (DMF) as a catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous THF (~0.2 M) under N₂. In a separate flask, dissolve enantiopure this compound (1.1 equiv) and pyridine (1.2 equiv) in anhydrous THF.
-
Coupling: Cool the acyl chloride solution to 0 °C and add the alcohol/pyridine solution dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting chiral ester by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of the Chiral Ester
This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone enolate, a process extensively studied and optimized.[3]
-
Preparation: To a flame-dried, N₂-purged flask, add the chiral ester (1.0 equiv) and dissolve in anhydrous THF (~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). Add lithium diisopropylamide (LDA, 1.05 equiv, freshly prepared or titrated) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.[3]
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or capillary GC analysis.[3] Purify the product by flash column chromatography.
| Electrophile (R-X) | Auxiliary Enantiomer | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | (S) | >98:2 | ~90% |
| Iodomethane | (S) | ~95:5 | ~85% |
| Allyl Iodide | (R) | >98:2 | ~92% |
| Propargyl Bromide | (R) | >97:3 | ~88% |
Table 1: Representative results for the asymmetric alkylation using this compound auxiliary. Data is synthesized based on typical outcomes for analogous systems.[3][4]
Protocol 3: Cleavage of the Auxiliary
The auxiliary can be cleaved under various conditions to yield different functional groups, enhancing its synthetic utility.
A) To Yield the Chiral Carboxylic Acid (Saponification):
-
Hydrolysis: Dissolve the purified alkylated ester (1.0 equiv) in a 3:1 mixture of THF and water.
-
Base Addition: Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0-3.0 equiv).
-
Reaction: Stir vigorously at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.
-
Auxiliary Recovery: Dilute the mixture with water and extract with ethyl acetate or ether to recover the this compound auxiliary. The recovered auxiliary can be purified by chromatography.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1N HCl. Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the final product.
B) To Yield the Chiral Primary Alcohol (Reductive Cleavage):
-
Reduction: Dissolve the purified alkylated ester (1.0 equiv) in anhydrous THF and cool to 0 °C.
-
Hydride Addition: Add lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) portion-wise.
-
Reaction: Stir at 0 °C for 1-3 hours.
-
Quenching: Cautiously quench the reaction by sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration & Isolation: Stir the resulting white suspension until it becomes a granular solid. Filter through a pad of Celite®, washing with ethyl acetate. The filtrate contains both the desired primary alcohol and the recovered auxiliary, which can be separated by column chromatography.
Conclusion and Outlook
This compound is a highly effective and reliable chiral auxiliary for asymmetric synthesis, particularly for the α-alkylation of carboxylic acid derivatives. Its efficacy stems from a well-understood chelation-controlled mechanism that provides a rigid stereochemical environment. The straightforward protocols for attachment, diastereoselective reaction, and non-destructive cleavage make it a valuable tool for academic and industrial researchers. The ability to recover and reuse the auxiliary adds to its cost-effectiveness and practicality in large-scale synthesis.
References
-
Wiley Online Library. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition. Retrieved from [Link]
-
Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Retrieved from [Link]
-
RSC Publishing. (2015). Acetone alkylation with ethanol over multifunctional catalysts by a borrowing hydrogen strategy. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.).US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
ACS Publications. (2017). Catalytic Asymmetric Oxygenations with the Environmentally Benign Oxidants H2O2 and O2. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. Retrieved from [Link]
-
Supporting Information. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from [Link]
-
ResearchGate. (n.d.). De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl). Retrieved from [Link]
Sources
The Cornerstone of Asymmetric Synthesis: Application and Protocols of 1-(2-Methoxyphenyl)ethanol in Pharmaceutical Development
In the intricate landscape of pharmaceutical synthesis, the pursuit of enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[][2] This necessitates the use of chiral building blocks that can introduce specific stereocenters with high fidelity. Among these crucial intermediates, 1-(2-Methoxyphenyl)ethanol stands out as a versatile and highly valuable synthon, particularly in the development of cardiovascular and other therapeutic agents.
This technical guide provides an in-depth exploration of this compound's role in pharmaceutical synthesis. We will delve into its applications, focusing on the mechanistic principles that make it a cornerstone of modern drug development. Furthermore, this document will present detailed, field-proven protocols for its synthesis and purification, offering researchers and drug development professionals a practical and comprehensive resource.
The Significance of Chirality: Why this compound Matters
This compound is a chiral alcohol, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry at the benzylic position is a critical determinant of the biological activity of the final drug molecule.[3] The ability to selectively synthesize one enantiomer over the other is therefore a key challenge and a major focus of pharmaceutical process chemistry.[4][5][6] The asymmetric synthesis of chiral alcohols, such as this compound, is a pivotal step in the production of many pharmaceutical molecules.[7]
Application in the Synthesis of Naftopidil
A prominent example of the application of this compound is in the synthesis of Naftopidil. Naftopidil is an α1-adrenergic receptor antagonist used in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia.[8][9] The chemical structure of Naftopidil is (±)-1-[4-(2-methoxyphenyl)piperazinyl]-3-(1-naphthyloxy) propan-2-ol.[8] The synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy) methyl] oxirane.[10] While the commercial drug is a racemate, the synthesis of its individual enantiomers for pharmacological studies often relies on chiral precursors, and derivatives of this compound can serve as key starting materials or structural motifs in related compounds.
Synthetic Strategies: Accessing Enantiopure this compound
The primary route to enantiomerically enriched this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2'-methoxyacetophenone.[11] This transformation can be achieved through various methods, including enzymatic reductions and catalytic hydrogenation with chiral catalysts.
Workflow for the Asymmetric Synthesis of this compound
Caption: General workflow for the asymmetric synthesis of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation of 2'-Methoxyacetophenone
This protocol describes a robust and scalable method for the enantioselective reduction of 2'-methoxyacetophenone using a chiral ruthenium catalyst. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Principle: Asymmetric transfer hydrogenation is a powerful technique for the reduction of ketones to chiral alcohols. It involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the ketone, mediated by a chiral transition metal catalyst. The chirality of the catalyst directs the hydride addition to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2'-Methoxyacetophenone | ≥98% | Sigma-Aldrich |
| (1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine(chloro)(p-cymene)ruthenium(II) | Catalyst Grade | Strem Chemicals |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Fisher Scientific |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | VWR |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | HPLC Grade | Baker |
| Hexanes | HPLC Grade | Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich |
| Diatomaceous Earth (Celite®) | --- | VWR |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC system for enantiomeric excess determination
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve (1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine(chloro)(p-cymene)ruthenium(II) (0.01 mol%) in anhydrous isopropanol (20 mL).
-
Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the ruthenium catalyst. Anhydrous solvent is used to avoid side reactions and ensure the efficiency of the catalyst.
-
-
Add potassium hydroxide (0.1 mol%) to the catalyst solution and stir for 15 minutes at room temperature.
-
Causality: The base is required to activate the catalyst by forming the active ruthenium hydride species.
-
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve 2'-methoxyacetophenone (1.0 eq) in anhydrous isopropanol (50 mL).
-
Reaction Execution: Transfer the activated catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Elevated temperature increases the reaction rate. The reaction time should be optimized to ensure complete conversion of the starting material while minimizing potential side reactions.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Causality: The aqueous work-up removes the inorganic salts and any remaining isopropanol.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to obtain the crude product.[12]
-
Causality: Drying the organic layer removes residual water, and filtration through diatomaceous earth helps to remove fine inorganic particulates.
-
Purification:
The crude this compound is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc in hexanes).
Characterization and Quality Control:
| Parameter | Method | Expected Result |
| Purity | GC-MS or ¹H NMR | >98% |
| Enantiomeric Excess (ee) | Chiral HPLC | >99% |
| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with the structure of this compound.[13] |
Expected ¹H NMR Data (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H), 6.95-6.85 (m, 2H), 5.10 (q, J = 6.4 Hz, 1H), 3.85 (s, 3H), 2.50 (d, J = 3.2 Hz, 1H, OH), 1.50 (d, J = 6.4 Hz, 3H).
Protocol 2: Biocatalytic Reduction of 2'-Methoxyacetophenone using a Ketoreductase
This protocol outlines an environmentally friendly and highly selective method for the synthesis of (S)-1-(2-Methoxyphenyl)ethanol using a commercially available ketoreductase (KRED).
Principle: Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. They utilize a cofactor, typically NADPH or NADH, as the hydride source. A co-substrate, such as isopropanol or glucose, is often used to regenerate the cofactor in situ, making the process more cost-effective. Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2'-Methoxyacetophenone | ≥98% | Sigma-Aldrich |
| Ketoreductase (e.g., KRED-P1-B01) | Enzyme Grade | Codexis |
| NADP⁺ | ≥95% | Sigma-Aldrich |
| Isopropanol (IPA) | ACS Reagent | Fisher Scientific |
| Potassium Phosphate Buffer (pH 7.0) | 0.1 M | --- |
| Ethyl Acetate (EtOAc) | HPLC Grade | Baker |
Instrumentation:
-
Incubator shaker
-
Centrifuge
-
pH meter
-
Spectrophotometer (for monitoring cofactor regeneration)
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 100 mL flask, prepare a solution of potassium phosphate buffer (50 mL, 0.1 M, pH 7.0).
-
Add NADP⁺ (0.1 mol%) and the ketoreductase (typically 1-5 mg/mL, follow manufacturer's recommendation).
-
Add 2'-methoxyacetophenone (1.0 eq) and isopropanol (10% v/v) to the buffer solution.
-
Causality: The buffer maintains the optimal pH for enzyme activity. Isopropanol serves as the co-substrate for cofactor regeneration, where the enzyme also oxidizes isopropanol to acetone to reduce NADP⁺ back to NADPH.
-
-
Reaction Execution: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by chiral HPLC.
-
Causality: The optimal temperature and shaking ensure proper mixing and maintain enzyme activity. Reaction times can vary depending on the specific enzyme and substrate concentration.
-
-
Work-up: Once the reaction has reached completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization:
The purification and characterization steps are similar to those described in Protocol 1.
Data Summary
| Protocol | Catalyst/Enzyme | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |
| 1: Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | >95% | >99% | High yield, scalability, well-established |
| 2: Biocatalytic Reduction | Ketoreductase (KRED) | >90% | >99% | High enantioselectivity, mild conditions, environmentally friendly |
Conclusion
This compound is a pivotal chiral intermediate in pharmaceutical synthesis, enabling the stereoselective construction of complex drug molecules. The protocols detailed in this guide, based on both chemocatalysis and biocatalysis, provide reliable and efficient methods for the synthesis of its enantiomerically pure forms. The choice between these methods will depend on factors such as scale, cost, and the specific requirements of the synthetic route. A thorough understanding of the underlying principles and the causality behind the experimental procedures is essential for the successful implementation and optimization of these protocols in a research and development setting.
References
-
Protheragen. Chiral Drug Intermediate. [Link]
-
SciSpace. De novo asymmetric bio- and chemocatalytic synthesis of saccharides. [Link]
-
MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
-
Science of Synthesis. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
Dovepress. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. [Link]
-
PMC. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]
-
University of Groningen. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
PubMed. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. [Link]
-
Scientific Research Publishing. Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. [Link]
-
RSC Publishing. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]
-
PMC. Application of Biobased Solvents in Asymmetric Catalysis. [Link]
-
New Drug Approvals. Naftopidil, KT 611. [Link]
-
ACS Publications. Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. [Link]
-
PMC. The role of naftopidil in the management of benign prostatic hyperplasia. [Link]
-
Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]
-
ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]
-
PMC. Recent advances in catalytic asymmetric synthesis. [Link]
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Introduction: The Versatility of 1-(2-Methoxyphenyl)ethanol in Synthesis
An Application Guide to the Reaction Mechanisms of 1-(2-Methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This compound is an aromatic secondary alcohol characterized by a hydroxyl group on the benzylic carbon and an ortho-methoxy substituent on the phenyl ring.[1][2] This compound, a colorless to pale yellow liquid, is a valuable building block in organic synthesis, serving as a precursor to a variety of pharmaceuticals and fine chemicals.[1] Its reactivity is primarily dictated by the interplay between the secondary alcohol functional group and the electronic and steric effects of the adjacent methoxy group. The ortho-methoxy group, an electron-donating substituent, significantly influences the reaction pathways at the benzylic position, making it a subject of interest for mechanistic studies and synthetic applications.[3]
This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. It is designed for researchers and drug development professionals, offering not only detailed, validated protocols but also a thorough explanation of the underlying chemical principles that govern these transformations.
Section 1: Synthesis of this compound via Ketone Reduction
The most direct route to this compound is the reduction of its corresponding ketone, 2'-methoxyacetophenone. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a secondary alcohol. The choice of reducing agent is critical and dictates the reaction conditions and selectivity.
Mechanism Insight: Hydride Reduction
The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2'-methoxyacetophenone. This attack forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent (e.g., water or ethanol) protonates the alkoxide, yielding the final product, this compound. The presence of the ortho-methoxy group can sterically hinder the approach of the hydride, a factor to consider when optimizing reaction conditions.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2'-Methoxyacetophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2'-methoxyacetophenone (10.0 g, 66.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.52 g, 66.6 mmol) to the stirred solution in small portions over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 50 minutes.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid extraction of the remaining aqueous residue with ethyl acetate (3 x 50 mL).[4][5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4][5]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography if necessary to obtain this compound as a yellow solid or oil.[4]
| Parameter | Value | Reference |
| Starting Material | 2'-Methoxyacetophenone | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | - |
| Solvent | Methanol | - |
| Temperature | 0 °C | [4][5] |
| Reaction Time | ~1.5 hours | [4] |
| Typical Yield | >80% | [4] |
Section 2: Oxidation to 2'-Methoxyacetophenone
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. For this compound, this reaction yields 2'-methoxyacetophenone, a valuable intermediate.[6] Various methods exist, from classic chromium-based reagents to modern, greener electrochemical approaches.
Mechanism Insight: Electrochemical Oxidation
Electrochemical oxidation offers a cleaner alternative to traditional stoichiometric oxidants.[7] In a biphasic system using a mediator like potassium iodate (KIO₃), the alcohol is oxidized at a platinum electrode.[7] The reaction proceeds through the generation of a potent oxidizing species at the anode. This species then oxidizes the alcohol to the ketone, being regenerated in the process. This catalytic cycle avoids the production of heavy metal waste. The process is highly selective for secondary alcohols, with yields often exceeding 80-95%.[7]
Caption: Workflow for electrochemical oxidation of the alcohol.
Protocol 2: Electrochemical Oxidation
Materials:
-
This compound
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Platinum foil electrodes (anode and cathode)
-
DC power supply
-
Biphasic reaction cell
Procedure:
-
Prepare the biphasic system by adding a solution of this compound in dichloromethane to an aqueous solution of potassium iodate and sulfuric acid in the reaction cell.
-
Immerse the platinum electrodes into the respective phases.
-
Apply a constant current or potential to initiate the electrochemical oxidation.
-
Maintain vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress via HPLC or TLC until the starting material is consumed.[7]
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Characterize the resulting 2'-methoxyacetophenone using UV, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[7]
| Parameter | Value | Reference |
| Oxidation Method | Electrochemical | [7] |
| Mediator | Potassium Iodate (KIO₃) | [7] |
| Electrodes | Platinum | [7] |
| Medium | Biphasic (Aqueous/Organic) | [7] |
| Temperature | Room Temperature | [7] |
| Typical Yield | 80-95% | [7] |
Section 3: Dehydration to 2-Methoxystyrene
The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. In the case of this compound, this elimination reaction produces 2-methoxystyrene, an important monomer for polymer synthesis. The reaction can be performed using various acid catalysts, including solid acids like zeolites or resins, which offer advantages in terms of separation and recyclability.[8][9]
Mechanism Insight: E1 vs. E2 Pathways
The dehydration of a secondary benzylic alcohol like this compound typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions.
-
E1 Mechanism: In the presence of a strong acid (e.g., H₂SO₄), the hydroxyl group is protonated to form a good leaving group, water.[10] The departure of water generates a secondary benzylic carbocation. The ortho-methoxy group helps to stabilize this carbocation through resonance. Finally, a weak base (like water or the conjugate base of the acid) abstracts a proton from the adjacent carbon, forming the double bond of 2-methoxystyrene.
-
E2 Mechanism: With a strong, bulky base and heat, or under specific catalytic conditions, a concerted E2 mechanism may be favored.[10][11] Here, the base removes a proton from the beta-carbon at the same time as the protonated hydroxyl group leaves, all in one step.[11]
Caption: The E1 mechanism for the dehydration of the alcohol.
Protocol 3: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Solid acid catalyst (e.g., Amberlyst-15, H-ZSM-5)[8]
-
Toluene or Cyclohexane (solvent)[8]
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle and magnetic stirrer
-
Round-bottom flask and condenser
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a heating mantle, and a condenser. If desired, include a Dean-Stark trap to remove water azeotropically.
-
Charge the flask with this compound, the solvent (e.g., toluene), and the solid acid catalyst (e.g., Amberlyst-15, ~5-10 wt%).[8]
-
Heat the mixture to reflux with vigorous stirring. The removal of water drives the equilibrium towards the product.[12]
-
Monitor the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid acid catalyst. The catalyst can often be washed, dried, and reused.
-
Wash the filtrate with a dilute sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-methoxystyrene can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Catalyst | Solid Acid (e.g., Amberlyst-15) | [8] |
| Reaction Type | Dehydration (Elimination) | [12][13] |
| Solvent | Toluene or Cyclohexane | [8] |
| Temperature | Reflux | [8] |
| Key Feature | Heterogeneous catalysis, catalyst reusability | [12] |
| Product | 2-Methoxystyrene | - |
Section 4: Etherification of the Hydroxyl Group
The hydroxyl group of this compound can be converted into an ether, a common strategy for protecting groups or for synthesizing molecules with specific properties. The Williamson ether synthesis is a robust method for this transformation.
Mechanism Insight: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism.
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide then attacks an alkyl halide (e.g., methyl iodide) in a concerted Sₙ2 displacement, with the halide acting as the leaving group. The result is the formation of the ether and a salt byproduct.
The efficiency of the reaction is sensitive to steric hindrance on both the alkoxide and the alkyl halide. For a secondary alcohol like this compound, using a less hindered alkyl halide is preferable.
Protocol 4: Methyl Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnetic stirrer, stir bar, and syringe
-
Three-neck flask, condenser, and nitrogen inlet
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask, followed by the careful addition of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension via a syringe. Hydrogen gas will evolve.
-
Allow the mixture to stir at room temperature for 30 minutes after the gas evolution ceases to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting methyl ether by flash chromatography.
Conclusion
This compound is a versatile substrate whose reactivity is centered around its secondary alcohol functionality, modulated by the electronic and steric influence of the ortho-methoxy group. The primary transformations—oxidation, dehydration, and etherification—provide access to a wide range of valuable chemical entities. Understanding the mechanisms behind these reactions is paramount for optimizing conditions, maximizing yields, and designing novel synthetic pathways. The protocols provided herein serve as a validated starting point for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- N/A. (2025). Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation.
- N/A. (2024). 1 - Analytical & Bioanalytical Electrochemistry.
- N/A. (2025). Mechanism of the E2 Reaction. Master Organic Chemistry.
- N/A. 2'-Methoxyacetophenone synthesis. ChemicalBook.
- N/A. CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol. CymitQuimica.
- N/A. (2021). E1 and E2 Reactions: Crash Course Organic Chemistry #22. YouTube.
- N/A. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes.
- N/A. This compound CAS#: 7417-18-7. ChemicalBook.
- N/A.
- N/A. (2026). This compound. ChemicalBook.
- N/A. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II)
- N/A.
- N/A. (2025). Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition.
- N/A.
- N/A. Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)
- N/A. Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Scientific Research Publishing.
- N/A. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. The Good Scents Company.
- N/A. This compound | CAS 13513-82-1. SCBT.
- N/A. (2025). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation.
- N/A. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- N/A. a The product distributions for the conversion of 2-methoxyphenyl...
- N/A. Experimental and kinetic study on 2-methoxyethanol part I: Molecular chemistry and pyrolysis investigation.
- N/A. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294. PubChem.
- N/A.
- N/A. Kinetic enzymatic determination of ethanol/methanol mixtures by the stopped-flow technique.
- N/A. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. American Chemical Society.
- N/A. (1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem.
- N/A. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and.
- N/A.
- N/A. 2.2.1 Analysis of ethanol using IR spectroscopy. OpenLearn - The Open University.
- N/A. Kinetic studies of the reactions of some phenols and alkyl aryl ethers with dinitrogen pentoxide in perfluorocarbon solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- N/A. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. PubChem.
- N/A. Methoxy group. Wikipedia.
- N/A. Catalytic Photooxidation of 4-methoxybenzyl Alcohol With a flavin-zinc(II)-cyclen Complex.
- N/A. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH.
- N/A. Catalytic conversion of bioethanol to value-added chemicals and fuels.
- N/A. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. Pearson.
- N/A. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. American Chemical Society.
- N/A. (2025). Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4- diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran.
- N/A. Special Issue : Spectroscopic Methods of Analysis. MDPI.
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- 1. CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 13513-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Methoxy group - Wikipedia [en.wikipedia.org]
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- 5. This compound | 7417-18-7 [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
analytical methods for 1-(2-Methoxyphenyl)ethanol characterization
Application Note: Comprehensive Characterization and Chiral Resolution of 1-(2-Methoxyphenyl)ethanol
Introduction & Chemical Context
This compound (CAS: 7417-18-7 for racemate) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Structurally, it consists of a secondary alcohol at the benzylic position, with an ortho-methoxy substituent on the phenyl ring.
The characterization of this molecule presents three specific analytical challenges:
-
Electronic Effects: The ortho-methoxy group exerts steric and electronic influence, altering the retention behavior in chromatography compared to its para or meta isomers.[1]
-
Chirality: The C1 carbon is a stereocenter.[1] The biological activity of downstream APIs often depends on the enantiomeric excess (% ee) of the (S)- or (R)- isomer.[1]
-
Volatility: As a low-melting solid/viscous liquid, residual solvent analysis requires careful thermal management to prevent analyte loss.[1]
This guide outlines a self-validating analytical workflow designed to ensure identity confirmation and high-purity release testing.
Analytical Workflow Strategy
The following decision matrix illustrates the logical flow from crude synthesis to final release.
Figure 1: Step-wise analytical lifecycle for chiral benzylic alcohol characterization.
Protocol 1: Structural Identification (NMR & MS)
Objective: Unequivocal structural confirmation distinguishing the product from its ketone precursor (2-methoxyacetophenone).
Methodology: 1H NMR Spectroscopy
-
Solvent: CDCl₃ (Deuterated Chloroform)[1]
-
Frequency: 400 MHz or higher
-
Concentration: ~10 mg in 0.6 mL
Causality: The ortho-methoxy group creates a distinct shielding environment.[1] The key diagnostic is the transformation of the ketone methyl singlet (precursor) into a doublet (product) and the appearance of the benzylic methine quartet.
Data Interpretation Table:
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| -CH3 (Alkyl) | 1.48 - 1.50 | Doublet (J ≈ 6.4 Hz) | 3H | Distinct from ketone methyl singlet (~2.6 ppm).[1] |
| -OH (Hydroxyl) | 1.90 - 2.50 | Broad Singlet | 1H | Shift is concentration/temperature dependent.[1] |
| -OCH3 (Methoxy) | 3.80 - 3.85 | Singlet | 3H | Characteristic of the ether functionality.[1] |
| -CH- (Methine) | 4.85 - 5.20 | Quartet (J ≈ 6.4 Hz) | 1H | Critical Proof of Reduction. |
| Ar-H (Aromatic) | 6.80 - 7.40 | Multiplet | 4H | Ortho-substitution pattern.[1] |
Methodology: Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI), 70 eV.[1]
-
Key Fragments:
Protocol 2: Purity Profiling (RP-HPLC)
Objective: Quantify chemical purity and detect unreacted ketone precursor.
Scientific Rationale: Reverse-phase chromatography (C18) separates based on hydrophobicity.[1] The alcohol (product) is capable of hydrogen bonding with the mobile phase, typically eluting slightly earlier or with a different peak shape than the ketone precursor, depending on the pH. However, the primary differentiation is UV spectral matching.
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol ionization).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (general) and 280 nm (aromatic selectivity).[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for alcohols which can tail on active silanols).[1]
-
Resolution (Rs): > 2.0 between ketone impurity and alcohol product.
Protocol 3: Chiral Resolution (The "Hero" Method)
Objective: Determine Enantiomeric Excess (% ee).
Scientific Rationale:
Chiral separation of secondary benzylic alcohols is best achieved using Polysaccharide-based Normal Phase HPLC .[1] The hydroxyl group of the analyte forms hydrogen bonds with the carbamate/benzoate groups on the stationary phase, while the aromatic ring engages in
Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1] Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).[1]
Method Development Logic:
Figure 2: Decision tree for optimizing chiral separation of benzylic alcohols.
Detailed Protocol:
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Note: Do not use Ethanol if possible, as it increases pressure and can alter selectivity for this specific matrix.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral recognition).
-
Sample Diluent: Mobile Phase (prevents solvent shock).
-
Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on AD-H columns, but verification with a pure standard is mandatory .
Protocol 4: Residual Solvents (HS-GC)
Objective: Ensure removal of reaction solvents (often THF, Methanol, or Toluene).
Method: Headspace Gas Chromatography (HS-GC-FID).[1]
-
Column: DB-624 (or equivalent G43 phase).[1]
-
Carrier Gas: Helium or Nitrogen.[1]
-
Oven Program: 40°C (hold 5 min) -> Ramp 10°C/min -> 240°C.
-
Why HS? Direct injection of the viscous alcohol can contaminate the liner. Headspace extracts only the volatiles.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 101148, this compound. Retrieved from [Link]
-
Daicel Corporation. (n.d.).[1] Chiral Selector Polysaccharide Derivatives: Separation Mechanisms. Retrieved from [Link]
-
Royal Society of Chemistry. (2013).[1] Supporting Information: Asymmetric Transfer Hydrogenation of Ketones. (Contains specific NMR shifts for this compound). Retrieved from [Link]
Sources
High-Resolution HPLC Analysis of 1-(2-Methoxyphenyl)ethanol
Achiral Purity and Enantiomeric Separation Protocols
Executive Summary & Scientific Context
1-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7) is a critical chiral building block in the synthesis of pharmaceutical intermediates.[1] It is frequently produced via the asymmetric reduction of 2-methoxyacetophenone using biocatalysts (e.g., ketoreductases) or chemocatalysts.[1]
The Analytical Challenge: Researchers face two distinct analytical requirements that cannot be solved by a single method:
-
Chemical Purity (Reaction Monitoring): Separating the product alcohol from the starting ketone (2-methoxyacetophenone).[1] This requires a robust Reverse Phase (RP) method based on hydrophobicity.[1]
-
Optical Purity (Enantiomeric Excess): Resolving the (
) and ( ) enantiomers. This requires a Normal Phase (NP) Chiral method based on steric and hydrogen-bonding interactions.[1]
This guide provides validated protocols for both objectives, grounded in field-proven methodologies using polysaccharide-based stationary phases.[1]
Physicochemical Profile
Understanding the analyte is the first step to robust method development.[1]
| Parameter | Data | Analytical Implication |
| Structure | Aromatic ring with ortho-methoxy group + chiral hydroxyl.[1] | Strong UV chromophore; ortho-substitution creates steric bulk useful for chiral recognition.[1] |
| MW | 152.19 g/mol | Suitable for standard UV detection; MS compatible.[1] |
| Solubility | Soluble in alcohols, acetonitrile, chloroform.[1] Sparingly soluble in water.[1] | Samples should be dissolved in Mobile Phase or IPA.[1] |
| UV Maxima | ~210 nm, ~270-280 nm | 280 nm is recommended for specificity (aromatic/methoxy); 210 nm for high sensitivity.[1] |
| Chirality | 1 Chiral Center ( | Requires derivatized cellulose/amylose columns (e.g., OD-H).[1] |
Workflow Logic (Decision Matrix)
The following diagram illustrates the decision process for selecting the correct analytical workflow based on the stage of drug development.
Figure 1: Analytical workflow selection. Use Method A for reaction kinetics and Method B for stereochemical verification.
Method A: Achiral Purity (Reverse Phase)
Objective: Quantify conversion of 2-methoxyacetophenone (starting material) to this compound.[1]
Mechanism: The alcohol product is more polar (due to the -OH group) than the ketone precursor and will elute earlier on a C18 column.[1]
Protocol Parameters
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) or equivalent.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).[1] |
| Mobile Phase B | Acetonitrile (ACN).[1] |
| Gradient | 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B. |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C |
| Detection | UV 254 nm (General) or 280 nm (Specific).[1] |
| Retention (Approx) | Product (Alcohol): ~4.5 min Reactant (Ketone): ~6.8 min |
Expert Insight:
The ortho-methoxy group creates a "shielding" effect that can slightly reduce polarity compared to para-isomers.[1] If the alcohol and ketone co-elute, lower the initial %B to 10% or switch Methanol for ACN to alter selectivity (
Method B: Enantiomeric Separation (Chiral Normal Phase)
Objective: Determine the enantiomeric excess (ee%) of the synthesized alcohol.
Mechanism: This method utilizes the Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2] The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP) via hydrogen bonding and steric inclusion.
Protocol Parameters
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H (4.6 × 250 mm, 5 µm).[1] |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) |
| Ratio | 95 : 5 (Standard) or 99 : 1 (High Resolution).[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temp | 25°C (Strictly controlled).[1] |
| Detection | UV 254 nm. |
| Elution Order | Typically: (S)-enantiomer first , (R)-enantiomer second . |
Validated Data (Reference Benchmark)
According to literature utilizing Chiralcel OD-H with Hexane/IPA (99:1) at 1.0 mL/min:
Note: Increasing IPA content to 5% or 10% will significantly reduce retention times (e.g., to <15 min) but may reduce resolution.[1] Start with 90:10 for screening, then move to 95:5 or 99:1 if higher resolution is needed.
Critical Troubleshooting (System Suitability):
-
Solvent Compatibility: Never introduce water, acetone, chloroform, or ethyl acetate into a Chiralcel OD-H column unless it is the "Immobilized" version (e.g., Chiralpak IA).[1] These solvents will dissolve the coated stationary phase and destroy the column.[1]
-
Memory Effects: If the system was previously used for RP-HPLC, flush lines with 100% IPA for 30 minutes before connecting the chiral column.
Sample Preparation Protocol
Step 1: Quenching (For Biocatalysis) [1]
-
Take 500 µL of reaction mixture.
-
Add 500 µL Ethyl Acetate (EtOAc) to extract organic components.[1]
-
Vortex for 30 seconds; Centrifuge at 10,000 rpm for 2 mins.
Step 2: Dilution
-
For Method A (RP): Evaporate 100 µL of the organic layer, reconstitute in 1 mL of Water:ACN (50:50).[1] Filter through 0.22 µm PTFE filter.[1]
-
For Method B (Chiral): Evaporate 100 µL of the organic layer.[1] Crucial: Reconstitute in Mobile Phase (Hexane:IPA). Do NOT reconstitute in pure ACN or Water.[1]
References
-
Wiley-VCH Supporting Information. (2023).[1] Enantiomer separation of this compound using Chiralcel OD-H. Retrieved from (Referenced via search snippet 1.1).[1]
-
Daicel Chiral Technologies. (2013).[1][4] Instruction Manual for CHIRALCEL® OD-H.[1][4][5][6] Validated solvent compatibility and flow parameters.[1][6][7] Retrieved from (Referenced via search snippet 1.6).[1]
-
National Institutes of Health (PMC). (2025).[1] UV-Vis Absorption Spectra of Phenyl Derivatives.[1] Confirmation of aromatic absorption bands.[1] Retrieved from (Referenced via search snippet 1.16).[1]
-
ChemicalBook. (2023).[1] this compound Spectral Data. NMR and Structure validation.[1] Retrieved from (Referenced via search snippet 1.8).[1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. hplcmart.com [hplcmart.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. hplc.eu [hplc.eu]
- 5. chiraltech.com [chiraltech.com]
- 6. ct-k.com [ct-k.com]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution GC-MS Profiling of 1-(2-Methoxyphenyl)ethanol: Method Development and Fragmentation Mechanics
Introduction & Analytical Significance
1-(2-Methoxyphenyl)ethanol (also known as
Why this analysis matters:
-
Chiral Purity: As a secondary alcohol, it exists as
and enantiomers.[1] While standard GC-MS cannot separate enantiomers without a chiral column, establishing a robust achiral baseline is the prerequisite for enantioselective assays.[1] -
Isomer Differentiation: It is frequently confused with its structural isomer, 2-(2-methoxyphenyl)ethanol (o-methoxyphenethyl alcohol).[1] Differentiating these requires precise understanding of fragmentation mechanics (benzylic vs. homobenzylic cleavage).[1]
-
Thermal Instability: Benzylic alcohols are prone to thermal dehydration in the GC inlet, forming styrene derivatives (e.g., 2-methoxystyrene), which can lead to false negatives or quantitation errors.[1]
This guide provides a dual-approach protocol: Direct Injection for rapid screening and Silylation (TMS Derivatization) for high-sensitivity quantitation and structural confirmation.[1]
Method Development: The "Why" Behind the Parameters
Column Selection Strategy
-
Primary Column (5% Phenyl-arylene): A standard non-polar column (e.g., DB-5MS, HP-5MS) is recommended for general profiling.[1] The low bleed allows for high-sensitivity MS detection.
-
Secondary Column (WAX): If the sample matrix contains non-polar hydrocarbons or if isomer resolution (1- vs 2-ethanol) is poor, a PEG (Polyethylene Glycol) column (e.g., DB-WAX) provides superior separation based on hydrogen bonding capabilities of the hydroxyl group.[1]
Inlet Thermodynamics
-
Challenge: The ortho-methoxy group creates steric strain, and the benzylic hydroxyl is labile.[1] High inlet temperatures (>280°C) combined with active sites (dirty liners) will catalyze dehydration:
[1] -
Solution: Use a deactivated splitless liner with glass wool properly positioned. Set inlet temperature to 250°C—high enough for rapid volatilization but below the critical pyrolysis threshold for this specific molecule.
Experimental Protocols
Protocol A: Direct Injection (Rapid Screening)[1]
Applicability: Reaction monitoring (e.g., reduction of 2-methoxyacetophenone) where derivatization time is prohibitive.[1]
Reagents:
Step-by-Step:
-
Sample Prep: Dilute the reaction mixture or crude oil to a concentration of approx. 100 ppm (
) in Ethyl Acetate. -
Filtration: Filter through a 0.22
PTFE syringe filter to remove particulate salts (crucial if coming from borohydride reduction). -
GC Parameters:
-
Inlet: 250°C, Split Mode (20:1 ratio).
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (hold 1 min)
15°C/min 280°C (hold 3 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–300.
-
Solvent Delay: 3.0 min.
-
Protocol B: TMS Derivatization (Quantitation & Confirmation)
Applicability: Final product purity analysis, metabolic profiling, or when peak tailing compromises resolution.[1]
Mechanism: Silylation replaces the active protic hydrogen with a trimethylsilyl (TMS) group, eliminating hydrogen bonding and stabilizing the molecule against thermal degradation.[1][2]
Reagents:
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Pyridine: Anhydrous (Acts as an acid scavenger and catalyst).[1]
Step-by-Step:
-
Aliquot: Transfer
of sample (approx. 1 mg/mL) into a 2 mL GC autosampler vial. -
Dry: Evaporate solvent under a gentle stream of nitrogen if the solvent is protic (e.g., methanol/ethanol must be removed).[1] If solvent is Ethyl Acetate, this step is optional but recommended.[1]
-
Reagent Addition: Add
anhydrous Pyridine and BSTFA + 1% TMCS. -
Incubation: Cap tightly and incubate at 60°C for 30 minutes . (Benzylic alcohols are sterically hindered; heat ensures 100% conversion).[1]
-
Dilution: Dilute with
Ethyl Acetate or Hexane prior to injection. -
GC Injection: Inject 1
in Split Mode (50:1).
Visualizing the Workflow
The following diagram illustrates the decision matrix for sample preparation and analysis.
Figure 1: Decision matrix for analytical workflow selection based on data requirements.
Mass Spectral Interpretation & Fragmentation
Understanding the fragmentation is the only way to validate that you have the correct isomer.
Native Molecule (Underivatized)
Molecular Weight: 152.19 g/mol
Formula:
| m/z (Ion) | Identity | Mechanism |
| 152 | Distinct, usually 20-40% abundance.[1] | |
| 137 | Base Peak (100%) . | |
| 134 | Thermal or EI-induced dehydration.[1] Forms 2-methoxystyrene radical cation. | |
| 119 | Sequential loss from the dehydrated species.[1] | |
| 91 | Tropylium ion (characteristic of benzyl group).[1] | |
| 77 | Phenyl cation. |
Differentiation Note: The isomer 2-(2-methoxyphenyl)ethanol (phenethyl type) will typically show a base peak at m/z 121 (loss of
TMS Derivative
Molecular Weight: 224.37 g/mol
Formula:
| m/z (Ion) | Identity | Mechanism |
| 224 | Weak but visible molecular ion.[1] | |
| 209 | Base Peak .[1] Loss of methyl from the TMS group OR the | |
| 135 | Loss of the silyloxy group. | |
| 73 | Trimethylsilyl cation (Diagnostic for TMS derivatives).[1] |
Fragmentation Pathway Diagram
The following diagram details the electron ionization (EI) fragmentation pathway for the native molecule, highlighting the formation of the base peak.
Figure 2: Mechanistic pathway of Electron Ionization (EI) fragmentation for this compound.
References
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. National Institute of Standards and Technology. Available at: [Link][1]
-
PubChem. (2023). Compound Summary: this compound.[1][3][4] National Library of Medicine. Available at: [Link][1]
-
Little, J. L. (1999).[1] Derivatization in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for silylation mechanics).
Sources
Scalable Asymmetric Synthesis of 1-(2-Methoxyphenyl)ethanol via Engineered Ketoreductases
Application Note & Process Protocol
Abstract & Strategic Overview
1-(2-Methoxyphenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents, including selective
This guide prioritizes Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs) as the primary large-scale methodology. This route offers superior atom economy, ambient operating conditions, and direct access to the desired enantiomer (typically the (R)-isomer for Silodosin derivatives) without heavy metal catalysts. A secondary chemical reduction protocol is provided for non-stereoselective requirements.
Route Selection Matrix: Chemical vs. Biological
| Feature | Chemical Reduction (NaBH | Biocatalytic Reduction (KRED) |
| Stereoselectivity | Racemic (50:50) | High ( |
| Atom Economy | Moderate (Boron waste) | High (Catalytic) |
| Safety Profile | High Risk: H | Low Risk: Aqueous, Ambient Temp |
| Cost Driver | Reagents are cheap; Resolution is expensive | Enzyme cost (mitigated by recycling) |
| Scalability | Linear (Heat removal limits) | High (Easy batch/fed-batch scale-up) |
Protocol A: Asymmetric Biocatalytic Reduction (Primary Method)
This protocol utilizes a coupled-enzyme system: a Ketoreductase (KRED) for the substrate reduction and a Glucose Dehydrogenase (GDH) for cofactor (NADPH) regeneration.[1] This "self-sufficient" cycle drives the equilibrium to completion using inexpensive glucose as the ultimate hydride source.
Mechanism & Workflow Diagram
The following diagram illustrates the coupled enzymatic cycle and the process flow for scale-up.
Figure 1: Coupled enzymatic reduction cycle. Glucose oxidation regenerates the expensive NADPH cofactor, driving the reduction of 2-methoxyacetophenone.
Materials & Equipment[4][5]
-
Enzyme Kit: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or specific recombinant Lactobacillus/Rhodococcus strains.
-
Cofactor: NADP+ (catalytic quantity).
-
Cosubstrate: D-Glucose (1.2 - 1.5 equivalents).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0) containing MgSO
(2 mM). -
Solvent: Isopropyl alcohol (IPA) or DMSO (as cosolvent, <10% v/v).
-
Equipment: Thermostated reactor with overhead stirring and automated pH stat (titrator).
Step-by-Step Process (100g Scale Basis)
Step 1: Buffer Preparation
Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0). Add 2 mM MgSO
Step 2: Enzyme Charge To the reactor, add:
-
800 mL Buffer solution.
-
120 g D-Glucose (1.1 eq).
-
0.5 g NADP+ (Catalytic amount; the cycle regenerates this).
-
1.0 g GDH (Glucose Dehydrogenase).
-
2.0 g KRED Enzyme (Loading determined by initial screening, typically 1-5 wt% relative to substrate).
-
Note: Stir gently (150 rpm) to dissolve. Do not vortex, as shear stress denatures proteins.
Step 3: Substrate Addition (Fed-Batch) Dissolve 100 g of 2-Methoxyacetophenone in 50 mL of IPA.
-
Critical Control: Add the substrate solution via a dosing pump over 4–6 hours.
-
Reasoning: High concentrations of acetophenones can be toxic to enzymes and cause substrate inhibition. A slow feed maintains low instantaneous concentration, preserving enzyme activity.
Step 4: Reaction & pH Control Maintain temperature at 30°C.
-
Critical Control: The reaction produces Gluconic Acid (from glucose). This will rapidly drop the pH and kill the reaction.
-
Action: Use an autotitrator to maintain pH 7.0 ± 0.2 using 2M NaOH.
-
Monitor conversion via HPLC every 2 hours.
Step 5: Workup Once conversion >99%:
-
Add 20 g Celite (filter aid) and stir for 15 mins.
-
Filter to remove denatured protein/biomass.
-
Extract the filtrate with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (2 x 500 mL).
-
Wash organic layer with brine.
-
Dry over Na
SO and concentrate under vacuum.
Step 6: Purification The crude oil is often >98% pure. If necessary, purify via short-path distillation (bp ~130°C at 5 mmHg) or crystallization from heptane/IPA if the enantiomer is solid.
Protocol B: Chemical Reduction (Racemic / Reference)
Use Case: Production of racemic standards or when chiral purity is not required.
Safety Warning: This reaction generates Hydrogen gas (H
Methodology[1][2][4][7][8][9][10]
-
Setup: 3-neck flask with reflux condenser, N
inlet, and dropping funnel. Connect outlet to a mineral oil bubbler to monitor gas evolution. -
Solvation: Dissolve 100 g 2-Methoxyacetophenone in 400 mL Methanol. Cool to 0°C.
-
Reduction: Slowly add Sodium Borohydride (NaBH
) (0.6 eq, 15.1 g) portion-wise over 1 hour.-
Caution: Exothermic. Maintain Temp < 10°C.
-
-
Quench: Stir for 2 hours at room temp. Carefully quench with 1N HCl until pH ~6. Warning: Vigorous H
evolution. -
Isolation: Evaporate Methanol. Extract residue with DCM. Wash with water.[3][4] Distill.
Analytical Quality Control (PAT)
Process Analytical Technology (PAT) is required to verify the Enantiomeric Excess (
Chiral HPLC Method[4][8]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), or Lux Cellulose-1 (Phenomenex).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 210 nm).
-
Temperature: 25°C.
Expected Retention Times (Example for OD-H):
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer: ~15.2 min
-
Note: Confirm elution order with a purchased standard, as it varies by column selector.
Safety & Hazard Management
| Hazard Category | Specific Risk | Mitigation Strategy |
| Chemical | 2-Methoxyacetophenone | Skin irritant. Use nitrile gloves and fume hood. |
| Biochemical | Enzyme Powders | Inhalation Sensitizer. Weigh in a static-free glove box or wear P100 respiratory protection. |
| Process (Chem) | NaBH | H |
| Process (Bio) | Gluconic Acid | Mildly corrosive. Ensure caustic dosing lines (NaOH) are secure. |
References
-
Hollmann, F., et al. "Biocatalysis explained: from pharmaceutical to bulk chemical production." Reaction Chemistry & Engineering, 2020.[6] Link
-
Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 2007. Link
-
Phenomenex Application Guide. "Simplified Chiral HPLC/SFC Column Screening Strategies." Phenomenex Technical Notes. Link
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Sodium Borohydride." NJ.gov Safety Data. Link
-
Ni, Y., et al. "Recent Progress in the Application of Ketoreductases for the Asymmetric Synthesis of Pharmaceuticals." Current Organic Chemistry, 2014. Link
Sources
- 1. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 2. Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. rsc.org [rsc.org]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Application Note: Derivatization Strategies for 1-(2-Methoxyphenyl)ethanol
Abstract & Scope
This technical guide details the derivatization protocols for 1-(2-Methoxyphenyl)ethanol (1-2-MPE), a secondary benzylic alcohol with significant steric hindrance due to the ortho-methoxy substituent.[1][2] While direct analysis is possible, derivatization is critical for:
-
GC-MS Profiling: Improving peak symmetry, thermal stability, and volatility.[2]
-
Stereochemical Analysis: resolving
enantiomers using chiral derivatizing agents (CDAs) on achiral stationary phases.
This guide prioritizes Silylation (TMS) for general quantification and Mosher’s Esterification for enantiomeric purity determination.[2]
Analyte Assessment & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Functional Challenges:
-
Steric Hindrance: The methoxy group at the C2 position creates a "steric wall," shielding the hydroxyl group. Standard derivatization times must be extended or catalyzed.[2]
-
Benzylic Lability: As a benzylic alcohol, 1-2-MPE is susceptible to acid-catalyzed dehydration to form vinylanisoles.[1][2] Basic or neutral conditions are preferred.
-
Decision Matrix: Selecting the Right Workflow
Figure 1: Decision tree for selecting the appropriate derivatization pathway based on analytical requirements.
Protocol A: Silylation for GC-MS (General Profiling)
Objective: Cap the polar hydroxyl group with a Trimethylsilyl (TMS) group to prevent column adsorption and improve peak shape.[2]
Mechanistic Insight
The ortho-methoxy group hinders the approach of the bulky silylating agent. Therefore, TMCS (Trimethylchlorosilane) is required not just as a catalyst, but to generate the highly reactive intermediate N-trimethylsilyl-pyridinium cation when pyridine is used.[2]
Reagents
-
Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.[2][5]
-
Solvent: Anhydrous Pyridine (Acts as solvent, acid scavenger, and catalyst).[2]
-
Internal Standard (IS): Decanol or deuterated 1-phenylethanol.[1][2]
Step-by-Step Methodology
-
Sample Preparation: Weigh 1–5 mg of 1-2-MPE into a 2 mL GC crimp vial.
-
Drying: Add 100 µL of anhydrous Dichloromethane (DCM) and evaporate under a gentle stream of Nitrogen (
) to remove trace moisture (Silylation reagents hydrolyze instantly in water). -
Reagent Addition:
-
Add 50 µL Anhydrous Pyridine .
-
Add 100 µL BSTFA + 1% TMCS .
-
-
Reaction (Critical Step):
-
Cap tightly and vortex for 15 seconds.
-
Incubate at 70°C for 45 minutes.
-
Note: Standard alcohols react in 15 mins at 60°C. The extended time/temp is required to overcome the ortho-methoxy steric barrier.
-
-
Injection: Cool to room temperature. Inject 1 µL directly into GC-MS (Split 1:20).
Data Validation (GC-MS)
| Parameter | Native 1-2-MPE | TMS-Derivatized 1-2-MPE |
| Molecular Weight | 152.19 g/mol | 224.37 g/mol (+72 Da) |
| Key Fragment Ions | 137 ( | 209 ( |
| Peak Shape | Broad, tailing (As > 1.[1][2]5) | Sharp, symmetric (As < 1.[2]1) |
Protocol B: Chiral Derivatization (Mosher's Method)
Objective: Determine the enantiomeric excess (ee) of 1-2-MPE by converting enantiomers into diastereomers using a chiral auxiliary.
Mechanistic Insight
Reaction with (R)-(-)-MTPA-Cl (Mosher's acid chloride) converts the enantiomeric mixture of 1-2-MPE into diastereomeric esters.[1][2] Because diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard achiral GC column (e.g., DB-5 or HP-5) or C18 HPLC column.[1][2]
Reagents
-
Chiral Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1][2] -
Base: Dry Pyridine.[2]
-
Catalyst: DMAP (4-Dimethylaminopyridine) - Optional but recommended for hindered alcohols.[1][2]
Step-by-Step Methodology
-
Aliquot: Place 2 mg of 1-2-MPE in a clean reaction vial.
-
Solvation: Dissolve in 0.5 mL of dry Pyridine.
-
Catalysis: Add a crystal (~0.5 mg) of DMAP.
-
Derivatization: Add 15 µL of (R)-(-)-MTPA-Cl .
-
Incubation: Shake at ambient temperature for 12 hours (or 60°C for 1 hour).
-
Scientific Note: The ortho-methoxy group makes the hydroxyl oxygen less nucleophilic due to steric crowding; extended reaction time ensures kinetic completion.
-
-
Quenching: Add 1 mL Saturated
to neutralize excess acid chloride. -
Extraction: Extract with 1 mL Hexane or MTBE. Transfer the organic (top) layer to a GC vial containing anhydrous
(drying agent).[2] -
Analysis: Inject onto GC-MS or HPLC.
Expected Results
The (R)-MTPA reagent will react with (R)-1-2-MPE and (S)-1-2-MPE to form two distinct diastereomers:
These will elute at different retention times (
Visualizing the Steric Challenge
The following diagram illustrates the reaction pathway and the specific role of the catalyst in overcoming the steric hindrance of the methoxy group.
Figure 2: Reaction pathway highlighting the necessity of heat and catalysis to overcome the ortho-methoxy steric hindrance.[1][2]
References
-
National Institutes of Health (NIH) / PubChem. this compound Compound Summary. [Link][1][2]
-
Restek Corporation. Guide to Derivatization for GC Analysis: Silylation. [Link]
-
Hoye, T. R., et al. "A Practical Guide to Mosher's Method."[2] Nature Protocols, 2007.[2] (Contextual citation for MTPA methodology). [Link]
Sources
use of 1-(2-Methoxyphenyl)ethanol in fragrance industry
This Technical Monograph is structured as a high-level R&D guide for the evaluation and application of 1-(2-Methoxyphenyl)ethanol (CAS: 40599-69-1), a structural isomer of the more common Anisyl Alcohol.[1]
This guide treats the molecule not merely as a scent ingredient but as a functional chemical entity offering specific advantages in stability and substantivity over its para-isomers.
Application in High-Stability Fragrance Systems[1]
Document Control:
-
Subject: this compound (α-Methyl-o-anisyl alcohol)[1]
-
CAS: 40599-69-1[1]
-
Class: Aryl Alkyl Alcohol / Secondary Alcohol[2]
-
Application: Functional Perfumery, High-pH Stability Bases, Mimosa/Hawthorn Accords[1]
Part 1: Molecular Identity & Physicochemical Profile[1][3]
Unlike the widely used p-Anisyl Alcohol (primary alcohol, prone to oxidation), This compound is a secondary alcohol with ortho-substitution.[1] This structural distinction confers superior chemical stability, making it a candidate for aggressive bases (bleach, depilatories) where aldehydes and primary alcohols degrade.[1]
Table 1: Physicochemical Specification
| Property | Value / Description | Relevance to Application |
| Molecular Structure | C₉H₁₂O₂ | Secondary alcohol creates steric protection.[1] |
| Molecular Weight | 152.19 g/mol | Mid-range volatility; Heart-to-Base note.[1] |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good emulsion stability. |
| Vapor Pressure | ~0.005 mmHg @ 25°C | Lower than Anisaldehyde; acts as a fixative. |
| Odor Profile | Anisic, Mimosa, Mild, Waxy, slightly Phenolic/Medicinal | Modifier for floral accords; lacks the intense sweetness of the para-isomer.[1] |
| Chemical Stability | High (Resistance to oxidation) | Does not easily oxidize to benzoic acid derivatives in air. |
Part 2: Synthesis & Production Logic[1]
For research and scale-up, the synthesis is favored via the reduction of 2'-Methoxyacetophenone .[1] This route is preferred over Grignard reagents for industrial scalability and atom economy.
Diagram 1: Synthesis & Stability Pathway
The following diagram illustrates the synthesis from commercially available precursors and contrasts the oxidative stability of the secondary alcohol against the primary isomer.
Caption: Figure 1. Synthesis via ketone reduction and comparative oxidative resistance against primary anisyl isomers.
Part 3: Application Protocols
Protocol A: Olfactory Evaluation & Threshold Determination
Objective: To define the sensory impact and detection threshold of this compound compared to p-Anisyl Alcohol.
Materials:
-
This compound (99%+ purity).[1]
-
Dipropylene Glycol (DPG) - Odorless solvent.
-
Standard smelling strips.
Methodology:
-
Dilution Series: Prepare 10%, 1%, and 0.1% solutions in DPG.
-
Triangle Test:
-
Panelists (n=10) receive three strips: two controls (DPG only) and one active (0.1%).[1]
-
Task: Identify the odd strip and describe the qualitative difference.
-
-
Evaporation Curve:
-
Dip strip in 10% solution. Evaluate at T=0, T=1hr, T=6hr, T=24hr.
-
Success Metric: The ortho-isomer should exhibit a "damp earth" or "waxy" dry-down, persisting longer than the para-isomer due to lower volatility.[1]
-
Expected Result: The ortho isomer is less sweet/vanillic than the para isomer but provides a "naturalizing" effect in Mimosa and Cassie accords, reducing the "candy-like" impression of standard anisic ingredients.[1]
Protocol B: Accelerated Stability in High-pH Base
Objective: To validate the molecule's utility in functional products (e.g., liquid soap, bleach cleaners) where standard esters and aldehydes fail.[1]
Experimental Setup:
-
Base Formulation: Unscented Liquid Soap Base (pH 9.5 - 10.0).
-
Dosing: Incorporate this compound at 0.5% w/w.
-
Control: Incorporate Anisaldehyde (CAS 123-11-5) at 0.5% w/w.
-
Incubation:
-
Sample A: 4°C (Reference).
-
Sample B: 50°C (Accelerated Aging) for 4 weeks.
-
Analytical Workflow (GC-MS):
-
Extraction: Solvent extraction (Hexane) of the soap base.
-
Analysis: GC-MS (Agilent 5977B or equivalent).
-
Target: Quantify % recovery of parent molecule vs. oxidation byproducts (e.g., 2-methoxybenzoic acid).
Diagram 2: Experimental Stability Workflow
Caption: Figure 2. Workflow for validating stability in aggressive functional bases.
Part 4: Safety & Regulatory (E-E-A-T)[1]
Critical Safety Note: While p-Anisyl Alcohol is a well-known allergen (IFRA restricted), the ortho-isomer (this compound) has a different metabolic profile.[1] However, due to structural similarity, it must be treated with caution in the absence of specific RIFM monographs for this exact CAS.[1]
-
Sensitization: Alkoxy-substituted benzyl alcohols can act as pro-haptens. The ortho-methoxy group may provide steric hindrance, potentially reducing skin protein binding compared to the para-isomer, but this must be verified via HRIPT (Human Repeat Insult Patch Test) or KeratinoSens™ assays.[1]
-
Read-Across: In the absence of specific data, risk assessment often defaults to the "Alkoxybenzyl alcohols" group.[1]
-
Recommendation: For R&D purposes, limit usage to <0.5% in fine fragrance until specific sensitization data is generated.
References
-
Synthesis & Reactivity
-
Olfactory & Structural Analogs
-
Safety Assessment (Read-Across)
-
RIFM Assessment: Api, A.M., et al. (2022).[1][2][3] RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-.[1][3][4][5] Food and Chemical Toxicology. Link
-
General Alkoxy Phenols: Scognamiglio, J., et al. (2012).[1][2] Fragrance material review on β-methoxy-benzeneethanol. Food and Chemical Toxicology. Link
-
Sources
- 1. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Fragrance material review on β-methoxy-benzeneethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
The Versatile Role of 1-(2-Methoxyphenyl)ethanol in Advanced Materials Science: Application Notes and Protocols
This technical guide provides a comprehensive overview of the role and potential applications of 1-(2-Methoxyphenyl)ethanol in the field of materials science. While primarily recognized as a synthetic intermediate in the pharmaceutical and fragrance industries, its unique chemical structure offers intriguing possibilities for the development of novel polymers and functional materials. This document will explore its latent potential as a monomer precursor and a building block for materials with tailored properties, providing detailed protocols for its derivatization and subsequent polymerization.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound, a benzyl alcohol derivative, possesses two key functional groups that underpin its versatility in chemical synthesis: a hydroxyl group and a methoxy-substituted phenyl ring.[1][2] The hydroxyl group serves as a reactive handle for a variety of chemical transformations, allowing for its conversion into polymerizable moieties. The methoxy group, an electron-donating substituent, can influence the electronic properties of resulting materials, making it a person of interest for applications in organic electronics and photoactive materials.
This guide will delve into the scientifically plausible, yet underexplored, applications of this compound in materials science. We will present detailed, step-by-step protocols for the synthesis of key derivatives and their subsequent polymerization, grounded in established principles of organic and polymer chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in materials synthesis.
| Property | Value | Reference |
| CAS Number | 13513-82-1 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 133-135 °C at 10 mmHg | [1] |
| Density | 1.076 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.54 | [1] |
These properties are crucial for designing reaction conditions, purification procedures, and for the characterization of synthesized materials.
Application as a Precursor for Functional Monomers
The primary route to harnessing this compound in materials science is through its conversion into a polymerizable monomer. The hydroxyl group can be readily modified to introduce a variety of functional groups that can participate in different polymerization mechanisms.
Synthesis of 2-Methoxystyrene from this compound
Styrenic monomers are fundamental building blocks for a vast array of polymers. The synthesis of a methoxy-substituted styrene from this compound opens the door to creating polymers with modified thermal and electronic properties. A plausible synthetic route, adapted from methodologies for analogous compounds, involves the dehydration of the alcohol.[3][4][5]
Protocol 1: Dehydration of this compound to 2-Methoxystyrene
Objective: To synthesize 2-methoxystyrene, a polymerizable monomer, via the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Potassium bisulfate (KHSO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone (polymerization inhibitor)
-
Standard laboratory glassware for distillation and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1 mole equivalent), a catalytic amount of potassium bisulfate (e.g., 0.05 mole equivalent), and a small amount of hydroquinone. Add toluene as the solvent.
-
Dehydration: Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methoxystyrene.
Causality: The acidic catalyst protonates the hydroxyl group, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the styrenic double bond. The use of a Dean-Stark trap drives the equilibrium towards the product by removing water.
Diagram: Synthesis of 2-Methoxystyrene
Caption: Acid-catalyzed dehydration of this compound.
Synthesis of Acrylate and Methacrylate Monomers
Acrylate and methacrylate monomers are widely used in free-radical polymerization to produce a diverse range of polymers with applications from coatings and adhesives to biomedical devices. This compound can be esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding polymerizable monomers.
Protocol 2: Synthesis of 1-(2-Methoxyphenyl)ethyl Acrylate
Objective: To synthesize 1-(2-methoxyphenyl)ethyl acrylate via esterification of this compound with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or pyridine as a base
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: Dissolve this compound (1 mole equivalent) and triethylamine (1.2 mole equivalents) in dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 mole equivalents) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality: The base (triethylamine) deprotonates the hydroxyl group of the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of the ester and triethylammonium chloride as a byproduct.
Polymerization of this compound-Derived Monomers
Once converted into a suitable monomer, such as 2-methoxystyrene or its acrylate derivative, a variety of polymerization techniques can be employed to synthesize polymers with unique properties.
Free-Radical Polymerization of 2-Methoxystyrene
Protocol 3: Solution Polymerization of 2-Methoxystyrene
Objective: To synthesize poly(2-methoxystyrene) via free-radical solution polymerization.
Materials:
-
2-Methoxystyrene (synthesized as per Protocol 1)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
-
Standard laboratory glassware for polymerization reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 2-methoxystyrene and the radical initiator (e.g., 1 mol% relative to the monomer) in toluene.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a predetermined time.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Causality: The initiator decomposes upon heating to generate free radicals, which then add to the double bond of the 2-methoxystyrene monomer, initiating the polymerization process. The polymer chain propagates by the sequential addition of monomer units.
Diagram: Free-Radical Polymerization Workflow
Caption: General workflow for free-radical solution polymerization.
Potential Applications in Materials Science
While direct applications of poly(this compound) and its derivatives are still an emerging area of research, the inherent properties of the methoxyphenyl group suggest several promising avenues:
-
Specialty Polymers: The presence of the methoxy group can alter the glass transition temperature (Tg), solubility, and refractive index of the resulting polymers, making them suitable for applications in specialty coatings, optical materials, and membranes.
-
Organic Electronics: The electron-donating nature of the methoxy group can be exploited in the design of organic semiconductors. Polymers derived from 2-methoxystyrene could potentially be used as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Functional Surfaces: The ability to copolymerize these monomers with other functional monomers allows for the creation of surfaces with tailored wettability, biocompatibility, or sensing capabilities.
Conclusion and Future Outlook
This compound, while a seemingly simple molecule, holds considerable untapped potential for the materials science community. Through straightforward chemical modifications, it can be transformed into a variety of functional monomers suitable for the synthesis of novel polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore these possibilities. Future research should focus on a detailed characterization of the polymers derived from this compound, including their thermal, mechanical, and electronic properties, to fully elucidate their potential in advanced material applications. The exploration of its use in controlled polymerization techniques could also lead to the synthesis of well-defined polymer architectures with even more precise control over their properties.
References
-
MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]
- Google Patents. Method for synthesizing 4-methoxy styrene.
-
PubMed Central. Ethanol as Dentin Pretreatment on the Bonding Performance of a Two-Step Etch-and-Rinse Adhesive: An In Vivo Study. [Link]
- Google Patents. Synthesis method of p-methoxystyrene.
- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- Google Patents.
-
ResearchGate. An in vitro study to evaluate the effect of two ethanol-based and two acetone-based dental bonding agents on the bond strength of composite to enamel treated with 10% carbamide peroxide. [Link]
-
PubMed Central. Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]
-
ResearchGate. Chain transfer of alcohols in the polymerization of acrylic esters. [Link]
- Google Patents. Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
- Google Patents.
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
Taylor & Francis. Polycondensation – Knowledge and References. [Link]
-
ACS Publications. Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. [Link]
-
PubMed. Synthesis of Modified Poly(vinyl Alcohol)s and Their Degradation Using an Enzymatic Cascade. [Link]
-
Polymer Source. Poly(4-methoxy styrene) Sample #: P5336-4MeOS. [Link]
-
Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. [Link]
-
MavMatrix. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. [Link]
-
ResearchGate. Substrate scope of polycyclic benzyl alcohol derivatives Reaction.... [Link]
-
ResearchGate. Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods. [Link]
-
ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN1300080C - Method for synthesizing 4-methoxy styrene - Google Patents [patents.google.com]
- 4. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]
- 5. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, primarily focusing on the two most prevalent synthetic routes: the Grignard reaction with 2-methoxybenzaldehyde and the reduction of 2-methoxyacetophenone.
Route 1: Grignard Reaction Troubleshooting
The reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2-methoxybenzaldehyde is a classic method for this synthesis.[1][2][3] However, it is fraught with potential pitfalls that can drastically reduce yields.
Q1: My Grignard reaction is not initiating, or the yield is very low. What are the likely causes?
A1: Failure to initiate is the most common problem in Grignard syntheses. The primary culprit is almost always the presence of water or other protic impurities, which quench the highly basic Grignard reagent.[4]
-
Causality: Grignard reagents are potent nucleophiles and strong bases.[1][5] Any protic source (e.g., water, alcohols) will protonate the Grignard reagent, rendering it inactive for the desired carbonyl addition.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried or flame-dried under a vacuum immediately before use. Anhydrous solvents (typically diethyl ether or THF) are essential. Ensure your magnesium turnings are fresh and dry.
-
Initiation Techniques: If the reaction doesn't start spontaneously, a few methods can be employed:
-
Add a small crystal of iodine.
-
Add a few drops of 1,2-dibromoethane.
-
Gently warm the flask.
-
Crush the magnesium turnings in a mortar and pestle (in a glovebox) to expose a fresh surface.
-
-
Check Starting Materials: Ensure your 2-methoxybenzaldehyde is pure and free from acidic impurities. Distillation of the aldehyde may be necessary.
-
Q2: I'm observing a significant amount of a side product that appears to be a dimer of the Grignard reagent. How can I prevent this?
A2: This is likely due to a Wurtz-type coupling reaction, which can be promoted by certain impurities or reaction conditions.
-
Causality: The reaction of the Grignard reagent with unreacted alkyl halide can lead to the formation of an alkane dimer.
-
Troubleshooting Steps:
-
Slow Addition: Add the alkyl halide to the magnesium turnings slowly and at a controlled rate to maintain a gentle reflux. This ensures that the Grignard reagent reacts with the aldehyde as it is formed, rather than with the incoming alkyl halide.
-
Dilution: Working in a more dilute solution can sometimes disfavor bimolecular side reactions.
-
Q3: My reaction mixture turns dark and viscous, and the final product is difficult to purify. What is happening?
A3: This often indicates the formation of polymeric materials or significant side reactions.
-
Causality: Aldehydes, especially in the presence of strong bases like Grignard reagents, can undergo self-condensation reactions (aldol-type reactions).[6] The methoxy group on the aromatic ring can also influence side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the aldehyde to the Grignard reagent.[7] This will minimize side reactions.
-
Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution (reverse addition). This keeps the aldehyde concentration low and can reduce self-condensation.
-
Quenching: Quench the reaction carefully by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This will neutralize the reaction and protonate the alkoxide to form the desired alcohol.
-
Route 2: Reduction of 2-Methoxyacetophenone Troubleshooting
The reduction of 2-methoxyacetophenone is often a more straightforward and higher-yielding route. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[8][9]
Q1: My reduction with NaBH₄ is incomplete, and I'm recovering a significant amount of starting material. Why?
A1: Incomplete reduction can be due to several factors, including reagent stoichiometry, solvent choice, and reaction time.
-
Causality: Sodium borohydride is a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon.[8] The reaction requires a sufficient amount of the reducing agent and an appropriate solvent to facilitate the reaction.
-
Troubleshooting Steps:
-
Stoichiometry: While NaBH₄ can theoretically reduce four equivalents of a ketone, it is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure complete conversion.[9]
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.[10] They help to activate the carbonyl group and protonate the resulting alkoxide.
-
Reaction Time and Temperature: While the reaction is often fast, allow sufficient time for completion (monitor by TLC). The reaction is typically run at room temperature or slightly cooled.[11]
-
Q2: I'm getting a good yield, but my product is contaminated with boron salts that are difficult to remove. How can I improve my workup?
A2: Boron salts can form emulsions or co-precipitate with the product, making purification challenging.
-
Causality: The workup of a borohydride reduction generates borate salts, which need to be effectively removed.
-
Troubleshooting Steps:
-
Acidic Workup: After the reaction is complete, carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and decompose the borate complexes. Be cautious, as this will generate hydrogen gas.
-
Extraction: After quenching, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with water and then with brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Optimized Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol emphasizes the critical steps for maximizing yield and purity.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
2-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of 2-methoxybenzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 2-Methoxyacetophenone with Sodium Borohydride
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-Methoxyacetophenone
-
Methanol
-
Sodium borohydride
-
1M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methoxyacetophenone (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Grignard Reaction | NaBH₄ Reduction |
| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxyacetophenone |
| Key Reagent | Methylmagnesium halide | Sodium borohydride |
| Typical Yield | 60-75% | >90% |
| Key Challenges | Moisture sensitivity, side reactions | Workup of boron salts |
| Advantages | Classic C-C bond formation | High yield, mild conditions |
| Disadvantages | Strict anhydrous conditions required | Potential for incomplete reaction |
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
NaBH₄ Reduction Workflow
Caption: Workflow for the NaBH₄ reduction of 2-methoxyacetophenone.
References
-
ChemicalBook: this compound CAS#: 7417-18-7. Provides physical properties and a synthesis example. Link
-
Google Patents: CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction. Describes temperature control in Grignard reactions. Link
-
Grignard Reaction - Web Pages. General overview of the Grignard reaction mechanism and procedure. Link
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Provides examples of related ketone syntheses. Link
-
Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry - ACS Publications. Discusses reactions of aromatic aldehydes. Link
-
1-(3-methoxy-phenyl)-ethanol 23308-82-9 - Guidechem. Provides properties of a related isomer. Link
-
2C-B - Wikipedia. Mentions a related compound, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol. Link
-
Grignard Reaction. Discusses the sensitivity of Grignard reagents to protic compounds. Link
-
Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed. Describes the reduction of a related ketone. Link
-
2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. Provides a general procedure for ketone reduction with NaBH₄. Link
-
Reactions of Grignard Reagents - Master Organic Chemistry. Details the reactivity of Grignard reagents. Link
-
US20110275862A1 - Process for purifying a crude ethanol product - Google Patents. General patent on ethanol purification. Link
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Explains the mechanism of NaBH₄ reductions. Link
-
Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxy-4-nitrophenyl)ethanone Reactions - Benchchem. Provides troubleshooting for reactions of a related compound. Link
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Details the reaction of Grignard reagents with aldehydes and ketones. Link
-
Catalytic route for the production of para‐methoxyacetophenone (p‐MAP)... - ResearchGate. Discusses the synthesis of a related ketone. Link
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Provides a general procedure for NaBH₄ reductions. Link
-
Grignard Reaction - Organic Chemistry Portal. Overview of the Grignard reaction. Link
-
Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory. Provides a specific protocol for the reduction of a similar ketone. Link
-
Solved Your 1-(3-methoxyphenyl) ethanol was enriched in one | Chegg.com. Discusses the enantiomeric enrichment of a related alcohol. Link
-
JAM 2026 - Past Paper. General chemistry exam paper. Link
-
Grignard Reaction | Chem-Station Int. Ed. Discusses the mechanism and side reactions of Grignard reactions. Link
-
UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions - YouTube. Educational video on Grignard reactions. Link
-
reaction of aldehydes and ketones with grignard reagents - Chemguide. Explains the reaction of Grignard reagents with aldehydes and ketones. Link
-
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and... Discusses related chemical transformations. Link
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. Details a lab procedure for ketone reduction. Link
-
CAS 108100-06-7 | (S)-1-(2-Methoxyphenyl)ethanol - Synblock. Provides information on the enantiomer of the target compound. Link
-
Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. Discusses the aldol reaction as a side reaction. Link
-
2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem. Provides information on the starting material for the reduction route. Link
-
HBr–H2O2–Promoted Achmatowicz Rearrangement - American Chemical Society. Discusses related oxidative rearrangement reactions. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
- 7. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 1-(2-Methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, validated protocols, and mechanistic explanations to enhance the success and efficiency of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common Grignard addition to 2-methoxybenzaldehyde or the reduction of 2'-methoxyacetophenone.
Q1: My Grignard reaction yield is very low, and TLC/NMR analysis shows a large amount of unreacted 2-methoxybenzaldehyde. What is the likely cause?
A1: This is a frequent issue primarily rooted in the quality and handling of the Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). Grignard reagents are highly reactive and sensitive to several factors that can lead to their decomposition before they can react with the aldehyde.
-
Causality - Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, especially water.[1] Moisture in your glassware, solvent (typically THF or diethyl ether), or even the 2-methoxybenzaldehyde starting material will quench the reagent, converting it to methane gas and effectively removing it from the reaction. This is often the primary culprit for low yields.
-
Causality - Poor Reagent Quality: The commercial source or the preparation method of your Grignard reagent is critical. An old bottle or a poorly executed in-house preparation can result in a lower-than-stated concentration. It is best practice to titrate Grignard reagents before use to determine their exact molarity.
-
Experimental Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Anhydrous Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system. Ether and THF are hygroscopic and will absorb atmospheric moisture.
-
Reagent Titration: Perform a simple titration (e.g., with iodine and sodium thiosulfate) to confirm the concentration of your Grignard reagent.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and addition process to prevent atmospheric moisture and oxygen from entering the flask.
-
Q2: My primary impurity, identified by GC-MS and NMR, is 2-methoxybenzyl alcohol. How is this forming when I'm trying to add a methyl group?
A2: The formation of 2-methoxybenzyl alcohol is a classic example of a competing side reaction where the Grignard reagent acts as a reducing agent instead of a nucleophile.
-
Mechanistic Explanation: While we think of Grignard reagents as sources of carbanions (R⁻), they can also deliver a hydride (H⁻) from their β-carbon. The reaction proceeds through a cyclic, six-membered transition state known as a Meerwein-Ponndorf-Verley (MPV)-type reduction. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen of the aldehyde. This brings the β-hydrogens of the Grignard reagent's alkyl group into proximity with the carbonyl carbon, facilitating a hydride transfer.
-
Prevention Strategies:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining a low temperature (e.g., 0 °C or -78 °C) during the addition of the aldehyde to the Grignard reagent can favor the desired nucleophilic addition pathway.[2]
-
Reagent Choice: While you are using a methyl Grignard which has no β-hydrogens, impurities in the Grignard reagent or the use of other Grignard reagents with β-hydrogens (like ethyl or isopropyl) will significantly increase the likelihood of this reduction. Ensure you are using a high-purity methyl Grignard reagent.
-
Below is a diagram illustrating the competition between the desired 1,2-addition and the undesired reduction pathway.
Caption: Fig. 1: Competing Grignard Reaction Pathways
Q3: I'm reducing 2'-methoxyacetophenone with NaBH₄, but the reaction seems incomplete. How can I drive it to completion?
A3: Incomplete reduction of 2'-methoxyacetophenone is typically an issue of stoichiometry or reaction conditions. Sodium borohydride (NaBH₄) is a mild reducing agent, and while it is very effective for ketones, the reaction requires proper setup.
-
Stoichiometry: Each mole of NaBH₄ can theoretically deliver four hydride equivalents. However, in practice, using a slight excess of the reagent is recommended to ensure complete conversion. A common molar ratio is 1.1 to 1.5 equivalents of NaBH₄ relative to the ketone.
-
Reaction Time and Temperature: While the reaction is often fast and can be run at room temperature, some ketones are more sterically hindered or electronically deactivated. Allowing the reaction to stir for a longer period (2-4 hours) or gently warming the mixture (e.g., to 40-50 °C) can increase the reaction rate and lead to full conversion. Monitor the reaction by TLC to determine when the starting material has been consumed.
-
Solvent Choice: The reaction is typically performed in alcoholic solvents like methanol or ethanol. These solvents are protic and will slowly react with the NaBH₄, so the reagent should be added to the solution of the ketone, not the other way around. Using aprotic solvents like THF with a phase-transfer catalyst is also an option but is less common for this simple reduction.
Q4: My purified this compound is a clear oil, but the literature sometimes reports a melting point. Is my product impure?
A4: Not necessarily. This compound has a reported melting point of around 37 °C.[3] This is very close to standard room temperature. Depending on the ambient temperature of your lab and the presence of even minute impurities, the product can exist as a supercooled liquid (oil) or a low-melting solid. If your NMR and other analytical data are clean, your product is likely pure. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent line or storing the sample in a refrigerator.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and highly reliable methods:
-
Grignard Reaction: This involves the nucleophilic addition of a methyl Grignard reagent (like methylmagnesium bromide or chloride) to 2-methoxybenzaldehyde.[1][4] This method is excellent for building the carbon skeleton directly.
-
Ketone Reduction: This route starts with 2'-methoxyacetophenone, which is then reduced to the desired secondary alcohol using a hydride-based reducing agent.[5] Common and effective reagents for this transformation include sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LAH) in an ethereal solvent like THF.
Caption: Fig. 2: Common Synthetic Routes
Q2: How can I effectively purify the crude this compound?
A2: The best purification method depends on the impurities present.
-
Flash Column Chromatography: This is the most versatile method. Using a silica gel stationary phase with a solvent system like ethyl acetate/hexanes will effectively separate the desired product from both less polar starting materials (like 2-methoxybenzaldehyde) and more polar byproducts.[6]
-
Distillation: If the main impurities have significantly different boiling points, vacuum distillation can be a good option for purification on a larger scale. The boiling point of the product is approximately 133-135 °C at 10 mmHg.[3]
-
Acid-Base Extraction: This is useful during the workup to remove certain impurities. For instance, if you have unreacted acidic or basic starting materials, an aqueous wash with dilute base or acid, respectively, can remove them from the organic layer containing your neutral alcohol product.
Q3: What are the key analytical signatures to look for to confirm my product's identity and purity?
A3: A combination of spectroscopic methods is essential for unambiguous characterization.
| Analytical Technique | Key Signature for this compound |
| ¹H NMR | - A quartet around 4.8-5.1 ppm (the CH proton next to the OH and phenyl ring).- A doublet around 1.4-1.5 ppm (the methyl CH₃ group).- A singlet around 3.8-3.9 ppm (the methoxy OCH₃ group).- A broad singlet for the alcohol OH (chemical shift is variable).- Aromatic protons in the 6.8-7.3 ppm region. |
| ¹³C NMR | - A signal for the alcohol-bearing carbon (CH-OH) around 70 ppm.- A signal for the methyl carbon (CH₃) around 25 ppm.- A signal for the methoxy carbon (OCH₃) around 55 ppm.- Multiple signals in the 110-158 ppm range for the aromatic carbons. |
| Infrared (IR) | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.- C-O stretching band around 1000-1250 cm⁻¹.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) at m/z = 152. A common fragmentation pattern is the loss of a methyl group (M-15) to give a peak at m/z = 137, or loss of water (M-18). |
Validated Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
2-methoxybenzaldehyde [CAS: 135-02-4]
-
Methylmagnesium bromide (3.0 M in diethyl ether) [CAS: 75-16-1]
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add 2-methoxybenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M solution).
-
Cool the flask to 0 °C using an ice-water bath.
-
Charge the dropping funnel with methylmagnesium bromide solution (1.1 eq).
-
Add the Grignard reagent dropwise to the stirred aldehyde solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add more diethyl ether, and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Synthesis via Ketone Reduction
Materials:
-
2'-methoxyacetophenone [CAS: 579-74-8]
-
Sodium borohydride (NaBH₄) [CAS: 16940-66-2]
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2'-methoxyacetophenone (1.0 eq) in methanol (approx. 0.3 M solution).
-
Cool the flask to 0 °C with an ice-water bath.
-
In portions, slowly add sodium borohydride (1.2 eq) to the stirred solution. Be cautious of initial foaming (hydrogen evolution).
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC.
-
Workup: Cool the reaction to 0 °C and slowly add 1 M HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.
-
Remove most of the methanol under reduced pressure.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
References
-
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748. [Link]
-
PubChem. 2'-Methoxyacetophenone. National Center for Biotechnology Information. [Link]
-
ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]
-
PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: 1-(2-Methoxyphenyl)ethanol Purification
Ticket ID: PUR-7417-18-7 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 1-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7).[1][2] Unlike simple benzylic alcohols, this molecule presents a unique "personality" due to the ortho-methoxy substituent.[2][3]
Why is this purification difficult?
-
Steric Hindrance: The ortho-methoxy group creates steric bulk near the hydroxyl center, affecting enzymatic binding and chemical reactivity.
-
Intramolecular Hydrogen Bonding: The proximity of the ether oxygen to the hydroxyl hydrogen allows for intramolecular H-bonding, altering its polarity and making it behave less "polar" on silica than expected.
-
Acid Sensitivity: Like most benzylic alcohols, it is prone to acid-catalyzed dehydration to form 2-methoxystyrene , especially during thermal distillation.[1][2][3]
Module 1: Chemical Purity (Removing the Ketone)
The Issue: You have reduced 2'-methoxyacetophenone but still see starting material, or you cannot separate the ketone from the alcohol.
Diagnostic Protocol
Before attempting separation, validate the composition of your crude mixture.[3]
-
TLC Visualization: UV light (254 nm) is often insufficient because the extinction coefficients of the ketone and alcohol are similar.
-
1H NMR Check: Look for the methyl singlet of the ketone (~2.6 ppm). The methine quartet of the alcohol appears around ~5.1 ppm.
Troubleshooting Guide: Chromatographic Separation
Due to the intramolecular H-bonding mentioned above, the alcohol elutes faster than typical benzylic alcohols.
| Parameter | Recommendation | Mechanism/Reasoning |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard interaction with hydroxyl group.[1][2] |
| Solvent System | Hexane : Ethyl Acetate (85:15 to 80:[3]20) | The ortho-methoxy group shields the polar OH, requiring a less polar mobile phase than para-isomers.[1][2][3] |
| Loading | < 5% w/w of silica | Overloading causes "tailing" of the alcohol into the ketone band. |
| Additives | None (Avoid Acid!)[2][3] | Critical: Do not add acetic acid to the eluent. It catalyzes dehydration on the column. |
Module 2: Enantiomeric Purity (Kinetic Resolution)
The Issue: Chemical reduction (e.g., NaBH4) yields a racemate (50:50 mixture of R and S).[3] You require high enantiomeric excess (ee > 98%).[3]
The Solution: Biocatalytic Kinetic Resolution via Transesterification.[4] We recommend using Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[3] This enzyme is robust and tolerates the steric bulk of the ortho-substituent.
The Protocol (Self-Validating)
-
Reaction Type: Irreversible Transesterification.
-
Acyl Donor: Vinyl Acetate (Irreversible because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde).[3]
Step-by-Step Workflow:
-
Dissolve: 1.0 eq of Racemic Alcohol in dry Toluene or MTBE (0.1 M concentration).
-
Add: 3.0 eq Vinyl Acetate.
-
Catalyst: Add CAL-B (20-50 mg per mmol of substrate).
-
Incubate: Shake at 30-40°C.
-
Monitor: Check chiral HPLC every 2 hours.
-
Stop: Filter enzyme when conversion reaches ~50%.
Visualizing the Workflow
Caption: Kinetic resolution workflow separating the (R)-acetate from the (S)-alcohol using CAL-B.
Module 3: Thermal Instability (Distillation Hazards)
The Issue: During vacuum distillation, the clear liquid turns yellow/brown, and the vacuum pressure fluctuates. NMR shows vinyl protons (5.2 ppm, 5.7 ppm).[3]
Root Cause: Acid-Catalyzed Dehydration.[1][2][5] Even trace amounts of acid from silica gel or workup (e.g., HCl neutralization) remain.[3] Upon heating, the benzylic hydroxyl group eliminates water to form 2-methoxystyrene .[3]
The "Safe Distillation" Protocol
-
Neutralization: Before distillation, wash the organic phase with saturated NaHCO3, then brine.[3]
-
Base Doping: Add 1% (w/w) solid Sodium Carbonate (Na2CO3) or Calcium Carbonate directly into the distillation pot. This acts as an acid scavenger during heating.
-
Vacuum Requirements:
-
Target BP: 133-135°C at 10 mmHg.
-
Recommendation: Use high vacuum (< 1 mmHg) if possible to lower the bath temperature below 100°C.
-
-
Glassware: Base-wash the distillation path (rinse with dilute NH4OH, then water, then acetone) to remove acidic sites on the glass surface.[3]
Troubleshooting Decision Tree
Use this logic flow to determine your next step based on impurity analysis.
Caption: Decision matrix for purification based on specific impurity identification.
References
-
Chemical Identity & Properties
-
Kinetic Resolution Methodology
-
Dehydration Mechanisms
-
Synthesis & Physical Data
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. shout.education [shout.education]
- 9. Kinetics of the catalytic dehydration of ethanol over alumina - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 1-(2-Methoxyphenyl)ethanol Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 1-(2-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this racemic secondary alcohol. The content is structured in a question-and-answer format to directly address specific experimental issues, underpinned by scientific principles and field-proven insights.
Introduction to Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and efficient methods for their separation are paramount. For this compound, three primary resolution strategies are commonly employed:
-
Diastereomeric Crystallization: A classical method involving the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can be separated based on differences in their physical properties, such as solubility.[2]
-
Enzymatic Kinetic Resolution (EKR): A biocatalytic approach that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester.
-
Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative technique that employs a chiral stationary phase (CSP) to achieve separation based on the differential interactions of the enantiomers with the chiral selector.[3]
This guide will delve into the practical aspects of each of these techniques, providing troubleshooting advice and detailed protocols to enhance the success of your resolution experiments.
Section 1: Diastereomeric Crystallization
Diastereomeric crystallization is a widely used and scalable method for chiral resolution.[2] The process relies on the formation of diastereomeric salts with differing solubilities, enabling their separation by fractional crystallization.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not getting any crystals to form after adding the chiral resolving agent. What could be the issue?
A1: The absence of crystallization can stem from several factors:
-
Inadequate Supersaturation: The concentration of your diastereomeric salt in the solution may be too low. You can try to carefully evaporate some of the solvent to increase the concentration.
-
Improper Solvent Choice: The selected solvent might be too effective at solvating both diastereomeric salts, thus preventing precipitation. A thorough solvent screening is crucial to find a system where one salt is significantly less soluble than the other.[4]
-
Inhibition by Impurities: Trace impurities can sometimes hinder the nucleation process. Consider an additional purification step for your starting racemic alcohol or the resolving agent.
-
High Energy Barrier for Nucleation: The formation of the initial crystal nucleus might be kinetically hindered. To overcome this, you can try scratching the inside of the flask with a glass rod or, if available, adding a seed crystal of the desired diastereomer.
Q2: My resolution is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material. This is often due to the melting point of the salt being lower than the crystallization temperature or excessive supersaturation. Here are some remedies:
-
Dilute the Solution: Add more of the solvent to decrease the concentration and potentially prevent the formation of an oil.
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.
-
Alter the Solvent System: A different solvent or a mixture of solvents can change the solubility properties and promote crystallization over oiling out.
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yield is a common challenge and can be addressed by:
-
Optimizing the Solvent System: The desired diastereomer might be too soluble in the chosen solvent. The addition of an "anti-solvent" (a solvent in which the salt is poorly soluble) can help to precipitate more of the desired salt.
-
Refining the Temperature Profile: The final crystallization temperature might be too high, leaving a substantial amount of your product in the solution. Ensure your cooling profile is optimized to maximize recovery.[5]
-
Preventing Co-precipitation: If the solubilities of the two diastereomers are very similar, the undesired diastereomer may crystallize alongside the desired one, reducing the yield of the pure product. A different solvent system is necessary to enhance selectivity.
Q4: The enantiomeric excess (e.e.) of my resolved alcohol is poor after crystallization and liberation from the salt. What are the likely causes?
A4: Low enantiomeric excess suggests incomplete separation of the diastereomers. Key factors include:
-
Suboptimal Solvent Choice: The difference in solubility between the two diastereomeric salts in your chosen solvent may not be large enough for effective separation. A comprehensive screening of various solvents and solvent mixtures is highly recommended.
-
Crystallization Rate: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to poor purity.[6] Slower cooling rates and controlled stirring can improve selectivity.
-
Equilibrium vs. Kinetic Control: Short crystallization times may favor a kinetically controlled product which might not be the thermodynamically most stable (and least soluble) diastereomer. Allowing the crystallization to proceed for a longer duration can lead to a more thermodynamically controlled and potentially purer product.[7]
Experimental Protocol: Screening for Diastereomeric Resolution
Step 1: Preparation of the Phthalate Half-Ester
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq.) and phthalic anhydride (1.1 eq.) in a suitable solvent like toluene or pyridine.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic phthalate half-ester.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the crude half-ester in a screening solvent (e.g., isopropanol, ethanol, acetone, or ethyl acetate).
-
In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or brucine) (0.5-1.0 eq.) in the same solvent.[8]
-
Slowly add the resolving agent solution to the half-ester solution with stirring.
-
Allow the mixture to stand at room temperature or cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the diastereomeric excess (d.e.) by NMR or HPLC.
Step 3: Liberation of the Enantiomerically Enriched Alcohol
-
Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous base (e.g., 2M NaOH).
-
Stir vigorously until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched this compound.
Section 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. It leverages the ability of enzymes, particularly lipases, to catalyze the acylation of one enantiomer at a much faster rate than the other.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzymatic resolution is very slow or not proceeding at all. What should I check?
A1: Several factors can contribute to low enzyme activity:
-
Enzyme Inhibition: The substrate or solvent may be inhibiting the enzyme. Ensure the purity of your starting materials.
-
Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. It's advisable to test the enzyme activity with a standard substrate.
-
Poor Choice of Acyl Donor: The enzyme's activity can be highly dependent on the acyl donor. Vinyl acetate is often a good choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[10]
-
Inappropriate Solvent: The choice of solvent can significantly impact enzyme activity and stability. Non-polar organic solvents like hexane or heptane are generally preferred.[11]
-
Insufficient Enzyme Loading: The amount of enzyme may be too low for the scale of your reaction. Increasing the enzyme loading can improve the reaction rate.[11]
Q2: The enantioselectivity (E-value) of my resolution is low. How can I improve it?
A2: Low enantioselectivity is a common issue that can often be resolved by optimizing the reaction conditions:
-
Enzyme Screening: Different lipases exhibit varying selectivities for the same substrate. Screening a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Burkholderia cepacia) is a crucial first step.[12]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.[12]
-
Acyl Donor Modification: The structure of the acyl donor can influence the stereochemical recognition by the enzyme. Trying different acyl donors (e.g., vinyl propionate, vinyl butyrate) may improve the E-value.[11]
-
Solvent Effects: The solvent can affect the enzyme's conformation and thus its enantioselectivity. A systematic screening of solvents is recommended.
Q3: I'm having trouble with the workup after the enzymatic resolution. The layers are not separating well, and I have an emulsion.
A3: Emulsions are common during the workup of enzymatic reactions, especially when using immobilized enzymes. Here are some techniques to break them:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Filtration: If an immobilized enzyme is used, filtering the reaction mixture through a pad of celite can remove the solid particles that often stabilize emulsions.
-
Centrifugation: If available, centrifugation is a very effective method for separating the layers.[13]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Experimental Protocol: Lipase-Catalyzed Resolution of this compound
The following protocol is adapted from a highly successful resolution of the structurally similar 1-(4-methoxyphenyl)ethanol and serves as an excellent starting point.
Table 1: Optimized Conditions for Lipase-Catalyzed Resolution
| Parameter | Optimized Value |
|---|---|
| Enzyme | Novozym 40086 (Immobilized Lipase) |
| Solvent | n-Hexane |
| Acyl Donor | Vinyl Acetate |
| Temperature | 35°C |
| Substrate Molar Ratio (Alcohol:Acyl Donor) | 1:6 |
| Enzyme Dosage | 20 mg per mmol of substrate |
| Reaction Time | ~2.5 hours for ~50% conversion |
Step-by-Step Procedure:
-
To a solution of racemic this compound (1.0 eq.) in n-hexane, add vinyl acetate (6.0 eq.).
-
Add the immobilized lipase (Novozym 40086, 20 mg per mmol of alcohol).
-
Stir the suspension at 35°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the enantiomerically enriched unreacted alcohol and the ester of the other enantiomer. These can be separated by standard column chromatography.
Section 3: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical determination of enantiomeric excess and preparative separation of enantiomers.[14]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting any separation of the enantiomers on my chiral column. What should I do?
A1: A lack of separation is a common starting point in chiral method development. Here's a systematic approach to address it:
-
Column Screening: There is no universal chiral stationary phase (CSP). It is essential to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[15][16] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often a good starting point for aromatic alcohols.
-
Mobile Phase Optimization: The composition of the mobile phase is critical. For normal phase HPLC, vary the ratio of the alkane (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the alcohol co-solvent in carbon dioxide.[14]
-
Additive Screening: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additive to the mobile phase can significantly improve peak shape and resolution.
Q2: My peaks are broad and/or tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Secondary Interactions: Peak tailing, especially for basic compounds, can be caused by interactions with residual silanol groups on the silica support of the CSP. Using a highly deactivated column or adding a basic modifier to the mobile phase can mitigate this.[17]
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Minimize this dead volume where possible.[18]
Q3: I'm observing peak splitting. What is the cause?
A3: Peak splitting can be perplexing, but it often points to a few specific issues:
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing it may be necessary.[19]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve the sample in the mobile phase.[9]
-
Co-eluting Impurity: It's possible that what appears to be a split peak is actually two different compounds eluting very close together. A smaller injection volume can help to confirm this.[20]
Recommended Starting Conditions for Chiral HPLC
Based on literature data for this compound, the following conditions provide a good starting point for method development.[21]
Table 2: Initial Chiral HPLC Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | Daicel Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 214 nm |
| Expected Retention Times | t(minor) ≈ 13.55 min, t(major) ≈ 14.57 min |
Workflow and Diagrams
Diagram 1: General Workflow for Chiral Resolution
Caption: A decision-making workflow for selecting a chiral resolution method.
Diagram 2: Troubleshooting Diastereomeric Crystallization
Caption: A troubleshooting guide for common issues in diastereomeric crystallization.
References
- Zhuang, Y., et al. (2023).
- Reddit user discussion. (2023).
- BenchChem. (2025).
- Hisaki, I., et al. (2022).
- Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1).
- Chemistry LibreTexts. (2020). 6.
- Sheldon, R. A., et al. (2011). Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Green Chemistry, 13(12), 3248-3252.
- De Klerck, K., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- ResearchGate. (2025).
- YMC Europe. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- White Rose eTheses Online. (2018).
- Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of secondary alcohols. 7(5), 311-322.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- Phenomenex. (n.d.).
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the...
- ResearchGate. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SciELO. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(1), 163-170.
- BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.
- ResearchGate. (2026).
- Wikipedia. (n.d.). Chiral resolution.
- ChemRxiv. (n.d.). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition.
- Analytics-Shop. (n.d.). YMC Chiral Columns.
- ResearchGate. (2025).
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- Supporting Information for a publication. (n.d.). (R)-1-(2-methoxyphenyl)ethanol.
- LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chrom Tech, Inc. (2025).
- YMC Europe. (n.d.). Chiral Columns.
- Spectro Scientific. (n.d.).
- MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 25(18), 4234.
- Journal of Chromatography A. (2013).
- YMC Europe. (n.d.). YMC Chiral Columns.
- PMC - NIH. (2013). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 18(12), 15437-15481.
- Selvita. (2024).
- MDPI. (2023).
- PubMed. (2005). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Tetrahedron: Asymmetry, 16(15), 2635-2640.
- PubMed. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples.
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- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. jocpr.com [jocpr.com]
- 13. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. bgb-analytik.com [bgb-analytik.com]
- 16. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. rsc.org [rsc.org]
optimizing reaction conditions for 1-(2-Methoxyphenyl)ethanol synthesis
Introduction: The Target & The Challenge
1-(2-Methoxyphenyl)ethanol is a critical chiral building block in the synthesis of various cardiovascular and CNS-active pharmaceutical ingredients (APIs).
The presence of the ortho-methoxy group presents a unique "Janus-faced" challenge:
-
Steric Hindrance: It blocks the trajectory of bulky hydride donors, reducing reaction rates compared to para-isomers.
-
Coordination Effects: The oxygen lone pair can coordinate with metal catalysts (Ru, Rh), potentially poisoning the catalyst or altering the geometry of the transition state, leading to unexpected enantioselectivity reversals.
This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) for chiral purity, while providing robust protocols for racemic synthesis via NaBH₄ reduction and Grignard addition .
Module 1: Reaction Protocols (The Knowledge Base)
Protocol A: Asymmetric Transfer Hydrogenation (High Enantioselectivity)
Recommended for: Drug development requiring >95% ee.
The System: Ruthenium(II)-catalyzed transfer hydrogenation using the Noyori-Ikariya catalyst architecture. Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R) for opposite enantiomer). Hydrogen Source: Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vessel with RuCl(p-cymene)[(S,S)-TsDPEN] (S/C ratio 1:500 to 1:1000).
-
Solvent: Dissolve the catalyst in minimal Dichloromethane (DCM) . While isopropanol is common, DCM often yields higher enantioselectivity for ortho-substituted acetophenones by suppressing non-selective background reactions.
-
Substrate Addition: Add 2'-Methoxyacetophenone (1.0 eq).
-
H-Donor Injection: Slowly inject the FA/TEA mixture (5 eq of formate).
-
Reaction: Stir at 25°C . Note: Do not heat above 30°C; the ortho-methoxy effect lowers the ceiling temperature for high ee.
-
Monitoring: Monitor via chiral HPLC (e.g., Chiralcel OD-H column).
-
Workup: Quench with water, extract with DCM, and wash with sat. NaHCO₃ to remove residual formic acid.
Protocol B: Standard Chemical Reduction (Racemic)
Recommended for: Analytical standards or non-clinical intermediates.
Reagent: Sodium Borohydride (NaBH₄).[1][2] Solvent: Methanol (MeOH).[3]
Step-by-Step Methodology:
-
Dissolve 2'-Methoxyacetophenone (1.0 eq) in MeOH (0.5 M concentration). Cool to 0°C .
-
Add NaBH₄ (0.6 eq) portion-wise over 30 minutes. Critical: The reaction is exothermic.[2][4] Rapid addition causes solvent boil-over and impurity formation.
-
Warm to room temperature and stir for 2 hours.
-
Quench: Add 1M HCl dropwise at 0°C until pH ~3. Why? This destroys the stable borate ester intermediates formed with the sterically hindered alcohol.
-
Neutralization: Adjust to pH 7 with NaHCO₃ before extraction to prevent acid-catalyzed dehydration to the styrene impurity.
Protocol C: Grignard Addition (C-C Bond Formation)
Recommended for: Synthesis from 2-Methoxybenzaldehyde.
Reagents: Methylmagnesium Bromide (MeMgBr) + 2-Methoxybenzaldehyde.
Step-by-Step Methodology:
-
Flame-dry all glassware. Atmosphere: N₂.
-
Charge 2-Methoxybenzaldehyde in anhydrous THF . Cool to -78°C .
-
Add MeMgBr (1.2 eq, 3.0 M in ether) dropwise.
-
Optimization: The low temperature is crucial to prevent chelation-controlled addition which might lock the conformation and reduce yield due to steric crowding.
-
Warm to 0°C, then quench with sat. NH₄Cl.
Module 2: Optimization Data
Table 1: Comparative Efficiency of Reaction Conditions
| Parameter | Protocol A (ATH) | Protocol B (NaBH₄) | Protocol C (Grignard) |
| Primary Goal | High Enantioselectivity (>95% ee) | High Yield / Low Cost | Alternative Starting Material |
| Key Reagent | Ru-TsDPEN / FA-TEA | NaBH₄ | MeMgBr |
| Solvent | DCM or EtOAc | Methanol | THF / Ether |
| Temp | 25°C (Strict control) | 0°C → 25°C | -78°C → 0°C |
| Yield | 85-92% | >95% | 70-85% |
| Major Impurity | Unreacted Ketone (Kinetic stall) | Borate Esters (if not acid quenched) | Styrene (Elimination) |
Module 3: Troubleshooting (FAQs)
Q1: My ATH reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition via Coordination. The Science: The product, this compound, has an oxygen atom in the ortho position. As the product concentration rises, this oxygen can coordinate to the Ruthenium center, competing with the formate donor. The Fix:
-
Dilution: Run the reaction at a lower concentration (0.1 M instead of 0.5 M).
-
Removal: If possible, use a biphasic system (Water/DCM) where the catalyst stays in the organic phase but the formate is replenished from the aqueous phase, though this is complex to tune.
-
Switch Catalyst: Move to a "tethered" Ru-catalyst (e.g., Ru-tethered-TsDPEN) which is more sterically robust against product inhibition.
Q2: I am seeing significant amounts of styrene (1-vinyl-2-methoxybenzene) in my Grignard product.
Diagnosis: Acid-Catalyzed Dehydration. The Science: Benzylic alcohols with electron-donating groups (like methoxy) are prone to elimination (E1 mechanism) to form the conjugated alkene (styrene), especially if the workup is too acidic or if heat is applied during distillation. The Fix:
-
Quench: Use saturated NH₄Cl (mild), not HCl.
-
Workup: Ensure the final organic layer is pH neutral or slightly basic (wash with NaHCO₃).
-
Purification: Avoid high-temperature distillation. Use flash chromatography or vacuum distillation at <40°C.
Q3: The enantioselectivity (ee) is lower than reported (e.g., 80% vs 97%).
Diagnosis: Temperature or Moisture Control. The Science: The ortho-methoxy group creates a subtle energy difference between the Re and Si transition states. At higher temperatures, this difference becomes thermodynamically negligible, eroding selectivity. The Fix:
-
Cool Down: Run the reaction at 0°C or 10°C. The rate will drop, but the ee will improve (Kinetic Control).
-
Dry Solvents: Water can hydrolyze the Ru-H intermediate. Ensure the FA/TEA mix is dry.
Module 4: Visualization & Logic
Diagram 1: ATH Optimization Workflow
Caption: Decision tree for optimizing the Asymmetric Transfer Hydrogenation of 2'-methoxyacetophenone.
Diagram 2: Troubleshooting The "Ortho-Effect"
Caption: Mechanistic troubleshooting for issues caused specifically by the ortho-methoxy group.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M., et al. (2005). "Tethered" Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones.[6] The Journal of Organic Chemistry, 70(3), 1070–1073.
-
PubChem. (2024).[7] this compound Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2024). Product Specification: RuCl(p-cymene)[(S,S)-Ts-DPEN].
Sources
- 1. odinity.com [odinity.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol | C16H18O4 | CID 54428598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-(2-Methoxyphenyl)ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(2-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore catalyst selection for the asymmetric reduction of 2'-methoxyacetophenone, address common experimental challenges, and provide detailed protocols to ensure successful and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the reduction of the corresponding ketone, 2'-methoxyacetophenone.[1] For chiral synthesis, which is often crucial for biological activity, asymmetric reduction methods are employed.[2] These methods can be broadly categorized into:
-
Catalytic Asymmetric Hydrogenation: This involves the use of a chiral metal catalyst, typically based on ruthenium, rhodium, or iridium, in the presence of hydrogen gas.[3]
-
Catalytic Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral metal catalyst.[4]
-
Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral auxiliaries can be used, although this is less common in industrial applications due to waste generation.
-
Biocatalysis: Enzymes, such as ketoreductases, can offer high enantioselectivity under mild conditions.
Q2: Which factors are most critical in selecting a catalyst for the asymmetric reduction of 2'-methoxyacetophenone?
Several factors must be considered to ensure optimal results:
-
Enantioselectivity: The ability of the catalyst to produce the desired enantiomer in high excess (ee%) is paramount, especially for pharmaceutical applications.
-
Catalyst Activity (Turnover Number/Turnover Frequency): A highly active catalyst will require a lower loading, making the process more cost-effective and simplifying purification.
-
Substrate Scope: While your focus is on a specific substrate, a catalyst with a broader scope can be a valuable tool for other projects.
-
Reaction Conditions: Factors such as temperature, pressure, and solvent compatibility are important practical considerations. Milder conditions are generally preferred for safety and energy efficiency.
-
Cost and Availability: The price and commercial availability of the catalyst and its ligands are crucial for large-scale synthesis.
Q3: What are the most well-established catalysts for the asymmetric hydrogenation of acetophenones?
Two of the most renowned classes of catalysts for the asymmetric hydrogenation of ketones are:
-
Noyori-type Ruthenium Catalysts: These catalysts, developed by Nobel laureate Ryoji Noyori, typically consist of a ruthenium center complexed with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand.[3][5] They are known for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones.[6]
-
CBS (Corey-Bakshi-Shibata) Catalysts: These are chiral oxazaborolidine-based catalysts that are highly effective for the asymmetric reduction of ketones using a borane source. They are prized for their predictable stereochemical outcomes and high enantioselectivities.[7]
Q4: Are there any common side reactions to be aware of during the reduction of 2'-methoxyacetophenone?
Yes, potential side reactions include:
-
Over-reduction: While less common for this specific substrate, reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature) with certain catalysts.
-
Ether Cleavage: The methoxy group is generally stable, but highly reactive or acidic conditions could potentially lead to its cleavage.
-
Formation of byproducts from impurities: Impurities in the starting material or solvent can lead to the formation of undesired side products.
II. Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments.
Problem 1: Low or No Conversion
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The catalyst may have been improperly handled or stored, leading to deactivation. Some catalysts are sensitive to air and moisture.
-
Solution: Purchase fresh catalyst from a reputable supplier. Ensure proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line) when handling air-sensitive catalysts.[8]
-
-
Insufficient Hydrogen Pressure (for hydrogenation):
-
Diagnosis: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution: Check for leaks in your reactor system. Gradually increase the hydrogen pressure within the safe limits of your equipment.
-
-
Poor Quality of Hydrogen Donor (for transfer hydrogenation):
-
Diagnosis: The hydrogen donor (e.g., isopropanol) may contain impurities that are poisoning the catalyst.
-
Solution: Use high-purity, dry solvents and hydrogen donors.
-
-
Incorrect Reaction Temperature:
-
Diagnosis: The reaction may require a higher temperature to overcome the activation energy barrier.[9]
-
Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition.
-
Problem 2: Low Enantioselectivity (ee%)
Possible Causes & Solutions:
-
Incorrect Catalyst/Substrate Combination:
-
Diagnosis: The chosen chiral ligand may not be optimal for 2'-methoxyacetophenone.
-
Solution: Screen a variety of chiral ligands. For Noyori-type catalysts, both the diphosphine and diamine ligands can be varied. For CBS catalysts, different chiral amino alcohols can be used in their preparation.
-
-
Non-optimal Solvent:
-
Diagnosis: The solvent can have a significant impact on the transition state of the asymmetric induction step.
-
Solution: Perform a solvent screen. Common solvents for asymmetric hydrogenation include methanol, ethanol, and dichloromethane.[10]
-
-
Presence of Impurities:
-
Diagnosis: Impurities in the substrate or solvent can interfere with the chiral environment of the catalyst.
-
Solution: Purify the 2'-methoxyacetophenone (e.g., by distillation or chromatography) before use. Use high-purity, anhydrous solvents.
-
-
Incorrect Temperature:
-
Diagnosis: Enantioselectivity is often temperature-dependent. Higher temperatures can sometimes lead to lower ee%.
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Catalyst Residues:
-
Incomplete Reaction:
-
Diagnosis: The crude product contains a significant amount of unreacted starting material.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. If this is not possible, the product can be purified by flash column chromatography.[11]
-
-
Formation of Emulsions during Workup:
-
Diagnosis: The reaction mixture forms a stable emulsion during aqueous workup, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[13]
-
III. Experimental Protocols & Data
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of 2'-methoxyacetophenone using a Ru-BINAP-diamine catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (1 mol%), (R)-BINAP (1.1 mol%), and (R,R)-DPEN (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: In a separate flask, dissolve 2'-methoxyacetophenone (1 equivalent) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Seal the reaction vessel and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Expected Results:
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee% (Configuration) |
| Ru/(R)-BINAP/(R,R)-DPEN | 1000:1 | 20 | 30 | 12 | >99 | 98 (R) |
| Ru/(S)-BINAP/(S,S)-DPEN | 1000:1 | 20 | 30 | 12 | >99 | 98 (S) |
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This protocol describes the asymmetric reduction of 2'-methoxyacetophenone using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
2'-methoxyacetophenone (99% purity)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2'-methoxyacetophenone (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the reaction mixture.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane.
-
Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results:
| Catalyst | Substrate/Catalyst Ratio | Temp (°C) | Time (h) | Conversion (%) | ee% (Configuration) |
| (R)-Methyl CBS | 10:1 | 0 | 2 | >95 | 96 (R) |
| (S)-Methyl CBS | 10:1 | 0 | 2 | >95 | 96 (S) |
IV. Visualizations
Catalyst Selection Workflow
Caption: A flowchart illustrating the decision-making process for catalyst selection and optimization.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common experimental issues.
V. References
-
Google Patents. US6979753B2 - Process for preparation of 2-phenyl ethanol.
-
protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
-
ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry. [Link]
-
ACS Publications. HBr–H2O2–Promoted Achmatowicz Rearrangement | The Journal of Organic Chemistry. [Link]
-
PubChem. 2'-Methoxyacetophenone | C9H10O2 | CID 68481. [Link]
-
ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]
-
ACS Publications. Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts | Journal of the American Chemical Society. [Link]
-
SciSpace. De novo asymmetric bio- and chemocatalytic synthesis of saccharides. [Link]
-
Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Google Patents. Purification of alcohol - US2188274A.
-
National Institutes of Health. Asymmetric catalysis in complex target synthesis - PMC. [Link]
-
Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Beilstein Journals. BJOC - Strategies in asymmetric catalysis. [Link]
-
ACS Publications. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
-
MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
-
ACS Publications. Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand | Organic Process Research & Development. [Link]
-
University of Wisconsin-Madison. CHEM 344 Fall 2015 Final Exam (100 pts). [Link]
-
ACS Publications. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions | Accounts of Chemical Research. [Link]
-
PNAS. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. [Link]
-
IIT JAM. Paper Specific Instructions. [Link]
-
ResearchGate. De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl). [Link]
-
YouTube. CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]
-
ETH Zurich. Asymmetric Hydrogenation. [Link]
-
National Institutes of Health. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. [Link]
-
MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
PubChem. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698. [Link]
-
RSC Publishing. A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6979753B2 - Process for preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
- 13. protocols.io [protocols.io]
- 14. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
Technical Support Center: Asymmetric Synthesis of 1-(2-Methoxyphenyl)ethanol
Welcome to the technical support center for the asymmetric synthesis of 1-(2-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve high yield and enantioselectivity in your synthesis.
Introduction to the Asymmetric Synthesis of this compound
The enantioselective synthesis of chiral alcohols, such as this compound, is a critical process in the pharmaceutical and fine chemical industries. The stereochemistry of these molecules often dictates their biological activity. The primary route to chiral this compound involves the asymmetric reduction of the prochiral ketone, 2-methoxyacetophenone. This guide will focus on troubleshooting the most common and effective methods for this transformation:
-
Catalytic Asymmetric (Transfer) Hydrogenation: Primarily utilizing Noyori-type ruthenium catalysts.
-
Stoichiometric and Catalytic Asymmetric Reduction: Featuring Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts.
-
Biocatalytic Asymmetric Reduction: Employing ketoreductases (KREDs) or whole-cell systems.
This document is structured to provide practical, actionable solutions to specific problems you may encounter.
Troubleshooting Guide: Navigating Your Synthesis
This section is formatted in a question-and-answer style to directly address common experimental issues.
Low Enantioselectivity (ee%)
Question 1: My Noyori-type asymmetric hydrogenation is giving low enantioselectivity. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in Noyori-type hydrogenations of 2-methoxyacetophenone can stem from several factors. The ortho-methoxy group can present unique challenges compared to its meta and para counterparts. Here is a systematic approach to troubleshooting:
-
Catalyst Choice is Crucial: Not all Noyori-type catalysts are equally effective for ortho-substituted substrates. The steric and electronic properties of the chiral ligands play a significant role. For instance, ligands with larger bite angles or specific electronic tuning may be required to create a well-defined chiral pocket that effectively differentiates the two faces of the ketone. While classic BINAP-based catalysts are a good starting point, consider screening ligands like Xyl-SKEWPHOS, which has shown high enantioselectivity for some aromatic ketones.[1]
-
Solvent and Base Effects: The choice of solvent and base is critical for catalyst activation and performance. Isopropanol is a common hydrogen source and solvent for transfer hydrogenations, while methanol or ethanol are often used for hydrogenations with H₂ gas. The base, typically a non-coordinating one like potassium tert-butoxide, is essential for generating the active ruthenium hydride species. The concentration and type of base can influence both the reaction rate and enantioselectivity. It is advisable to screen different solvents and base concentrations.
-
Temperature Optimization: Generally, lower reaction temperatures favor higher enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[2][3] However, this can also significantly decrease the reaction rate. It is recommended to perform a temperature screening study (e.g., from -20 °C to room temperature) to find the optimal balance between selectivity and reaction time.
-
Catalyst Deactivation: Homogeneous catalysts can deactivate over time, leading to a decrease in enantioselectivity as the background, non-catalyzed reduction becomes more prominent.[4] Ensure your reagents and solvents are of high purity and deoxygenated to minimize catalyst degradation.
Question 2: I'm using a CBS reduction and the enantiomeric excess is much lower than expected. What should I check?
Answer:
The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool, but its success hinges on careful experimental setup. Here’s what to look into:
-
Strictly Anhydrous Conditions: The presence of even trace amounts of water can have a significant negative impact on the enantioselectivity of the CBS reduction.[5] Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction. Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Quality of Borane Reagent: The purity and concentration of the borane source (e.g., BH₃·THF or BH₃·SMe₂) are paramount. Older or improperly stored borane solutions may have decomposed, leading to lower reactivity and selectivity. It is advisable to use a freshly opened bottle or to titrate the borane solution before use.
-
In Situ vs. Pre-formed Catalyst: While pre-formed CBS catalysts are commercially available, their activity can diminish over time.[6] Generating the catalyst in situ from the corresponding chiral amino alcohol and a borane source just before the reduction can often lead to higher and more reproducible enantioselectivity.[6][7]
-
Catalyst Selection: Different CBS catalysts (e.g., methyl-, butyl-, or phenyl-substituted) can exhibit varying levels of enantioselectivity depending on the substrate.[8] For aromatic ketones like 2-methoxyacetophenone, the standard (S)- or (R)-2-Methyl-CBS-oxazaborolidine is a good starting point.[5] However, screening other derivatives may be beneficial if the desired ee% is not achieved.
Question 3: My enzymatic reduction is not giving the high enantioselectivity I expected. What factors could be at play?
Answer:
Enzymatic reductions are often highly selective, but several factors can influence their performance:
-
Enzyme Selection: Not all ketoreductases (KREDs) will exhibit high enantioselectivity for 2-methoxyacetophenone. It is crucial to screen a panel of different KREDs to find one with the desired selectivity (either (R) or (S)). Many commercially available kits offer a diverse range of KREDs for this purpose.[9][10]
-
Cofactor Regeneration: Most KREDs require a nicotinamide cofactor (NADH or NADPH). For preparative scale synthesis, an efficient cofactor regeneration system is necessary. A common system uses a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase, or glucose and glucose dehydrogenase. An inefficient regeneration system can lead to low conversion and potentially affect the perceived enantioselectivity if there is a background non-enzymatic reduction.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Deviating from these optima can lead to reduced activity and, in some cases, lower enantioselectivity. Consult the supplier's data for the specific KRED you are using and buffer the reaction accordingly.
-
Substrate and Product Inhibition: High concentrations of the substrate (2-methoxyacetophenone) or the product (this compound) can inhibit the enzyme, leading to a stalled reaction. This can be overcome by slow addition of the substrate or by using a two-phase system to extract the product from the aqueous phase as it is formed.
Low Reaction Yield/Incomplete Conversion
Question 4: My asymmetric hydrogenation is stalling before completion. How can I drive the reaction to full conversion?
Answer:
Incomplete conversion in asymmetric hydrogenation can be frustrating. Here are some common culprits and their solutions:
-
Catalyst Loading: The catalyst loading may be too low for the reaction scale. While it's desirable to use as little catalyst as possible, a certain minimum is required for efficient conversion. Try incrementally increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
-
Hydrogen Pressure: For hydrogenations using H₂ gas, the pressure can significantly impact the reaction rate. Ensure your system is well-sealed and that the hydrogen pressure is maintained throughout the reaction. For some substrates, increasing the pressure (e.g., from 1 atm to 10 atm) can improve the conversion rate.[11]
-
Reaction Time: Asymmetric hydrogenations can sometimes be slow, especially at lower temperatures. Monitor the reaction progress by TLC or GC/LC and allow sufficient time for completion.
-
Inhibitors: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Ensure all components of the reaction are of high purity.
Question 5: My CBS reduction is giving a low yield of the desired alcohol. What could be the reason?
Answer:
Low yields in CBS reductions can often be traced back to the stoichiometry of the reagents or reaction conditions:
-
Stoichiometry of Borane: Ensure that at least 0.6 equivalents of borane are used per equivalent of the ketone.[5] One equivalent is consumed in the reduction, and a portion is complexed with the catalyst. Using an insufficient amount of borane will result in incomplete conversion.
-
Reaction Temperature: While lower temperatures are often better for enantioselectivity, they can also slow down the reaction rate. If the reaction is not going to completion at a low temperature, consider allowing it to warm to room temperature for a period after the initial low-temperature phase.
-
Work-up Procedure: The work-up for a CBS reduction typically involves quenching the excess borane with a protic solvent like methanol, followed by an acidic or basic work-up to hydrolyze the borate ester intermediate.[5] An improper work-up can lead to the isolation of the borate ester instead of the free alcohol, resulting in a low isolated yield.
Purification and Work-up Issues
Question 6: I'm having trouble removing the ruthenium catalyst from my product after a Noyori-type hydrogenation. What is the best way to purify my this compound?
Answer:
Removing residual ruthenium to meet the stringent limits required for pharmaceutical applications can be challenging. Here are some effective strategies:
-
Silica Gel Chromatography: This is the most common method for removing the catalyst at the lab scale. After the reaction, the solvent is typically evaporated, and the residue is purified by column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is usually effective.
-
Activated Carbon Treatment: After the reaction, the mixture can be filtered through a pad of activated carbon. This can effectively adsorb a significant portion of the ruthenium catalyst.
-
Extraction with an Aqueous Solution: In some cases, washing the organic layer with an aqueous solution of a chelating agent, such as EDTA, or a mild acid can help to extract the ruthenium salts into the aqueous phase.[12]
-
Precipitation: Treatment with an agent that forms an insoluble complex with ruthenium, followed by filtration, can also be effective.[12]
Question 7: During the work-up of my reaction, I'm observing a decrease in the enantiomeric excess of my product. What is causing this racemization and how can I prevent it?
Answer:
Racemization during work-up is a potential issue, especially if the product is sensitive to acidic or basic conditions.[13] Here are some points to consider:
-
Avoid Harsh pH Conditions: If your chiral alcohol is susceptible to racemization under acidic or basic conditions, try to maintain a neutral pH during the work-up. Use a mild quenching agent and avoid strong acids or bases during extractions.
-
Temperature during Work-up and Purification: Perform the work-up and any subsequent purification steps at room temperature or below. Elevated temperatures during solvent removal or chromatography can sometimes promote racemization.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification, as this can increase the chances of racemization, especially if residual acidic or basic reagents are present.
Frequently Asked Questions (FAQs)
Q1: Which method is generally "best" for the asymmetric synthesis of this compound?
A1: There is no single "best" method, as the optimal choice depends on factors such as the desired scale of the reaction, the required enantiomeric purity, cost considerations, and available equipment.
-
Noyori-type hydrogenation is often highly efficient and can be performed on a large scale with very low catalyst loadings, making it industrially attractive.[6][14]
-
CBS reduction is a very reliable and predictable method for a wide range of ketones and is often used in academic and early-stage drug discovery settings.[5][15]
-
Enzymatic reduction offers the advantage of being environmentally friendly ("green chemistry") and can provide very high enantioselectivity, but may require more extensive screening to find a suitable enzyme.[9]
Q2: How do I determine the absolute configuration of my this compound product?
A2: The absolute configuration is typically determined by comparing the retention time of your product on a chiral HPLC column with that of an authentic, commercially available standard of known configuration ((R)- or (S)-1-(2-Methoxyphenyl)ethanol). Alternatively, the sign of the specific rotation can be compared to the literature value for the pure enantiomer.
Q3: Can I use the same chiral catalyst to produce both enantiomers of this compound?
A3: Yes, for most catalytic systems, both enantiomers of the chiral ligand or catalyst are commercially available. For example, in Noyori-type hydrogenations, using a catalyst with an (R,R)-diamine ligand will typically produce one enantiomer of the alcohol, while a catalyst with an (S,S)-diamine ligand will produce the other. Similarly, both (R)- and (S)-CBS catalysts are available.
Q4: What are some common side reactions to be aware of?
A4: While the reduction of the ketone to the alcohol is the primary reaction, other transformations can occur:
-
Over-reduction: In some cases, particularly with more reactive catalysts or harsh conditions, the aromatic ring can be hydrogenated. This is generally less common with the selective catalysts discussed here.
-
Decomposition of the starting material or product: Under strongly acidic or basic conditions, or at high temperatures, the methoxy group could potentially be cleaved, or other side reactions could occur.
-
Byproducts from the reducing agent: When using borane, for example, borate esters are formed as intermediates, which must be hydrolyzed during work-up.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic systems in the asymmetric reduction of acetophenone and its ortho-methoxy derivative. Note that direct comparisons can be challenging as reaction conditions vary between studies.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Key Reaction Conditions | Reference |
| Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru | o-methoxyacetophenone | High | 91.4 | iPrOH, t-BuOK | [16] |
| Asymmetric Transfer Hydrogenation | Thiazole-DPEN-Ru | o-methoxyacetophenone | >95 | 96.4 | iPrOH, t-BuOK | [16] |
| Asymmetric Hydrogenation | RuBr₂(xylskewphos)(daipen) | acetophenone | >99 | 98 | H₂, MeOH, t-BuOK | [1] |
| CBS Reduction | (S)-Methyl-CBS | acetophenone | 97 | 96 | BH₃·THF, THF, -20 °C | [17] |
| Enzymatic Reduction | KRED-P1-B03 | acetophenone | >99 | >99.5 (S) | pH 7, Glucose, GDH | [10] |
Experimental Protocols
Protocol 1: General Procedure for Noyori-type Asymmetric Transfer Hydrogenation
This protocol is a general guideline and should be optimized for your specific catalyst and setup.
-
To a dry Schlenk flask under an argon atmosphere, add the chiral Ru catalyst (e.g., (S,S)-TsDPEN-Ru, 0.005-0.01 mol%).
-
Add degassed isopropanol (to make a ~0.1 M solution of the substrate).
-
Add potassium tert-butoxide (0.02-0.05 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the catalyst.
-
Add 2-methoxyacetophenone (1.0 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the chiral this compound.
Protocol 2: General Procedure for CBS Reduction
This protocol is a general guideline and requires strict anhydrous conditions.
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C or the desired reaction temperature (e.g., -20 °C).
-
Slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex (0.6-1.0 eq) via syringe.
-
After stirring for 10-15 minutes, slowly add a solution of 2-methoxyacetophenone (1.0 eq) in anhydrous THF.
-
Stir the reaction at the set temperature and monitor its progress by TLC.
-
Upon completion, slowly add methanol to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes to hydrolyze the borate ester.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Chiral HPLC Analysis of this compound
This is an example method; the specific column and mobile phase may require optimization.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as a Daicel CHIRALCEL® OD-H or a Phenomenex Lux® Cellulose-1.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Compare the retention times of the enantiomers to those of authentic standards to determine the absolute configuration and calculate the enantiomeric excess.
-
Visualizations
General Workflow for Asymmetric Synthesis and Analysis
Caption: General experimental workflow for the asymmetric synthesis and analysis of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric reductions.
References
Sources
- 1. kanto.com.my [kanto.com.my]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Asymmetric_Hydrogenation_.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 14. ethz.ch [ethz.ch]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 17. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Technical Support Center: Degradation Pathways of 1-(2-Methoxyphenyl)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 1-(2-Methoxyphenyl)ethanol. This document provides in-depth, field-proven insights into its degradation pathways, supported by troubleshooting guides and experimental protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is its degradation studied?
This compound is an aromatic secondary alcohol. Its degradation is often studied in the context of xenobiotic metabolism, environmental bioremediation, and as a model compound for understanding the breakdown of more complex molecules containing similar structural motifs, such as certain pharmaceuticals or lignin-derived compounds.[1][2] Understanding its fate is crucial for assessing environmental impact and metabolic stability.
Q2: What is the primary chemical degradation product of this compound?
The primary and most direct chemical degradation pathway for this compound, a secondary alcohol, is its oxidation to the corresponding ketone, 2'-Methoxyacetophenone .[3][4] This transformation can be achieved using a variety of chemical oxidizing agents.[5][6]
Q3: What are the general principles of microbial degradation for this type of aromatic compound?
Microbial degradation of aromatic compounds like this compound typically proceeds aerobically through a series of enzymatic reactions.[7] The initial step often involves an oxygenase enzyme that hydroxylates the aromatic ring.[8][9] This is followed by ring cleavage, leading to the formation of intermediates that can enter central metabolic pathways like the TCA cycle.[10] The process is highly dependent on the specific microbial species and environmental conditions.[10]
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
The choice of analytical technique depends on the experimental matrix and the expected degradation products. Commonly employed and effective methods include:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of volatile intermediates.[11][12]
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is also suitable, particularly for less volatile compounds or when direct analysis of aqueous samples is preferred.[11]
Visualizing the Degradation Pathway
The degradation of this compound can proceed via two main routes: direct oxidation of the alcohol functional group and subsequent breakdown of the aromatic ring.
Caption: Predicted microbial degradation pathway of this compound.
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during degradation studies, providing potential causes and actionable solutions.
Problem 1: Incomplete or slow chemical oxidation to 2'-Methoxyacetophenone.
| Question | Potential Causes | Troubleshooting Steps & Explanations |
| Why is my chemical oxidation reaction not going to completion? | 1. Insufficient Oxidant: The stoichiometric ratio of the oxidizing agent to the substrate may be too low. 2. Reagent Quality: The oxidizing agent may have degraded over time. 3. Reaction Conditions: Temperature or pH may not be optimal for the chosen oxidant. 4. Excess Oxidant: Using too much of a strong oxidant can sometimes lead to degradation of the desired ketone product.[13][14] | 1. Adjust Stoichiometry: Increase the molar equivalents of the oxidizing agent incrementally. Perform small-scale pilot reactions to determine the optimal ratio. 2. Verify Reagent Activity: Use a fresh bottle of the oxidizing agent or test it on a control substrate with a known reactivity. 3. Optimize Conditions: Consult the literature for the specific oxidant being used. For example, Jones oxidation (chromic acid) requires acidic conditions.[5] Ensure the reaction temperature is maintained as specified. 4. Titrate Oxidant: Carefully control the addition of the oxidant. A recent study on a similar rearrangement showed that increasing H₂O₂ oxidant from 1.0 to 2.5 equivalents decreased yield significantly due to overoxidation.[14] |
Problem 2: High variability in degradation rates in microbial culture experiments.
| Question | Potential Causes | Troubleshooting Steps & Explanations |
| What is causing the inconsistent degradation rates between my replicate microbial batch cultures? | 1. Inoculum Viability: The age or health of the microbial culture used for inoculation may vary. 2. Substrate Toxicity: The initial concentration of this compound might be inhibitory or toxic to the microorganisms.[15] 3. Nutrient Limitation: Essential nutrients (e.g., nitrogen, phosphorus) in the medium could be depleted, stalling microbial activity.[10] 4. Abiotic Loss: The compound may be lost due to factors other than biodegradation, such as volatilization or adsorption to the flask. | 1. Standardize Inoculum: Always use a fresh, actively growing culture (typically in the mid-exponential phase) for inoculation. Standardize the inoculum density using optical density (OD) measurements. 2. Assess Toxicity: Run a dose-response experiment with varying initial concentrations of the substrate to identify the optimal, non-inhibitory concentration. Some bacteria exhibit morphological changes under stress from aromatic compounds.[15] 3. Analyze Medium: Ensure the culture medium is not nutrient-limited. If necessary, supplement with additional nitrogen and phosphorus sources. 4. Use Abiotic Controls: Always run sterile controls (containing medium and substrate but no microbes) in parallel. This allows you to quantify and correct for any non-biological loss of the compound. |
Troubleshooting Workflow Diagram
This workflow provides a logical sequence for diagnosing inconsistent microbial degradation results.
Caption: Workflow for troubleshooting inconsistent microbial degradation.
Experimental Protocols
Protocol 1: Monitoring Chemical Oxidation of this compound by GC-FID
-
Objective: To quantify the conversion of this compound to 2'-Methoxyacetophenone.
-
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Oxidant Addition: Add the chosen oxidizing agent (e.g., Pyridinium chlorochromate - PCC, 1.5 equivalents) portion-wise while stirring at room temperature.[4]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quenching & Extraction: Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of a neutral buffer (e.g., phosphate buffer, pH 7). Vortex thoroughly.
-
Sample Preparation: Allow the layers to separate. Transfer the top organic layer (diethyl ether) to a GC vial.
-
GC-FID Analysis:
-
Injector: 250°C, Splitless mode.
-
Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Detector (FID): 280°C.
-
-
Data Analysis: Generate a calibration curve using standards of known concentrations for both this compound and 2'-Methoxyacetophenone. Calculate the concentration of substrate remaining and product formed at each time point.
-
Protocol 2: Assessing Microbial Degradation in a Batch Culture
-
Objective: To determine the rate of microbial degradation of this compound.
-
Methodology:
-
Media Preparation: Prepare a suitable mineral salts medium and dispense into serum bottles or flasks. Crimp-seal with butyl rubber stoppers if monitoring for volatilization is critical. Autoclave to sterilize.
-
Substrate Addition: After cooling, spike the medium with this compound from a sterile stock solution to the desired final concentration (e.g., 50 mg/L).
-
Inoculation: Inoculate the flasks with a standardized amount of a pre-grown bacterial culture capable of aromatic degradation (e.g., Pseudomonas or Rhodococcus species).[7] Leave some flasks un-inoculated to serve as sterile controls.
-
Incubation: Incubate the flasks on an orbital shaker at an appropriate temperature (e.g., 30°C) and speed (e.g., 150 rpm).
-
Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove a sample (~1 mL) from each flask.
-
Sample Preparation:
-
Centrifuge the sample to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of a solvent like ethyl acetate. Vortex vigorously.
-
Transfer the organic (top) layer to a GC vial for analysis as described in Protocol 1.
-
-
Data Analysis: Plot the concentration of this compound versus time for both the live cultures and sterile controls. The difference represents the biological degradation.
-
References
-
PubChem. (n.d.). Ethanol Degradation Pathway. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of 1,2-diphenyl-2-methoxyethanol. Retrieved from [Link]
-
Microbial Instincts. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. Retrieved from [Link]
-
Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 7, 1369. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (n.d.). Xenobiotic Degradation by Bacterial Enzymes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microbial degradation of aromatic compounds — from one strategy to four. Retrieved from [Link]
-
Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803–816. Retrieved from [Link]
-
MDPI. (n.d.). Allelopathic Potential of Newly Emerged Invasive Plant Cirsium vulgare (Asteraceae) in Yunnan Province of China. Retrieved from [Link]
-
Gospodinova, N., et al. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. MDPI. Retrieved from [Link]
-
Das, N., & Chandran, P. (2009). Bacterial Degradation of Aromatic Compounds. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2009). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. Retrieved from [Link]
-
Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Polycyclic aromatic hydrocarbons: environmental pollution and bioremediation. Trends in Biotechnology, 20(6), 243-248. Retrieved from [Link]
-
American Chemical Society. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. Retrieved from [Link]
-
Sharma, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Alcohol Analysis (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Oxidation of Alcohols. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Publisso. (n.d.). Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
MDPI. (2025). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]
-
Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667–685. Retrieved from [Link]
-
AACC. (2025). Dehydrogenase Interference with Enzymatic Ethanol Assays: Forgotten but Not Gone. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
YouTube. (2020). Lab 11 Identifying Alcohols Experiment. Retrieved from [Link]
-
DTU Research Database. (n.d.). Enzymatic degradation of poly(ethylene terephthalate) (PET): Identifying the cause of the hypersensitive enzyme kinetic response to increased PET crystallinity. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. Retrieved from [Link]
-
IIP Series. (n.d.). Biodegradation of Xenobiotic Compounds. Retrieved from [Link]
-
American Addiction Centers. (2025). How Long Does Alcohol Stay in Your System?. Retrieved from [Link]
-
Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
YouTube. (2023). 12.21 | Alcohol is removed from the bloodstream by a series of metabolic reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (2-Methoxyphenyl)glyoxal. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
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- 10. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
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- 15. mdpi.com [mdpi.com]
stability issues of 1-(2-Methoxyphenyl)ethanol under acidic conditions
Executive Summary
Users working with 1-(2-Methoxyphenyl)ethanol frequently report unexpected yield loss, conversion to oils/gums, or the appearance of olefinic signals in NMR spectra. These issues are almost exclusively driven by acid-catalyzed dehydration , facilitated by the specific electronic nature of the ortho-methoxy substituent.
This guide provides the mechanistic basis for this instability and actionable protocols to prevent it during synthesis, workup, and purification.
Module 1: The Science of Instability
Why is this specific alcohol so sensitive?
The instability of this compound under acidic conditions is not random; it is a direct consequence of the E1 Elimination Mechanism accelerated by the ortho-methoxy group.
The Ortho-Methoxy Effect (Resonance Stabilization)
In a standard benzylic alcohol, the carbocation intermediate formed after water loss is stabilized by the benzene ring. However, in this compound, the oxygen atom of the ortho-methoxy group acts as a powerful electron donor.
Through the Mesomeric Effect (+M) , the oxygen lone pair can stabilize the positive charge on the benzylic carbon.[1] While this makes the carbocation thermodynamically stable, it also lowers the activation energy for the rate-determining step (loss of water). This makes the alcohol significantly more prone to dehydration than its meta or unsubstituted counterparts [1, 2].
The Degradation Pathway
Once the carbocation forms, it rapidly loses a proton to form 2-vinylanisole (2-methoxystyrene) . In the presence of continued acidity, this styrene derivative is highly prone to:
-
Polymerization: Forming viscous yellow/brown gums.
-
Dimerization: Acid-catalyzed coupling of styrene units.
Visualization: Dehydration Mechanism
The following diagram illustrates the critical role of the oxonium ion and the resonance-stabilized carbocation.
Figure 1: Acid-catalyzed dehydration pathway showing the progression from alcohol to styrene and subsequent polymerization risks.
Module 2: Troubleshooting & Diagnostics (FAQ)
Q1: I see new peaks in the alkene region (5.0–7.0 ppm) of my 1H NMR. What happened? Diagnosis: You have successfully synthesized 2-vinylanisole . Cause: The reaction mixture or workup was sufficiently acidic to trigger dehydration.[2] Even weak acids (pH 4-5) can catalyze this over time due to the high stability of the intermediate cation. Solution: Ensure all aqueous washes are buffered to pH > 7. Avoid using unneutralized chloroform (which often contains traces of HCl) for NMR [3].
Q2: My product turned into a viscous yellow oil/gum after column chromatography. Diagnosis: Acid-catalyzed polymerization on the silica gel surface. Cause: Standard silica gel is slightly acidic (pH ~6.5). As the sensitive alcohol passes through the column, the acidic sites catalyze dehydration.[2] The high local concentration of the resulting styrene on the silica surface favors polymerization. Solution: You must neutralize your silica gel.[3] See Protocol B below.
Q3: Can I store this compound in CDCl3 for long periods? Diagnosis: High risk of degradation. Cause: CDCl3 slowly decomposes to form phosgene and HCl upon exposure to light and air. This trace HCl is sufficient to degrade this compound. Solution: Store the neat compound at -20°C under argon. If solution storage is necessary, filter the solvent through basic alumina or add a stabilizer (silver foil or K2CO3).
Module 3: Validated Protocols
Protocol A: Safe Workup for Acid-Sensitive Alcohols
Objective: To remove acidic reagents without triggering dehydration.
| Step | Action | Technical Rationale |
| 1 | Cold Quench | Pour reaction mixture into ice-cold saturated NaHCO3. Heat accelerates E1 elimination; keeping it cold (<5°C) kinetically inhibits the pathway. |
| 2 | pH Check | Verify the aqueous layer pH is 8-9 . Do not proceed until basicity is confirmed. |
| 3 | Extraction | Extract with Et2O or EtOAc. Avoid DCM if possible (trace acid risk). |
| 4 | Drying | Use K2CO3 or Na2SO4 . Avoid MgSO4 if the compound is extremely sensitive (MgSO4 is slightly Lewis acidic). |
| 5 | Concentration | Rotary evaporate at <30°C . Do not heat the bath excessively. |
Protocol B: Neutralized Silica Gel Chromatography
Objective: To pass the alcohol through silica without acid catalysis. Reference: Standard method for acid-sensitive amines and benzyl alcohols [4, 5].
Materials:
-
Silica Gel (Standard Flash Grade)
-
Triethylamine (TEA) or 1% NH3 solution
Procedure:
-
Slurry Preparation: Prepare the silica slurry using a solvent mixture containing 1–3% Triethylamine (TEA) .[3]
-
Column Packing: Pour the slurry and flush the column with at least 2 column volumes of the TEA-containing solvent. This neutralizes the acidic silanol (Si-OH) groups.
-
Elution: Run the column using your standard gradient. You can maintain 0.5% TEA in the eluent to ensure continued neutrality, though the pre-wash is often sufficient.
-
Post-Column: Rotovap fractions immediately. TEA is volatile and will be removed during concentration.
Decision Matrix: Troubleshooting Workflow
Figure 2: Diagnostic decision tree for identifying and resolving stability issues.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).
-
Clark, J. (2023). The Mechanism for the Acid Catalysed Dehydration of Ethanol. ChemGuide/LibreTexts. (Detailed E1/E2 mechanistic overview).
-
Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations. RSC Publishing. (Discusses methoxy stabilization effects).
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. (Protocol for TEA neutralization).
-
Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? (Discusses silica acidity and amine modifiers).
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms [scirp.org]
- 6. biotage.com [biotage.com]
- 7. chemistryviews.org [chemistryviews.org]
Technical Support Center: Scaling Up 1-(2-Methoxyphenyl)ethanol
Executive Summary & Chemical Context
Welcome to the technical support hub for the synthesis of 1-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7). This chiral alcohol is a critical pharmacophore, often serving as a building block for NK1 antagonists and various kinase inhibitors.
While the lab-scale reduction of 2'-methoxyacetophenone is a standard undergraduate transformation, scaling this reaction to kilogram quantities introduces non-linear hazards and quality deviations. The ortho-methoxy substituent is not merely a bystander; it introduces significant steric hindrance and electronic donation effects that alter reaction kinetics and impurity profiles compared to its para or meta counterparts.
This guide addresses the three most common support tickets we receive:
-
Thermal Runaways & Hydrogen Evolution (Safety)
-
Stalled Conversions (Kinetics/Sterics)
-
Styrene Impurity Formation (Downstream Processing)
Critical Safety Directive: The Hydrogen Hazard
WARNING: The primary hazard in scaling sodium borohydride (
The Mechanism of Failure
On a gram scale, the hydrogen evolved during the quench is negligible. On a kilo-scale, the decomposition of excess borohydride can generate ~2.4 L of
Troubleshooting Guide: Exotherm & Gas Management
| Symptom | Probable Cause | Corrective Action |
| Temp spike during reagent addition | Accumulation: Reagent was added faster than it could react (induction period), leading to a sudden "kick" when the reaction started. | Stop dosing immediately. Establish a "feed-on-demand" protocol. Ensure reactor temperature is |
| Foaming/Pressurization during quench | Rapid Hydrolysis: Acid was added too fast to the boronate complex. | Switch Quench Method: Use Acetone (consumes hydride chemically) before aqueous acid. Or, use a slow addition of dilute acetic acid. |
| Reactor "burping" or pressure cycling | Vent Undersizing: The scrubber line cannot handle the instantaneous gas load. | Calculate |
Visualizing the Safety Logic (DOT Diagram)
Figure 1: Logic gate for safe dosing of hydride reducing agents. Note the feedback loops relying on both temperature and gas flow.
The "Ortho-Effect": Kinetics & Stereochemistry
Users often report that 2'-methoxyacetophenone reduces significantly slower than 4'-methoxyacetophenone.
The Technical Reason: The methoxy group at the ortho position creates a "steric wall" that hinders the approach of the hydride nucleophile to the carbonyl carbon. Furthermore, the oxygen of the methoxy group can coordinate with the boron species, creating a stable, unreactive intermediate that requires higher energy to break down.
FAQ: Stereoselectivity Issues
Q: My enantiomeric excess (
-
A: This is often a Mass Transfer issue. If you are using a biphasic biocatalytic system (KREDs), the reaction rate is limited by the transfer of the lipophilic ketone into the aqueous enzyme phase. On a larger scale, stirring efficiency drops.
-
Fix: Increase impeller speed or add a co-solvent (e.g., 5% DMSO or IPA) to increase substrate solubility in the aqueous phase.
Q: Can I use standard CBS reduction for this?
-
A: Yes, but the ortho-methoxy group interferes with the oxazaborolidine catalyst coordination. You will need higher catalyst loading (5-10 mol%) compared to standard acetophenones.
Downstream Processing: The Styrene Impurity
The most persistent quality issue with this compound is the formation of 1-methoxy-2-vinylbenzene (a styrene derivative).
The Pathway to Impurity
The benzylic alcohol is prone to acid-catalyzed dehydration. Because the methoxy group is electron-donating, it stabilizes the carbocation intermediate, making dehydration easier than in unsubstituted phenylethanols.
Reaction Pathway Diagram:
Figure 2: The dehydration pathway. Note that the target product is acid-sensitive.
Purification Protocol Adjustments
-
Avoid Strong Acids: Do not quench with HCl. Use saturated
or dilute Acetic Acid to adjust pH to ~6-7, never lower. -
Thermal Limits: If distilling, ensure vacuum is sufficient (<5 mbar) to keep the pot temperature below 100°C.
-
Boron Removal: Instead of acid hydrolysis (which risks dehydration), use an oxidative workup or complexation :
-
Add Triethanolamine: This forms a solid boratrane complex that precipitates and can be filtered off, avoiding the need for acidic phase splits.
-
Validated Scale-Up Protocol (1.0 kg Scale)
Objective: Synthesis of racemic this compound via
Reagents:
-
2'-Methoxyacetophenone: 1.0 kg (6.66 mol)
-
Sodium Borohydride: 0.25 kg (6.66 mol) (Note: 1.0 eq used for robust conversion due to moisture scavenging, though 0.25 eq is theoretical)
-
Methanol: 5.0 L
-
Acetone (Quench): 0.5 L
Step-by-Step Methodology:
-
Setup: Charge 2'-methoxyacetophenone and Methanol (4.0 L) into a 10L jacketed reactor. Cool to 0°C .[1] Nitrogen inertion is mandatory.
-
Reagent Prep: Dissolve
in the remaining 1.0 L of Methanol (stabilized with 0.1% NaOH to prevent premature decomposition). -
Controlled Dosing:
-
Add the borohydride solution via a peristaltic pump over 2 to 3 hours .
-
CRITICAL: Maintain internal temperature (
) . If spikes, stop pump.
-
-
Reaction Hold: Stir at 0-5°C for 1 hour, then warm to 20°C. Monitor by HPLC for disappearance of ketone (<0.5%).
-
The "Safe" Quench:
-
Cool back to 0°C.
-
Add Acetone (0.5 L) slowly. Mechanism: Acetone reacts with excess borohydride to form isopropanol, which does not evolve gas violently.
-
Stir for 30 minutes.
-
-
Workup:
-
Add Saturated
(3.0 L). -
Extract with Ethyl Acetate (2 x 3.0 L).
-
Wash organic layer with Brine. Check pH of aqueous layer —if acidic, wash with sat.
until neutral. -
Dry over
and concentrate in vacuo (Bath temp < 45°C).
-
References & Authority
-
Chemical Identity & Properties: "this compound."[1][2][3][4] ChemicalBook. Accessed Feb 7, 2026. Link
-
Safety of Borohydride Scale-up: "Chemical reaction hazards associated with the use of sodium borohydride." IChemE (Institution of Chemical Engineers). Accessed Feb 7, 2026. Link
-
Biocatalytic Routes: "Efficient enantioselective reduction of 4'-methoxyacetophenone..." (Applied to ortho-analogs). PubMed / NIH. Accessed Feb 7, 2026. Link
-
Impurity Profiling: "Dehydration of benzylic alcohols: Mechanisms and Scale-up Risks." Fisher Scientific Safety Data Sheets. Accessed Feb 7, 2026. Link
For further assistance, please contact the Process Safety Group at extension 404 or submit a ticket via the LIMS portal.
Sources
Technical Support Center: Managing Byproducts in 1-(2-Methoxyphenyl)ethanol Synthesis
Introduction
The synthesis of 1-(2-Methoxyphenyl)ethanol is a critical step in the development of various pharmaceutical intermediates and fine chemicals. Achieving high purity and yield is paramount, yet the formation of reaction byproducts presents a persistent challenge for researchers. This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering scientists to anticipate, identify, and manage unwanted side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Common Synthetic Routes and Associated Byproducts
Two primary synthetic pathways are commonly employed for the synthesis of this compound: the Grignard reaction and the reduction of 2'-methoxyacetophenone. Each route has a unique byproduct profile that must be understood for effective management.
Route A: Grignard Reaction with 2-Methoxybenzaldehyde
This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., CH₃MgBr) to the carbonyl carbon of 2-methoxybenzaldehyde.[1][2] While effective, its success is highly dependent on stringent anhydrous conditions.[3]
Primary Reaction: 2-methoxybenzaldehyde + CH₃MgBr → Intermediate Alkoxide → this compound
Potential Byproducts:
| Byproduct Name | Formation Mechanism | Impact on Purification |
| Anisole | Quenching of a Grignard reagent formed from 2-bromoanisole (if that route is used) by trace moisture or acidic protons.[3] | Low boiling point; can be removed by distillation, but its presence indicates reagent loss and lower yield. |
| Methane | Quenching of the methyl Grignard reagent by trace moisture.[3] | Gaseous byproduct; its formation consumes the active reagent, leading to reduced yield and unreacted starting material. |
| 2-Methoxybenzoic Acid | Reaction of the Grignard reagent with atmospheric carbon dioxide during the reaction or workup.[1] | Acidic impurity; can be removed by an aqueous basic wash (e.g., NaHCO₃ solution) during workup. |
| Unreacted 2-Methoxybenzaldehyde | Incomplete reaction due to insufficient Grignard reagent (often from quenching) or suboptimal reaction conditions. | Close boiling point to the product, making separation by distillation challenging. Chromatographic separation may be required. |
Route B: Reduction of 2'-Methoxyacetophenone
This route involves the reduction of the ketone 2'-methoxyacetophenone using a hydride-donating agent like sodium borohydride (NaBH₄). This method is often preferred for its milder conditions and tolerance to a wider range of functional groups.
Primary Reaction: 2'-methoxyacetophenone + NaBH₄ → Intermediate Borate Ester → this compound
Potential Byproducts:
| Byproduct Name | Formation Mechanism | Impact on Purification |
| Unreacted 2'-Methoxyacetophenone | Incomplete reduction due to insufficient reducing agent, low temperature, or short reaction time. | Higher boiling point than the product, but separation can still require careful fractional distillation or chromatography. |
| Borate Salts | Inherent byproducts from the sodium borohydride reagent after hydrolysis during the workup phase. | Insoluble in organic solvents; typically removed by aqueous workup and filtration. |
| Ortho-Isomer Impurities | If the starting 2'-methoxyacetophenone was synthesized via a Friedel-Crafts reaction, it might contain isomeric impurities (e.g., para-methoxyacetophenone) that will also be reduced.[4][5] | The corresponding reduced isomers will have very similar physical properties to the desired product, making separation extremely difficult. Purity of the starting material is crucial. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your reaction.
Q1: My reaction yield is significantly lower than expected, and I have a large amount of unreacted starting material (2-methoxybenzaldehyde). What went wrong?
Answer: This is a classic symptom of Grignard reagent degradation. The most probable cause is the presence of moisture or other protic contaminants in your reaction setup.
-
Causality: Grignard reagents are potent bases and will readily react with any source of protons (e.g., water, alcohols), which is a faster reaction than the desired carbonyl addition.[3] This "quenching" deactivates the reagent, leaving your starting material unreacted.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF). Molecular sieves can be used for drying, but ensure they are properly activated.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the setup and reaction to prevent atmospheric moisture from entering the system.
-
Reagent Titration: If problems persist, consider titrating your Grignard reagent before use to determine its exact molarity and ensure you are adding the correct stoichiometric amount.
-
Q2: After my workup, I see a significant amount of a white, organic-soluble solid that is not my product. What could it be?
Answer: If you are performing a Grignard synthesis using 2-bromoanisole to generate the organometallic reagent, you are likely observing the formation of 2,2'-dimethoxybiphenyl .
-
Causality: This byproduct arises from a Wurtz-type coupling reaction where the Grignard reagent (acting as an organometallic nucleophile) reacts with another molecule of the starting alkyl/aryl halide (2-bromoanisole). This side reaction is more prevalent at higher temperatures or concentrations during Grignard reagent formation.
-
Troubleshooting Steps:
-
Control Grignard Formation: Add the 2-bromoanisole slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high temperatures.
-
Use a Dilute Solution: Performing the Grignard formation in a larger volume of solvent can disfavor the bimolecular coupling reaction.
-
Purification: This byproduct is non-polar and has a much higher boiling point than the desired alcohol. It can typically be separated by flash column chromatography or fractional distillation under vacuum.
-
Q3: My GC/MS analysis shows an impurity with a mass corresponding to C₉H₁₀O. What is the likely source?
Answer: This molecular formula corresponds to an isomer of your starting material, most likely 2-methoxystyrene .
-
Causality: This byproduct can form via the dehydration of the final alcohol product, this compound. This process is often catalyzed by trace amounts of acid, especially when heated. Aggressive distillation conditions or an acidic workup that wasn't properly neutralized can promote this side reaction.
-
Troubleshooting Steps:
-
Neutralize After Workup: Ensure the organic layer is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and then water to remove any residual acid before solvent evaporation.
-
Gentle Distillation: If purifying by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the product. Avoid high pot temperatures.
-
Alternative Purification: If dehydration is a persistent issue, consider purification by flash column chromatography at room temperature.
-
Section 3: Visualized Workflows and Mechanisms
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate key workflows and reaction mechanisms.
Workflow for Grignard Synthesis
Caption: Experimental workflow for the Grignard synthesis.
Mechanism of Grignard Reagent Quenching
Caption: Byproduct formation via Grignating reagent quenching.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low reaction yield.
Section 4: Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally better for avoiding byproducts? A: The reduction of 2'-methoxyacetophenone with NaBH₄ is often more straightforward and less prone to byproducts than the Grignard reaction. It does not require anhydrous conditions and the workup is simpler. However, the overall success is highly dependent on the purity of the starting ketone.
Q: What is the most effective way to ensure my solvents and glassware are truly anhydrous? A: For glassware, oven-drying at >120°C overnight or flame-drying under vacuum followed by cooling under a stream of inert gas is standard practice. For solvents like THF and diethyl ether, distillation from a suitable drying agent (e.g., sodium/benzophenone) is the most effective method. For laboratory use, purchasing high-purity anhydrous solvents packaged under nitrogen is a reliable alternative.
Q: What are the best analytical methods for identifying and quantifying byproducts? A: Gas Chromatography-Mass Spectrometry (GC/MS) is the ideal technique.[6] It separates volatile components in the mixture and provides mass spectra that allow for the positive identification of byproducts. Quantitative analysis can be performed by GC with a Flame Ionization Detector (GC-FID) by calibrating with known standards. For non-volatile byproducts, LC-MS or ¹H NMR spectroscopy can be used.
Q: Can I use ¹H NMR to check for unreacted starting material? A: Yes. The aldehyde proton of 2-methoxybenzaldehyde (~10.3 ppm) and the acetyl protons of 2'-methoxyacetophenone (~2.6 ppm) are distinctive signals that do not overlap with the product signals. Comparing the integration of these peaks to a product peak (e.g., the methoxy group protons) can provide a good estimate of the reaction's conversion.
Section 5: Key Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel under a positive flow of nitrogen.
-
Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add anhydrous diethyl ether via syringe. Slowly add methyl bromide (1.1 eq) dissolved in anhydrous ether from the addition funnel to maintain a gentle reflux. After addition is complete, stir for 30-60 minutes until most of the magnesium is consumed.
-
Reaction: Cool the Grignard solution to 0°C in an ice bath. Slowly add 2-methoxybenzaldehyde (1.0 eq) dissolved in anhydrous ether.
-
Completion: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor progress with TLC.[7]
-
Workup: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography.
Protocol 2: Analysis of Purity by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude or purified product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC equipped with a standard non-polar capillary column (e.g., DB-5ms or equivalent) and a mass spectrometer detector.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Identify the product peak by its retention time and mass spectrum. Search for impurity peaks and identify them by comparing their mass spectra to a library (e.g., NIST).
References
- Google Patents. (n.d.). US6979753B2 - Process for preparation of 2-phenyl ethanol.
-
Dela Cruz, J. C. N., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- University Web Pages. (n.d.). Experiment 1: Grignard Reaction. Retrieved from a university chemistry department website. (Note: A more specific, stable link would be preferable if available).
-
Journal of Organic Chemistry. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. (Note: This is a forward-looking date from the search result, citation details may vary). Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
- Bioresource Technology. (2012). Ethanol production, purification, and analysis techniques: a review. Retrieved from a relevant scientific journal.
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? Retrieved from [Link]
-
YouTube. (2022). 2-Methoxyacetophenone can be obtained from... Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)ethanol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a core focus on the critical parameter of temperature control.
Introduction to the Synthesis
This compound is a valuable intermediate in pharmaceutical and organic synthesis. Its preparation is most commonly achieved through two primary routes: the Grignard reaction of 2-methoxyacetophenone with a methylmagnesium halide or the reduction of 2-methoxyacetophenone. Both methods are highly sensitive to reaction conditions, particularly temperature, which can significantly impact yield, purity, and the formation of side products. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two most prevalent and scalable methods are:
-
Grignard Reaction: This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to the carbonyl group of 2-methoxyacetophenone.
-
Reduction: This method employs a reducing agent, such as sodium borohydride (NaBH₄), to reduce the ketone functionality of 2-methoxyacetophenone to a secondary alcohol.
Q2: Why is temperature control so critical in the Grignard synthesis of this compound?
Temperature control is paramount in the Grignard reaction for several reasons:
-
Exothermic Nature: The addition of a Grignard reagent to a ketone is a highly exothermic process.[1] Without adequate cooling, the reaction temperature can rise uncontrollably, leading to a host of side reactions.
-
Side Product Formation: Elevated temperatures can promote side reactions such as enolization of the ketone and Wurtz-type coupling.[2]
-
Reagent Stability: Grignard reagents can decompose at higher temperatures.
Q3: What is the optimal temperature range for the Grignard reaction with 2-methoxyacetophenone?
While the optimal temperature can vary slightly based on scale and concentration, a general guideline is to maintain a low temperature, particularly during the addition of the Grignard reagent. A temperature range of -10°C to 0°C is often recommended. This is typically achieved using an ice-salt bath.
Q4: Can the methoxy group in 2-methoxyacetophenone interfere with the Grignard reaction?
Yes, the methoxy group can influence the reaction. While it is generally not reactive towards the Grignard reagent under standard conditions, its presence can lead to specific side reactions, particularly if the temperature is not well-controlled. One potential side reaction involves the formation of an epoxide intermediate followed by a hydride shift.
Q5: What are the key considerations for temperature control during the reduction of 2-methoxyacetophenone with NaBH₄?
The reduction of ketones with sodium borohydride is typically less exothermic than a Grignard reaction. However, temperature control is still important for selectivity and to minimize side reactions. The reaction is often carried out at room temperature or cooled to 0-5°C with an ice bath to ensure a controlled reaction rate.
Troubleshooting Guide
Grignard Reaction Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no yield of this compound | 1. Inactive Grignard reagent: Exposure to moisture or air. | - Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor quality magnesium: Oxidized surface. | - Use fresh, high-quality magnesium turnings. - Activate the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| 3. Incorrect reaction temperature: Too high or too low. | - Maintain a low temperature (ideally -10°C to 0°C) during the addition of the Grignard reagent using an ice-salt bath. - If the reaction is too slow at low temperatures, allow it to warm gradually to room temperature after the addition is complete. | |
| Significant amount of unreacted 2-methoxyacetophenone | 1. Insufficient Grignard reagent: Inaccurate quantification or decomposition. | - Use a slight excess of the Grignard reagent (typically 1.1-1.2 equivalents). - Add the 2-methoxyacetophenone solution slowly to the Grignard reagent to ensure the ketone is always the limiting reagent. |
| 2. Enolization of the ketone: Grignard reagent acting as a base. | - This is more common with sterically hindered ketones, but can be influenced by temperature. Maintaining a low reaction temperature can disfavor this pathway. | |
| Formation of a significant amount of biphenyl byproduct | Wurtz-type coupling: Reaction of the Grignard reagent with unreacted methyl halide. | - This is more likely to occur during the formation of the Grignard reagent itself. - Add the methyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Presence of an unexpected isomer or byproduct | Rearrangement reactions: Potentially involving the methoxy group. | - As suggested by studies on similar substituted acetophenones, a methoxy group can sometimes participate in side reactions. Strict temperature control is the primary means to minimize these. - Careful analysis of side products by GC-MS or NMR is recommended to identify the specific byproduct and devise a targeted purification strategy. |
Reduction Reaction Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete reduction of 2-methoxyacetophenone | 1. Insufficient reducing agent: Inaccurate weighing or decomposition of NaBH₄. | - Use a molar excess of NaBH₄ (typically 1.5-2.0 equivalents). - Use fresh, high-quality sodium borohydride. |
| 2. Inappropriate solvent: NaBH₄ has limited solubility in some organic solvents. | - Methanol or ethanol are common and effective solvents for NaBH₄ reductions. | |
| Formation of borate ester byproducts | Reaction of the alcohol product with borane intermediates. | - Ensure a proper aqueous workup (e.g., with dilute HCl or ammonium chloride solution) to hydrolyze any borate esters. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2-methoxyacetophenone
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a portion of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.
-
Add a small amount of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.
-
-
Addition of 2-methoxyacetophenone:
-
Cool the Grignard reagent solution to -10°C to 0°C using an ice-salt bath.
-
Prepare a solution of 2-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether.
-
Add the 2-methoxyacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the internal temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation. This compound has a boiling point of 133-135°C at 10 mmHg.
-
Protocol 2: Synthesis of this compound via Reduction
Materials:
-
2-methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-methoxyacetophenone (1.0 eq) in methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution with stirring.
-
After the addition is complete, continue to stir the reaction at room temperature for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Purification by Vacuum Distillation: Temperature Considerations
Recommendations for Safe and Effective Distillation:
-
Use a high-quality vacuum: A lower pressure will allow for distillation at a lower temperature, minimizing the risk of thermal decomposition.
-
Monitor the pot temperature: Keep the heating mantle temperature as low as possible to achieve a steady distillation rate. A large temperature difference between the heating source and the boiling liquid can lead to localized overheating.
-
Use a short-path distillation apparatus: This will minimize the time the compound spends at high temperatures.
-
Consider a small-scale trial: If you are unsure about the thermal stability of your product, a small-scale distillation can help to determine if significant decomposition occurs under your conditions.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Sources
Technical Support Center: Stabilizing & Resolving 1-(2-Methoxyphenyl)ethanol
Executive Summary & Diagnostic Core
The Issue: Researchers frequently observe inexplicable erosion of enantiomeric excess (ee) in 1-(2-Methoxyphenyl)ethanol (1) during purification, storage, or derivatization.
The Root Cause: The ortho-methoxy substituent is not merely a steric bulk; it acts as a powerful electron-donating group (EDG) via resonance (neighboring group participation). This stabilizes the benzylic carbocation significantly more than in unsubstituted 1-phenylethanol or meta-substituted analogs.
Consequently, This compound is hypersensitive to acid-catalyzed racemization (
Mechanism of Failure (Visualized)
The diagram below illustrates how the ortho-methoxy group stabilizes the carbocation intermediate, lowering the activation energy for racemization.
Figure 1: The acid-catalyzed racemization pathway facilitated by ortho-methoxy resonance stabilization.
Troubleshooting Chemical Synthesis & Derivatization
Scenario A: The Mitsunobu Reaction Failed (Retention or Low ee)
User Complaint: "I attempted to invert the stereocenter using a standard Mitsunobu protocol (DEAD/PPh3), but I recovered racemic ester or product with retention of configuration."
Technical Insight:
While Mitsunobu reactions typically proceed via
Corrective Protocol:
-
Temperature Control: Run the reaction strictly at 0°C or -10°C . Do not let it warm to room temperature until completion.
-
Order of Addition: Pre-complex the DEAD and PPh3 at 0°C for 15 minutes before adding the alcohol and acid nucleophile. This minimizes the lifetime of the free alcohol in the presence of acidic pronucleophiles.
-
Solvent Switch: Use Toluene instead of THF. Non-polar solvents destabilize the ionic carbocation intermediate, forcing the reaction back toward the concerted
pathway.
Scenario B: Esterification with Acid Chlorides (Racemization)
User Complaint: "Acylation with acetyl chloride/pyridine resulted in a 15% drop in ee."
Technical Insight: The HCl byproduct generated during acid chloride coupling is sufficient to protonate the benzylic alcohol before it reacts. Pyridine salts are often acidic enough to catalyze racemization in this specific substrate.
Corrective Protocol:
-
Avoid: Acid chlorides (R-COCl).
-
Adopt: Steglich Esterification. Use DCC (1.1 eq) and DMAP (0.1 eq) in DCM at 0°C. This method remains neutral/basic throughout, preserving the chiral center.
Biocatalytic Workflow: Kinetic Resolution (EKR)
For recovering high-ee material from a racemate, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the industry standard.
Protocol: CAL-B Kinetic Resolution
Objective: Isolate (S)-1-(2-Methoxyphenyl)ethanol (typically the slow-reacting enantiomer) and the (R)-acetate.
| Parameter | Specification | Reason |
| Enzyme | Novozyme 435 (Immobilized CAL-B) | High stability, easy filtration. |
| Acyl Donor | Vinyl Acetate (3-5 equiv) | Irreversible reaction (tautomerization of vinyl alcohol byproduct). |
| Solvent | MTBE (Methyl tert-butyl ether) or Hexane | Hydrophobic solvents preserve enzyme activity. |
| Temperature | 25°C - 30°C | Higher temps increase spontaneous racemization risk. |
| Stop Point | 48-50% Conversion | Do not push >50% or the enantiomeric purity of the remaining alcohol will degrade. |
Step-by-Step:
-
Dissolve racemic this compound (10 mmol) in dry MTBE (50 mL).
-
Add Vinyl Acetate (30 mmol).
-
Add Novozyme 435 (20 mg/mmol substrate).
-
Shake at 150 rpm at 30°C.
-
Monitor: Check conversion by GC/HPLC every 2 hours.
-
Terminate: Filter off the enzyme immediately when conversion hits 50%.
-
Purify: Separate the (S)-alcohol from the (R)-ester via column chromatography (Silica gel must be neutralized, see Section 4).
Workflow Decision Tree
Figure 2: Decision tree for processing this compound, emphasizing the critical neutralization step.
Storage & Handling FAQs
Q: Can I store the alcohol in Chloroform (
-
Solution: Filter
through basic alumina before use, or use (Benzene-d6) or .
Q: My ee dropped after column chromatography. Why? A: Silica gel is slightly acidic (pH 4-5).
-
Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexane before loading your sample. This neutralizes the acidic sites on the silica surface.
Q: Is the compound stable at room temperature? A: As a neat oil, yes. However, if stored in solution, ensure the solvent is aprotic and acid-free. Store at -20°C under argon for long-term stability.
References
-
Mechanistic Insight on Benzylic Carbocations: Pittelkow, M. et al. "Substituent effects on the stability of extended benzylic carbocations." J. Org.[1] Chem. (Electronic effects of ortho-methoxy groups).[2] 3[2][4]
-
Mitsunobu Reaction Mechanisms (Inversion vs. Retention): Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Discusses retention in hindered/stabilized substrates). 4[4]
-
Kinetic Resolution with CAL-B: Melo, C. et al. "Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350."[2][5] Biotechnology Progress, 2018. 5
-
Acid-Catalyzed Racemization Studies: Adlington, R. M. et al. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." The Journal of Organic Chemistry, 2022. 6[2][4]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2-Methoxyphenyl)ethanol for Research and Development
For researchers and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is a cornerstone of innovation. 1-(2-Methoxyphenyl)ethanol is a valuable secondary alcohol intermediate, and the selection of its synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of the two primary methods for its synthesis: the Grignard reaction and the reduction of 2'-methoxyacetophenone. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance to empower you in making an informed decision for your synthetic needs.
Introduction to this compound and its Synthetic Routes
This compound is a chiral secondary alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals. The two most common and practical approaches to its synthesis start from readily available precursors. The first is a classic Grignard reaction, a powerful C-C bond-forming reaction, involving the reaction of an organomagnesium halide with an aldehyde.[1] The second is the reduction of a ketone, specifically 2'-methoxyacetophenone, which can be achieved through various reducing agents, offering a range of selectivities and operational complexities.[2]
This guide will dissect these two primary pathways, providing a head-to-head comparison of their advantages and disadvantages. We will also touch upon more advanced, asymmetric approaches for the synthesis of enantiomerically pure this compound, a critical consideration for many pharmaceutical applications.[3]
Method 1: The Grignard Reaction - Building the Carbon Skeleton
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of a new carbon-carbon bond by reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound.[1] In the context of synthesizing this compound, this involves the reaction of 2-methoxyphenylmagnesium bromide with acetaldehyde.
Mechanistic Insight
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of acetaldehyde. The highly polar carbon-magnesium bond of the Grignard reagent essentially renders the carbon atom a potent nucleophile. This nucleophile attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[2]
Experimental Protocol: Grignard Synthesis
Materials:
-
2-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
Prepare a solution of 2-bromoanisole in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or sonication may be required.
-
Once the reaction has initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic, so maintain a low temperature.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Method 2: Reduction of 2'-Methoxyacetophenone - A Direct Approach
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, the starting material is 2'-methoxyacetophenone, which can be prepared from anisole via Friedel-Crafts acylation. This route offers a more direct approach compared to the Grignard synthesis.
Mechanistic Insight
The reduction of ketones is typically achieved using hydride-donating reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This addition forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.[3]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
2'-Methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 2'-methoxyacetophenone in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution with stirring. The reaction is exothermic.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Carefully add water to quench the excess sodium borohydride and the borate esters.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.[6]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or vacuum distillation.
-
Comparative Analysis: Grignard vs. Ketone Reduction
| Feature | Grignard Synthesis | Ketone Reduction (NaBH₄) |
| Starting Materials | 2-Bromoanisole, Magnesium, Acetaldehyde | 2'-Methoxyacetophenone, Sodium Borohydride |
| Yield | Typically 60-80% | Typically >90% |
| Purity | Can be high after purification, but side products like biphenyls can form.[7] | Generally high, with fewer side reactions. |
| Reaction Conditions | Strictly anhydrous, inert atmosphere required. Exothermic.[6] | Milder conditions, can be run in protic solvents. Exothermic.[5] |
| Safety | Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive.[8] | Sodium borohydride is flammable and reacts with water to produce hydrogen gas.[9] |
| Cost | Can be more expensive due to the cost of the aryl halide and the need for anhydrous solvents. | Generally more cost-effective, especially at a larger scale. |
| Scalability | Can be challenging to scale up due to the exothermic nature and the need for strict anhydrous conditions. | More readily scalable. |
| Environmental Impact | Use of ethereal solvents and generation of magnesium salts. | Use of borohydride reagents and generation of borate salts. |
Advanced Asymmetric Synthesis Methods
For many applications, particularly in the pharmaceutical industry, obtaining a single enantiomer of this compound is crucial. Both the Grignard and ketone reduction routes can be adapted for asymmetric synthesis.
-
Asymmetric Ketone Reduction: This is a well-established field with several powerful methods:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones with borane.[4][10][11]
-
Noyori Asymmetric Hydrogenation: This Nobel Prize-winning methodology employs chiral ruthenium-based catalysts for the highly efficient and enantioselective hydrogenation of ketones.[12]
-
Biocatalytic Reduction: The use of ketoreductase enzymes offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols.[13][14] These reactions are typically performed in aqueous media under mild conditions.
-
Validation and Characterization of this compound
Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methoxy group, the methyl group, the methine proton, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-O stretching of the ether and alcohol.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
-
Chromatographic Methods (GC, HPLC): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to determine the purity of the synthesized compound. Chiral GC or HPLC can be used to determine the enantiomeric excess (ee) in asymmetric syntheses.
Conclusion and Recommendations
The choice between the Grignard reaction and the reduction of 2'-methoxyacetophenone for the synthesis of this compound depends on several factors, including the desired scale, purity requirements, and available resources.
-
For small-scale laboratory synthesis where high purity is the primary concern, the reduction of 2'-methoxyacetophenone with sodium borohydride is often the preferred method. It is generally higher yielding, produces fewer byproducts, and is operationally simpler.
-
For the synthesis of enantiomerically pure this compound, asymmetric ketone reduction methodologies, such as CBS reduction, Noyori hydrogenation, or biocatalysis, are the methods of choice. These advanced techniques offer excellent enantioselectivity and are increasingly being adopted in industrial settings.
Ultimately, a thorough evaluation of the specific project requirements will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational knowledge and practical protocols to assist researchers in making that critical decision.
References
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
- Alfa Chemistry. (n.d.).
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- ChemicalBook. (n.d.). 2'-Methoxyacetophenone synthesis.
- University of California, Irvine. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- American Chemical Society. (n.d.). Grignard Reaction.
- ChemicalBook. (n.d.). This compound(7417-18-7) 1H NMR spectrum.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Open Library Publishing Platform. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- ACS Publications. (n.d.). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- ResearchGate. (n.d.). A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- CHEM-333: Experiment 10: Grignard Reagent Prepar
- Wikipedia. (n.d.).
- Carl ROTH. (n.d.).
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Longdom Publishing. (n.d.).
- ChemicalBook. (n.d.). 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum.
- Chemistry LibreTexts. (2020, June 11). 5.
- ResearchGate. (n.d.). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)
- Duke SMIF. (n.d.).
- ResearchGate. (n.d.).
- Stereoelectronics. (2021, April 26). Chiral reagents.
- ResearchGate. (n.d.). Environmental Impacts of Three Conventional Reducing Agents (Sodium Borohydride, Citrate, and Hydrazine) and Two Plant-Derived Reducing Agents (Soybean Seed and Sugarbeet Pulp).
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Review of Chemical Processes for the Synthesis of Sodium Borohydride. (n.d.).
- ResearchGate. (n.d.). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2016, January 19).
- ResearchGate. (n.d.). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction.
- Andrew G Myers Research Group. (n.d.).
- PMC. (n.d.). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example.
- ResearchGate. (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones.
- SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH.
- Wikipedia. (n.d.).
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
- ResearchGate. (n.d.).
- Developing SOPs for Hazardous Chemical Manipul
- Vedantu. (n.d.).
- ACS Publications. (n.d.).
Sources
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- 2. 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. youtube.com [youtube.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. cnls.lanl.gov [cnls.lanl.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(2-Methoxyphenyl)ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the chiral alcohol 1-(2-Methoxyphenyl)ethanol serves as a valuable building block. Its utility in the construction of more complex molecules necessitates efficient and selective synthetic routes. This guide provides an in-depth comparison of the primary methods for its synthesis: Grignard reaction, asymmetric hydrogenation, and asymmetric reduction using chiral boranes. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a secondary alcohol characterized by a methoxy-substituted phenyl ring. The chiral center at the carbinol carbon makes it a desirable intermediate for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The choice of synthetic methodology is critical, impacting not only the yield and purity of the final product but also factors such as cost, safety, and environmental footprint.
Route 1: Grignard Reaction with 2-Methoxybenzaldehyde
The Grignard reaction is a classic and versatile method for carbon-carbon bond formation. In this context, it involves the reaction of methylmagnesium bromide with 2-methoxybenzaldehyde.
Mechanistic Overview
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The methyl group then attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired alcohol.
Caption: Grignard reaction of 2-methoxybenzaldehyde.
Experimental Protocol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction with Aldehyde: A solution of 2-methoxybenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until completion.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Performance and Considerations
| Parameter | Value/Observation |
| Yield | Typically high, often exceeding 80%. |
| Enantioselectivity | Produces a racemic mixture (equal amounts of (R) and (S)-enantiomers). |
| Reaction Time | Relatively short, typically a few hours. |
| Temperature | Grignard formation can be exothermic; the reaction with the aldehyde is usually performed at 0 °C to room temperature. |
| Cost | Reagents are generally inexpensive and readily available. |
| Safety | Grignard reagents are highly reactive and moisture-sensitive, requiring anhydrous conditions. Diethyl ether is highly flammable. |
| Environmental Impact | Generates magnesium salts as byproducts. The use of ethereal solvents contributes to volatile organic compound (VOC) emissions. |
Route 2: Asymmetric Hydrogenation of 2-Methoxyacetophenone
Asymmetric hydrogenation offers a direct route to enantiomerically enriched alcohols from the corresponding ketones. This method utilizes a chiral catalyst to stereoselectively deliver hydrogen to the prochiral ketone.
Mechanistic Insights: The Noyori Asymmetric Hydrogenation
A prominent example is the Noyori asymmetric hydrogenation, which employs a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[1] The mechanism is believed to involve a metal-ligand bifunctional catalysis. The ruthenium center and the nitrogen atom of the diamine ligand in the catalyst work in concert. The ketone coordinates to the ruthenium, and a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen through a six-membered transition state. The chirality of the BINAP ligand dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer.
Caption: Workflow for asymmetric hydrogenation.
Experimental Protocol
-
Catalyst Preparation: The active catalyst is typically prepared in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral BINAP ligand in a suitable solvent like ethanol or isopropanol under an inert atmosphere.
-
Hydrogenation: 2-Methoxyacetophenone is dissolved in the solvent, and the catalyst solution is added. The mixture is then subjected to hydrogen gas at a specific pressure and temperature in a high-pressure reactor.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the product is purified by chromatography to remove the catalyst and any byproducts.
Performance and Considerations
| Parameter | Value/Observation |
| Yield | Generally high, often >90%. |
| Enantioselectivity | Excellent, with enantiomeric excesses (ee) frequently exceeding 95%. The choice of (R)- or (S)-BINAP determines the enantiomer produced.[2] |
| Reaction Time | Can vary from a few hours to over 24 hours depending on the catalyst loading and reaction conditions. |
| Temperature & Pressure | Typically requires elevated temperatures (e.g., 50-80 °C) and pressures (e.g., 10-100 atm H2). |
| Cost | Ruthenium catalysts and chiral ligands like BINAP are expensive, which can be a significant factor in large-scale synthesis. |
| Safety | Handling of hydrogen gas under pressure requires specialized equipment and safety precautions.[3] Catalysts can be pyrophoric. |
| Environmental Impact | A greener approach due to the use of catalytic amounts of metal and hydrogen as the reducing agent. However, the synthesis of the chiral ligands can be resource-intensive. |
Route 3: Asymmetric Reduction with Chiral Boranes
Another powerful method for the enantioselective reduction of ketones is the use of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or the Corey-Bakshi-Shibata (CBS) catalyst.
Mechanistic Principles: The CBS Reduction
The CBS reduction employs an oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex). The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner. The borane then delivers a hydride to the carbonyl carbon via a six-membered ring transition state. The chiral environment of the catalyst directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity.
Caption: Simplified cycle of CBS reduction.
Experimental Protocol
-
Catalyst and Reagent Preparation: The chiral oxazaborolidine catalyst is either purchased or prepared in situ. A solution of the borane reagent is prepared in an anhydrous solvent like tetrahydrofuran (THF).
-
Reduction: A solution of 2-methoxyacetophenone in THF is added to a mixture of the CBS catalyst and the borane reagent at a low temperature (e.g., -78 °C to 0 °C).
-
Work-up and Purification: The reaction is quenched with methanol, and the solvent is evaporated. The product is then extracted and purified by column chromatography.
Performance and Considerations
| Parameter | Value/Observation |
| Yield | Good to excellent, often in the range of 80-95%. |
| Enantioselectivity | Very high, with ee values typically >95%.[4] |
| Reaction Time | Generally fast, often complete within a few hours. |
| Temperature | Requires low temperatures for optimal enantioselectivity. |
| Cost | Chiral catalysts and borane reagents can be expensive, though often used in catalytic amounts. |
| Safety | Borane reagents are flammable and react violently with water. Anhydrous conditions are essential. |
| Environmental Impact | Generates borate byproducts that need to be disposed of properly. |
Comparative Summary
| Feature | Grignard Reaction | Asymmetric Hydrogenation | Asymmetric Reduction (Chiral Boranes) |
| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxyacetophenone | 2-Methoxyacetophenone |
| Product Chirality | Racemic | Enantiomerically Enriched | Enantiomerically Enriched |
| Yield | High | High | Good to Excellent |
| Enantiomeric Excess | 0% | >95% | >95% |
| Key Reagents | Methylmagnesium bromide | H2, Chiral Ru-catalyst | Chiral borane catalyst, BH3 |
| Cost-Effectiveness | High | Moderate to Low (catalyst cost) | Moderate (reagent cost) |
| Safety Concerns | Reactive Grignard, flammable ether | High-pressure H2, pyrophoric catalyst | Flammable and water-reactive boranes |
| Scalability | Well-established | Requires specialized equipment[5] | Feasible with proper engineering controls |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the research or development project.
-
For applications where a racemic mixture is acceptable and cost is a primary concern, the Grignard reaction is a robust and high-yielding choice. Its simplicity and the low cost of reagents make it attractive for initial studies or when chirality is not a factor.
-
When high enantiopurity is paramount, both asymmetric hydrogenation and asymmetric reduction with chiral boranes are excellent options.
-
Asymmetric hydrogenation is particularly well-suited for industrial-scale production due to its catalytic nature and the use of hydrogen as a clean reducing agent. However, the initial investment in high-pressure equipment and expensive catalysts must be considered.
-
Asymmetric reduction with chiral boranes , such as the CBS reduction, offers a highly enantioselective and often faster alternative that may be more amenable to laboratory-scale synthesis without the need for high-pressure apparatus.
-
Ultimately, a thorough evaluation of the desired product specifications, available resources, and safety infrastructure will guide the selection of the most appropriate synthetic strategy.
Characterization Data for this compound
-
¹H NMR (CDCl₃): δ 7.20-7.35 (m, 2H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 5.10 (q, 1H, J=6.5 Hz, CH-OH), 3.85 (s, 3H, OCH₃), 2.50 (d, 1H, J=3.5 Hz, OH), 1.50 (d, 3H, J=6.5 Hz, CH₃).[6]
-
¹³C NMR (CDCl₃): δ 156.5, 132.5, 128.0, 126.5, 120.5, 110.0, 68.0, 55.0, 24.5.
-
IR (neat, cm⁻¹): 3380 (O-H stretch), 3000-2850 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1240 (C-O stretch), 1030 (C-O stretch).[7]
-
Mass Spectrometry (EI, m/z): 152 (M+), 137, 109, 91, 77.[7]
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 1995, 117(9), 2675–2676.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 1987, 109(18), 5551–5553.
- Wills, M.; et al. Asymmetric Transfer Hydrogenation of BCP-Ketones. Organic Letters, 2021.
-
PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]
- Pérez Torres, P. Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS, 2021.
- Chandra, T.; Zebrowski, J. P. Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 2016, 23(4), 16-24.
Sources
- 1. synarchive.com [synarchive.com]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. york.ac.uk [york.ac.uk]
- 5. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 6. This compound(7417-18-7) 1H NMR [m.chemicalbook.com]
- 7. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sterics vs. Electronics: A Comparative Guide to 1-(2-Methoxyphenyl)ethanol and 1-(4-Methoxyphenyl)ethanol
Executive Summary
In the synthesis of chiral intermediates and pharmaceutical building blocks, the positioning of the methoxy substituent on the phenyl ring of 1-phenylethanol derivatives dictates the success of the reaction.
This guide compares 1-(2-methoxyphenyl)ethanol (Ortho) and 1-(4-methoxyphenyl)ethanol (Para) . While they share the same molecular weight and functional groups, their reactivity profiles are diametrically opposed due to the "Steric vs. Electronic" conflict:
-
The Para-Isomer: Dominated by Electronic Activation . It is an excellent substrate for enzymatic resolution and forms stable carbocations, making it highly reactive (and sometimes unstable) in acidic media.
-
The Ortho-Isomer: Dominated by Steric Hindrance . It acts as a "gatekeeper," often resisting enzymatic turnover and requiring harsher conditions for substitution or oxidation due to the proximity of the methoxy group to the reaction center.
Electronic & Steric Profiling
To manipulate these molecules effectively, one must understand the underlying physical organic chemistry.
The Resonance vs. Steric Conflict
Both isomers possess a methoxy group capable of electron donation (+M effect). However, the ortho isomer suffers from steric inhibition of resonance . The bulky methoxy group forces the side chain out of planarity, preventing the overlap required for full stabilization of intermediates (like carbocations).
Comparative Properties Table
| Feature | 1-(4-Methoxyphenyl)ethanol (Para) | This compound (Ortho) |
| Dominant Effect | Electronic (+M Resonance) | Steric Hindrance & Inductive (-I) |
| Benzylic Cation Stability | High (Quinoid resonance stabilization) | Moderate/Low (Steric clash prevents planarity) |
| Acid Sensitivity | High (Prone to polymerization/styrene formation) | Lower (More resistant to elimination) |
| Enzymatic Recognition | Excellent (Fits hydrophobic pockets) | Poor (Steric clash in active site) |
| Oxidation Rate | Fast | Slower (Oxidant approach hindered) |
Visualization: Resonance Stabilization Pathways
The following diagram illustrates why the para isomer stabilizes the benzylic carbocation (intermediate in SN1 and E1 reactions) more effectively than the ortho isomer.
Caption: The para-isomer accesses a stable quinoid form. The ortho-isomer's methoxy group physically clashes with the cationic center, destabilizing the transition state.
Biocatalytic Kinetic Resolution (The "Killer App")
This is the most critical differentiation for drug development. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are standard tools for separating enantiomers of secondary alcohols.
-
Para-Isomer: Fits perfectly into the stereospecific pocket of CAL-B.
-
Ortho-Isomer: The ortho-methoxy group acts as a steric wedge, drastically lowering the Enantiomeric Ratio (E-value).
Experimental Protocol: Lipase-Mediated Acylation
Objective: Kinetic resolution of rac-1-(4-methoxyphenyl)ethanol. (Note: This protocol yields high ee for para, but requires modification/different enzymes for ortho).
Reagents:
-
Substrate: 100 mg rac-alcohol
-
Acyl Donor: Vinyl acetate (3 eq.)
-
Catalyst: Novozym 435 (Immobilized CAL-B, 20 mg)
-
Solvent: MTBE or Toluene (dry)
Workflow:
-
Setup: Dissolve substrate in solvent (5 mL) in a 20 mL scintillation vial.
-
Initiation: Add Vinyl acetate followed by Novozym 435.
-
Incubation: Shake at 200 rpm, 30°C.
-
Monitoring: Monitor by chiral HPLC or GC every 2 hours.
-
Para-isomer: Conversion reaches 50% in <6 hours. E-value > 100.
-
Ortho-isomer: Conversion is sluggish (<10% in 24h) or non-selective (E-value < 10).
-
-
Termination: Filter off enzyme. Evaporate solvent.
-
Separation: Flash chromatography to separate the (R)-acetate from the (S)-alcohol.
Biocatalytic Pathway Diagram
Caption: CAL-B lipase effectively resolves the para-isomer, while the ortho-isomer faces steric rejection in the active site.
Acid-Catalyzed Dehydration
When subjecting these alcohols to acidic conditions (e.g., H₂SO₄ or p-TsOH), the goal is often to avoid the formation of the styrene derivative (dehydration product), unless the alkene is the target.
Comparative Reactivity[1][2]
-
1-(4-methoxyphenyl)ethanol: extremely acid-labile. The carbocation is so stable that E1 elimination occurs rapidly, even with weak acids or upon heating.
-
This compound: Significantly more robust. The steric bulk protects the oxygen from protonation to some degree, and the resulting carbocation is less stabilized, raising the activation energy for elimination.
Self-Validating Stability Test
To determine the stability of your specific batch before scaling up:
-
Dissolve 10 mg of alcohol in 0.6 mL CDCl₃ (NMR tube).
-
Add 1 drop of D₂O (shake) – Control.
-
Add 1 drop of TFA (Trifluoroacetic acid).
-
Monitor ¹H NMR:
-
Watch for the disappearance of the methine quartet (~4.8 ppm).
-
Watch for the appearance of vinyl protons (styrene formation, ~5.0-6.7 ppm).
-
Result: The para isomer will show vinyl signals within minutes. The ortho isomer may remain stable for hours.
-
Oxidation Chemistry
When oxidizing these alcohols to their corresponding acetophenones (using Jones Reagent, PCC, or TEMPO):
-
Para-Isomer: Reacts rapidly. Caution must be taken not to over-oxidize the electron-rich aromatic ring (e.g., Baeyer-Villiger type side reactions with strong peracids).
-
Ortho-Isomer: Exhibits Steric Retardation . The oxidant (especially bulky Cr(VI) species) struggles to approach the benzylic hydrogen.
-
Recommendation: Use less sterically demanding oxidants for the ortho isomer, such as IBX (2-Iodoxybenzoic acid) or activated DMSO (Swern conditions), rather than bulky metal complexes.
-
References
-
Lipase-Catalyzed Resolution (Para-isomer)
-
Electronic Effects on Carbocations
-
Steric Hindrance in Ortho-Substitution
-
Dehydration Mechanisms
Sources
- 1. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 5. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. quora.com [quora.com]
Comparative Guide: Catalytic Asymmetric Synthesis of 1-(2-Methoxyphenyl)ethanol
Executive Summary
This guide evaluates catalytic methodologies for the asymmetric reduction of 2'-methoxyacetophenone to 1-(2-methoxyphenyl)ethanol (CAS: 7417-18-7).[1] This chiral alcohol is a critical pharmacophore and fragrance intermediate. The presence of the ortho-methoxy group presents unique steric and electronic challenges (the "Ortho-Effect") that differentiate this substrate from simple acetophenone.
We compare three distinct catalytic classes:
-
Ruthenium (II) Arene Complexes (ATH): The industrial standard for reliability and scalability.[1]
-
Biocatalytic Ketoreductases (KREDs): The benchmark for enantiopurity (>99% ee).[1]
-
Iron Pincer Complexes: The emerging sustainable, earth-abundant alternative.[1]
The Challenge: The "Ortho-Effect" in Asymmetric Reduction
Unlike para-substituted acetophenones, the 2'-methoxy analog introduces significant steric hindrance near the carbonyl center. Furthermore, the methoxy oxygen is a Lewis base capable of coordinating to the metal center, potentially competing with the hydride transfer mechanism or altering the chelation geometry.
-
Target: (S)- or (R)-1-(2-Methoxyphenyl)ethanol[1]
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%
Mechanistic Divergence
The choice of catalyst dictates the mechanism of chiral induction. Understanding this is crucial for troubleshooting low selectivity.
Figure 1: Mechanistic comparison between Metal-Ligand Bifunctional Catalysis (Ru) and Enzymatic Pocket Control. The Ru mechanism relies on the NH-effect, while enzymes rely on steric fit.
Comparative Performance Analysis
The following data aggregates experimental performance for 2'-methoxyacetophenone reduction.
| Feature | Ru-TsDPEN (ATH) | Biocatalysis (KREDs) | Iron Pincer (Fe-PNP) |
| Catalyst Type | Homogeneous Noble Metal | Enzyme (Whole cell/Lysate) | Homogeneous Base Metal |
| Typical Yield | 90 - 98% | > 95% | 40 - 85% |
| Enantioselectivity (ee) | 95 - 97% | > 99% | 40 - 80% (Developing) |
| Substrate Conc. | High (0.5 - 2.0 M) | Low to Moderate (0.1 - 0.5 M) | Low (< 0.5 M) |
| Reaction Time | 12 - 24 h | 24 - 48 h | 24 - 72 h |
| Cost Driver | Ru Metal Price | Cofactor Recycling (NADPH) | Ligand Synthesis |
| Scalability | Excellent (Kg to Ton) | Good (Requires pH control) | Moderate (Air Sensitive) |
| Ortho-Tolerance | High (Robust) | Variable (Screening required) | Low (Steric sensitive) |
Analysis of the "Ortho-Effect" Impact
-
Ruthenium: The Noyori-Ikariya catalysts (Ru-TsDPEN) are remarkably robust.[1] The ortho-methoxy group does not significantly disrupt the outer-sphere mechanism, although reaction rates may be slightly slower than unsubstituted acetophenone due to steric bulk.
-
Enzymes: KREDs are highly sensitive to steric bulk. However, specific strains like Rhodotorula sp.[1] and Didymosphaeria igniaria have evolved pockets that accommodate the ortho-methoxy group, yielding essentially optically pure product.[1]
-
Iron: Current Fe-PNP pincer systems often struggle with ortho-substituted ketones, leading to lower conversion and ee (often <80%) compared to their performance on simple acetophenone.[1]
Detailed Experimental Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Best for: Rapid scale-up, high substrate concentration, no cofactor management.[1] Catalyst: RuCl[1][2]
Reagents:
-
Substrate: 2'-Methoxyacetophenone[1]
-
Catalyst: RuCl (S/C ratio 1000:1 to 200:1)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
Step-by-Step Workflow:
-
Inerting: Flame-dry a Schlenk flask and purge with Nitrogen/Argon (3 cycles). Note: Oxygen poisons the hydride species.
-
Charge: Add 2'-methoxyacetophenone (10 mmol) and the Ru-catalyst (0.01 mmol).
-
Solvent/Reductant: Add the Formic Acid/TEA azeotrope (3-5 mL). No additional solvent is usually required, but DCM or MeOH can be used if solubility is poor.[1]
-
Reaction: Stir at 28-40°C. Monitor via TLC or GC.
-
Checkpoint: The reaction produces CO₂ gas. Ensure open ventilation or a bubbler is used.[1]
-
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Wash organic layer with sat.[1] NaHCO₃ (to remove residual formic acid) and brine.[1] Dry over Na₂SO₄.[1][3][4] Evaporate.
-
Validation: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Biocatalytic Reduction (KRED)
Best for: >99% ee requirements, ambient temperature, green chemistry compliance.[1] Catalyst: KRED Screening Kit (e.g., Codexis or homemade Rhodotorula lysate) + Cofactor Recycling System (GDH/Glucose).[1]
Reagents:
-
Substrate: 2'-Methoxyacetophenone (dissolved in 5% DMSO or IPA)[1]
-
Enzyme: KRED (Lyophilized powder)[1]
-
Cofactor: NADP+ (catalytic amount)[1]
-
Recycling: Glucose Dehydrogenase (GDH) + Glucose[1]
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0 - 7.5).
-
Cofactor Mix: Dissolve Glucose (1.5 eq) and NADP+ (0.05 eq) in the buffer. Add GDH (5-10 U/mmol substrate).[1]
-
Enzyme Addition: Add the specific KRED (e.g., 5-10 mg/mmol).[1]
-
Substrate Addition: Add 2'-methoxyacetophenone dropwise (dissolved in minimal DMSO). Final concentration should be ~50-100 mM.[1]
-
Incubation: Shake at 25-30°C at 200 rpm for 24 hours.
-
Workup: Saturate with NaCl, extract with EtOAc. Centrifuge to break emulsions (common with proteins).[1]
Strategic Recommendations & Workflow
Use the following decision tree to select the optimal catalyst for your specific constraint.
Figure 2: Catalyst Selection Workflow based on Enantiopurity and Scale constraints.
Final Verdict
-
For Drug Substance (GMP): If the downstream purification cannot upgrade 95% ee to >99%, Biocatalysis is the only viable path.[1] The ortho-methoxy group is handled exceptionally well by specific KRED strains.
-
For Intermediates/Fragrance: Ru-TsDPEN is superior due to lower cost of goods (reaction at high concentration) and simplified workup (no emulsions/protein removal).[1]
References
-
Noyori, R., & Hashiguchi, S. (1997).[1][5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes.[1][2][5][6] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Uematsu, N., et al. (1996).[1][2][5] Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.[1] (Foundational work on Ru-TsDPEN system). Link[1]
-
Górnaś, B., et al. (2025).[1][7] Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system.[1] ResearchGate.[1] (Demonstrates biocatalytic efficacy on ortho-methoxy substrates). Link
-
Gorgas, N., et al. (2014).[1] Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes.[1][8][9] Organometallics, 33(23), 6905–6914.[1] (Iron catalyst performance baseline). Link[1]
-
Wang, Y., et al. (2009).[1] Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241.[1] Bioresource Technology. (Biocatalysis protocol reference). Link
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. This compound CAS#: 7417-18-7 [m.chemicalbook.com]
- 4. This compound | 7417-18-7 [chemicalbook.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aminer.org [aminer.org]
- 9. Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis & Chiral Resolution of 1-(2-Methoxyphenyl)ethanol Isomers
Topic: Spectroscopic Analysis Comparison of 1-(2-Methoxyphenyl)ethanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 7417-18-7) is a critical chiral building block in the synthesis of pharmacological agents, including potential treatments for neurotoxic injury and dissociative anesthetics.[1] As a chiral benzylic alcohol, it exists as two enantiomers: (
Distinguishing these isomers is non-trivial due to their identical scalar physical properties (boiling point, refractive index) in an achiral environment.[1] This guide provides a definitive technical comparison of the spectroscopic and chromatographic methods required to separate, identify, and assign absolute configuration to these isomers. We prioritize Chiral HPLC for separation and Mosher Ester NMR Analysis for absolute configuration assignment.
Molecular Profile & Chirality
The molecule features a stereogenic center at the benzylic position. The ortho-methoxy substituent introduces significant steric bulk, influencing both the optical rotation and the binding affinity on chiral stationary phases.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| Chiral Center | C1 (Benzylic Carbon) |
| Isomers | ( |
Chromatographic Separation (The "Gold Standard")
For quantitative analysis and preparative isolation, Chiral High-Performance Liquid Chromatography (HPLC) is the superior method.[1] The polysaccharide-based Chiralpak OD-H column demonstrates high selectivity for this substrate.[1]
Experimental Protocol: Chiral HPLC
Objective: Baseline separation of (
-
Column: Daicel Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).[1]
-
Dimensions: 250 mm × 4.6 mm ID.[1]
-
Mobile Phase:
-Hexane : Isopropanol (95 : 5 v/v).[1][2] -
Flow Rate: 0.7 mL/min.[1]
-
Temperature: 25 °C.
-
Detection: UV at 214 nm (or 254 nm).[1]
Performance Comparison
Based on experimental datasets for benzylic alcohols on OD-H phases:
| Parameter | Peak 1 (Minor/S) | Peak 2 (Major/R)* |
| Retention Time ( | ~13.55 min | ~14.57 min |
| Selectivity ( | Reference | ~1.08 |
| Resolution ( | - | > 1.2 (Baseline) |
*Note: Elution order assigned based on (R)-enriched samples synthesized via asymmetric catalysis (e.g., Cobalt-catalyzed kinetic resolution).
Spectroscopic Identification (NMR)[2][3][5][6]
Standard 1D-NMR cannot distinguish enantiomers without a chiral environment.[1] However, it is the prerequisite for purity assessment.
Achiral 1H NMR Data (400 MHz, CDCl )
- 7.38 – 7.23 (m, 4H): Aromatic protons.[1]
-
4.88 (q,
= 6.4 Hz, 1H): Benzylic CH (Diagnostic quartet).[1] -
3.85 (s, 3H): Methoxy group (-OCH
).[1] - 1.93 (br s, 1H): Hydroxyl (-OH).[1]
-
1.49 (d,
= 6.4 Hz, 3H): Methyl group (-CH ).[1]
Chiral Discrimination: Mosher Ester Analysis
To determine the absolute configuration (
Mechanism:
The (
Protocol: Mosher Derivatization[1][3][4][5]
-
Reaction: Mix 5 mg of substrate with 1.5 eq. of (
)-(-)-MTPA-Cl (or ( )-(+)-MTPA-Cl), 3 eq. pyridine, and catalytic DMAP in CDCl .[1] -
Incubation: Shake for 10 minutes (reaction is usually rapid).
-
Analysis: Acquire 1H NMR directly or after mini-workup.
Analysis Logic (
)
Calculate the difference in chemical shift between the (
-
If
: Proton is on the same side as the phenyl group in the ( )-ester. -
If
: Proton is on the same side as the phenyl group in the ( )-ester.
Figure 1: Decision tree for assigning absolute configuration via Mosher Ester NMR analysis.
Absolute Configuration Determination (Polarimetry)[9]
While Mosher analysis is definitive, Optical Rotation (OR) provides a quick quality check for known pathways.[1]
-
Instrument: Polarimeter (Na D-line, 589 nm).[1]
-
Solvent: CH
Cl or CHCl (c = 0.5 - 1.0).[1] -
Reference Values:
Note: The sign of rotation can invert depending on the solvent. Always report solvent and concentration explicitly.
Comparative Summary Table
| Feature | ( | ( | Method of Differentiation |
| HPLC Elution (OD-H) | Peak 2 (~14.6 min) | Peak 1 (~13.6 min) | Retention Time |
| Optical Rotation | (+) (Dextrorotatory) | (-) (Levorotatory) | Polarimetry |
| Mosher | Negative (< 0) | Positive (> 0) | 1H NMR (Derivatized) |
| Biological Activity | Variable (Target dependent) | Variable | In vitro Assay |
References
-
Synthesis and Resolution of 1-Phenylethanol Derivatives
-
Chiral HPLC Methodologies
-
Mosher Ester Protocol
-
NMR Spectral Data
Sources
- 1. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ct-k.com [ct-k.com]
- 7. This compound(7417-18-7) 13C NMR spectrum [chemicalbook.com]
Biological Activity & Application Guide: 1-(2-Methoxyphenyl)ethanol Enantiomers
This guide provides a technical analysis of the biological relevance, synthetic utility, and pharmacological applications of 1-(2-methoxyphenyl)ethanol enantiomers.[1]
Executive Summary
This compound (CAS: 13513-82-1) is a chiral secondary alcohol that serves as a critical pharmacophore precursor in medicinal chemistry.[1] While the molecule itself exhibits mild antimicrobial and antiseptic properties typical of phenylethanols, its primary biological significance lies in its role as a chiral building block for high-value active pharmaceutical ingredients (APIs), including Hepatitis C virus (HCV) polymerase inhibitors and potential CNS agents.
The biological activity of this compound is defined by stereospecific recognition :
-
(
)-Enantiomer: Predominantly accessible via biocatalytic reduction (e.g., Lactobacillus ketoreductases) and often serves as the eutomer (active isomer precursor) for specific antiviral scaffolds. -
(
)-Enantiomer: Accessible via alternative fungal or chemical catalysts; often used to probe stereochemical requirements of receptor binding pockets in downstream derivatives.[1]
Chemical & Physical Profile
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | 133–135 °C (at 10 mmHg) |
| Solubility | Soluble in alcohols, esters; sparingly soluble in water |
| Key Functionality | Benzylic alcohol; ortho-methoxy group (hydrogen bond acceptor) |
Comparative Biological Activity
Intrinsic Antimicrobial Activity
Like many phenylethanol derivatives, this compound possesses intrinsic bacteriostatic and fungistatic properties.[1] The lipophilic nature of the methoxyphenyl ring allows membrane intercalation, while the hydroxyl group disrupts osmotic balance.
-
Mechanism: Non-specific membrane disruption and protein denaturation.
-
Stereoselectivity: Low. Both (
) and ( ) enantiomers exhibit similar Minimum Inhibitory Concentrations (MIC) against standard strains (E. coli, S. aureus), typically in the range of 1–5 mg/mL . -
Application: Used as a preservative or co-solvent in topical formulations, though rarely as a standalone antibiotic.
Pharmacological Utility (As Chiral Intermediate)
The profound biological value appears when the alcohol is incorporated into complex drug scaffolds. The stereochemistry of the alcohol moiety dictates the 3D orientation of the final drug.
Case Study: HCV NS5B Polymerase Inhibitors
The (
-
Pathway: The alcohol is converted to a leaving group (e.g., mesylate) and displaced by a nucleophilic core (e.g., indole or benzimidazole) with inversion of configuration , or coupled directly.
-
Bioactivity Impact: The resulting chiral center in the drug ensures the methoxyphenyl group fits into the hydrophobic pocket of the NS5B enzyme. The wrong enantiomer results in >100-fold loss of potency (IC
shift from nM to M range).
Metabolic Fate
In mammalian systems, this compound is subject to enantioselective oxidation:
-
Enzyme: Alcohol Dehydrogenases (ADH) and Cytochrome P450s.
-
Activity: The (
)-enantiomer is often oxidized back to the ketone (2-methoxyacetophenone) more rapidly than the ( )-form in hepatic microsomes, affecting the half-life of prodrugs containing this moiety.[1]
Visualization: Stereoselective Pathways
The following diagram illustrates the biocatalytic origin of the enantiomers and their downstream divergence into pharmacological targets.
Figure 1: Biocatalytic divergence and pharmacological fate of this compound enantiomers.
Experimental Protocol: Biocatalytic Synthesis & Resolution
To evaluate the biological potential of these enantiomers, high optical purity (>99% ee) is required. The following protocol describes the standard biocatalytic reduction used to generate the (
Objective
Synthesis of (
Materials
-
Substrate: 2-Methoxyacetophenone (10 mM)
-
Biocatalyst: Lactobacillus kefiri alcohol dehydrogenase (LkADH) or commercially available equivalent (e.g., Codexis KREDs).
-
Cofactor: NADPH (0.5 mM)
-
Cofactor Regeneration System: Glucose dehydrogenase (GDH) and Glucose.
-
Buffer: Potassium phosphate (100 mM, pH 7.0).
Workflow
-
Preparation: Dissolve 2-methoxyacetophenone in isopropanol (5% v/v final concentration) or DMSO.
-
Reaction Initiation: Add the substrate solution to the buffer containing NADPH, Glucose, GDH, and the LkADH enzyme.
-
Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours .
-
Monitoring: Monitor reaction progress via chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/Isopropanol 90:10).
-
Extraction: Quench reaction with ethyl acetate. Centrifuge to separate phases. Dry organic layer over MgSO
. -
Purification: Evaporate solvent under reduced pressure.
Validation Criteria (Self-Check)
-
Conversion: >95% conversion of ketone to alcohol.
-
Enantiomeric Excess (ee): >99% (
)-enantiomer. -
NMR Verification:
H NMR (CDCl ) must show a quartet at 5.1 ppm (benzylic proton) and absence of ketone methyl singlet.
References
- Biocatalytic Synthesis:Lactobacillus mediated reduction of acetophenones.
-
HCV Inhibitor Application: Patent WO2006018725A1. "Inhibitors of hepatitis C virus RNA-dependent RNA polymerase". Link
-
Chemical Properties: PubChem Compound Summary for CID 7058089, (1S)-1-(2-methoxyphenyl)ethanol.[1] Link
-
Antimicrobial Context: "Anti-fungal and anti-bacterial activities of ethanol extracts..." Asian Pacific Journal of Tropical Medicine. Link
-
Chiral Resolution: "Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid..." BenchChem Application Notes. Link
Sources
cost-benefit analysis of different 1-(2-Methoxyphenyl)ethanol synthesis methods
The following guide provides a technical cost-benefit analysis and procedural comparison for the synthesis of 1-(2-Methoxyphenyl)ethanol (CAS: 13513-82-1), a critical chiral intermediate in pharmaceutical development.
This analysis compares three distinct synthetic methodologies:
-
Stoichiometric Chemical Reduction (NaBH₄) – The laboratory baseline.
-
Asymmetric Biocatalytic Reduction – The pharmaceutical standard for chirality.
-
Grignard Addition – The carbon-carbon bond formation approach.[1]
Executive Summary
For non-chiral applications or early-stage discovery where racemic material is acceptable, Chemical Reduction (Method 1) offers the highest atom economy and lowest barrier to entry. However, for drug development requiring high enantiomeric excess (ee), Biocatalytic Reduction (Method 2) is the superior choice, eliminating the need for costly downstream chiral resolution. Grignard Addition (Method 3) is reserved for cases where the acetophenone precursor is unavailable, utilizing the abundant aldehyde feedstock instead.
Decision Matrix: Method Selection
-
Goal: Racemic Standard / Small Scale
Method 1 (NaBH₄) -
Goal: Single Enantiomer / Green Process
Method 2 (Biocatalysis) -
Goal: C-C Bond Formation / Aldehyde Feedstock
Method 3 (Grignard)
Part 1: Strategic Analysis & Cost-Benefit Comparison
The following table synthesizes experimental data and process metrics for the three methods.
| Metric | Method 1: Chemical Reduction | Method 2: Biocatalytic Reduction | Method 3: Grignard Addition |
| Precursor | 2'-Methoxyacetophenone | 2'-Methoxyacetophenone | 2-Methoxybenzaldehyde |
| Reagent | NaBH₄ (0.25–0.5 eq) | KRED / ADH Enzyme + Cofactor | MeMgBr (1.1–1.5 eq) |
| Chirality | Racemic (50:50) | >99% ee (R or S) | Racemic (50:50) |
| Yield | 90–98% | 95–99% | 80–90% |
| Atom Economy | High | Very High (Catalytic) | Low (Stoichiometric Mg salts) |
| Safety Profile | Moderate (H₂ evolution) | High (Aqueous/Mild) | Low (Exothermic/Pyrophoric) |
| Cost Driver | Reagent Stoichiometry | Enzyme Development/Screening | Solvent (Ether/THF) & Cooling |
| Scalability | Linear to kg-scale | Excellent (Industrial Standard) | Difficult (Heat Management) |
Part 2: Detailed Experimental Protocols
Method 1: Stoichiometric Chemical Reduction (NaBH₄)
Context: This is the standard "workhorse" method for generating racemic standards. It relies on the nucleophilic attack of the hydride ion on the carbonyl carbon.[2]
Protocol:
-
Preparation: Dissolve 2'-Methoxyacetophenone (10 mmol, 1.50 g) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add Sodium Borohydride (NaBH₄) (5 mmol, 0.19 g) in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Remove ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (30% EtOAc/Hexanes) until ketone spot disappears.
-
Quench: Cool back to 0°C. Add 1M HCl dropwise until pH ~7 to quench excess hydride.
-
Workup: Evaporate methanol under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. The product is typically pure enough for use (>95%), but can be distilled or flashed (Silica, 10-20% EtOAc/Hexane) if necessary.
Mechanistic Insight: The ortho-methoxy group provides some steric bulk but also potential coordination sites for the sodium cation, occasionally accelerating the reaction compared to para-isomers in non-polar solvents, though in methanol, solvation dominates.
Method 2: Asymmetric Biocatalytic Reduction
Context: Essential for generating enantiopure (S)- or (R)-1-(2-methoxyphenyl)ethanol. This protocol utilizes a Ketoreductase (KRED) system with cofactor recycling.
Protocol:
-
Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing Magnesium Sulfate (2 mM).
-
Cofactor Mix: Dissolve NADP+ (0.5 mM final conc.) and Glucose (1.5 eq relative to substrate) or Isopropanol (if using an IPA-dependent ADH).
-
Enzyme Loading: Add Glucose Dehydrogenase (GDH) (50 U) for cofactor recycling and the specific KRED (e.g., Didymosphaeria igniaria whole cell lyophilisate or commercial KRED screening hit) (20 mg).
-
Substrate Addition: Dissolve 2'-Methoxyacetophenone (500 mg) in DMSO (1 mL) and add dropwise to the agitated buffer mixture.
-
Incubation: Stir at 30°C at 250 rpm for 24 hours.
-
Workup: Extract the aqueous suspension with EtOAc (3 x 20 mL). Centrifugation may be required to break emulsions caused by protein.
-
Analysis: Determine conversion by GC/HPLC and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Mechanistic Insight: The enzyme active site binds the ketone in a specific orientation, guided by the steric difference between the methyl and the o-methoxyphenyl group. The hydride is transferred from NADPH to the re- or si-face of the carbonyl, yielding high optical purity.
Method 3: Grignard Addition
Context: Used when 2-methoxybenzaldehyde (anisaldehyde) is the available stock. This method forms a C-C bond rather than reducing an existing one.
Protocol:
-
Apparatus: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Reagent Formation: Add Methylmagnesium Bromide (3M in Ether, 1.2 eq) to the flask. Cool to 0°C.
-
Addition: Dissolve 2-Methoxybenzaldehyde (10 mmol, 1.36 g) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent over 20 minutes. Note: The ortho-methoxy group can coordinate Mg, potentially affecting aggregation state, but reaction generally proceeds well.
-
Reflux: Allow to warm to RT, then gently reflux for 1 hour to ensure completion.
-
Quench: CRITICAL SAFETY STEP. Cool to 0°C. Quench slowly with saturated NH₄Cl solution. Exotherm will be significant.
-
Workup: Extract with Diethyl Ether. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography is usually required to remove unreacted aldehyde and byproduct salts.
Part 3: Visualization of Pathways
The following diagram illustrates the chemical connectivity and decision logic for the three methods.
Figure 1: Synthetic pathways for this compound comparing reduction and addition routes.
References
-
Chemical Reduction Baseline: Brown, H. C., & Ichikawa, K. (1957).[3] "Chemical Effects of Steric Strains—XIV: The Reaction of Sodium Borohydride with Carbonyl Compounds." Tetrahedron, 1(3), 221-230. Link
-
Biocatalytic Efficiency: Mączka, W., et al. (2016). "Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system." Molecular Catalysis B: Enzymatic, 130, 1-8. Link
-
Grignard Mechanism & Yields: Silverman, G. S., & Rakita, P. E. (Eds.).[1][4][5][6][7][8] (1996).[6] Handbook of Grignard Reagents. CRC Press. Link
-
Industrial Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link
Sources
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. Grignard Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Chiral Purity Analysis of 1-(2-Methoxyphenyl)ethanol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the journey from discovery to market. The biological activity of enantiomers can differ significantly, with one providing therapeutic benefits while the other may be inactive or even harmful. This guide provides an in-depth comparison of analytical techniques for the chiral purity analysis of 1-(2-Methoxyphenyl)ethanol, a key chiral building block.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering field-proven insights to empower you to develop robust and reliable analytical protocols. We will explore the three primary chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), presenting both theoretical grounding and practical, actionable protocols.
The Importance of Chiral Purity in Drug Development
The stereoisomers of a chiral molecule, known as enantiomers, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of the human body, they can exhibit vastly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the individual characterization of stereoisomers in pharmaceutical formulations. Therefore, the development of accurate and precise analytical methods to determine enantiomeric excess (e.e.) is not just a scientific necessity but a regulatory imperative.
Comparative Overview of Analytical Techniques
The choice of analytical technique for chiral purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and available instrumentation. Here, we compare the suitability of HPLC, GC, and SFC for the enantioselective separation of this compound.
| Technique | Principle | Key Advantages | Key Considerations |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Broad applicability, wide variety of commercially available CSPs, well-established technique.[1] | Longer run times compared to SFC and GC, higher solvent consumption. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.[2] | High resolution, speed, and sensitivity for volatile and thermally stable compounds. | Requires analyte volatility; derivatization may be necessary for polar compounds. |
| Chiral SFC | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, offering properties intermediate between a gas and a liquid.[3][4] | Fast separations, reduced solvent consumption ("green" technique), high efficiency.[4][5] | Requires specialized instrumentation; method development can be complex. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomer separation due to the vast array of available chiral stationary phases (CSPs).[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[6]
For an aromatic alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points for method development. These CSPs offer broad enantioselectivity for a wide range of chiral compounds.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: The Chiralcel® OD-H is a proven CSP for the separation of aromatic racemates. The carbamate derivatives on the cellulose backbone provide multiple interaction sites (hydrogen bonding, π-π interactions, and steric hindrance) that facilitate chiral recognition.
-
Mobile Phase: A normal-phase mobile system of hexane and an alcohol modifier (in this case, 2-propanol) is typically employed with polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity. The ratio of hexane to alcohol is a critical parameter to optimize for achieving baseline separation.
-
Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring, which provides strong chromophoric activity.
Workflow for Chiral HPLC Method Development:
Caption: A stepwise workflow for developing a robust chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and speed. The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[2] this compound is sufficiently volatile for GC analysis, and direct injection without derivatization is often possible.
The following protocol is based on established methods for the chiral separation of aromatic alcohols.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: Rt-βDEXsm (di-O-pentyl-gamma-cyclodextrin derivative in a moderately polar stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (1:50)
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are highly effective for the GC separation of a wide range of enantiomers. The hydrophobic cavity and hydrophilic exterior of the cyclodextrin molecule allow for inclusion complexation and surface interactions, leading to chiral recognition.
-
Temperature Program: A temperature gradient is often necessary to ensure good peak shape and resolution for compounds with moderate boiling points. The initial temperature and ramp rate are critical parameters for optimization.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for this application.
Workflow for Chiral GC Method Development:
Caption: A systematic approach to developing a chiral GC method.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[3][4] It uses supercritical CO2 as the main mobile phase component, often with a small amount of an organic modifier like methanol or ethanol.[8] The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher efficiency compared to HPLC.[5]
Polysaccharide-based CSPs are also widely used in SFC and would be the first choice for this compound.
Instrumentation:
-
SFC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the modifier (methanol) to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: Amylose-based CSPs like Chiralpak® AD-H often provide complementary selectivity to their cellulose-based counterparts and are highly effective in SFC.
-
Mobile Phase: The ratio of CO2 to the organic modifier is the primary parameter for adjusting retention and selectivity in SFC. Methanol is a common and effective modifier for many chiral separations.[9]
-
Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and must be carefully controlled to ensure reproducible results.
Workflow for Chiral SFC Method Development:
Caption: A streamlined workflow for chiral SFC method development.
Performance Comparison Summary
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Speed | Slower | Fast | Fastest |
| Resolution | Good to Excellent | Excellent | Excellent |
| Solvent Consumption | High | Low | Very Low |
| Sample Volatility | Not required | Required | Not required |
| Instrumentation | Widely available | Widely available | Specialized |
| "Green" Chemistry | Poor | Good | Excellent |
Conclusion and Recommendations
For the chiral purity analysis of this compound, all three techniques—HPLC, GC, and SFC—offer viable solutions.
-
Chiral HPLC is a reliable and well-understood method, with a high probability of success given the wide range of available stationary phases. It is an excellent choice for laboratories where SFC is not available.
-
Chiral GC is a strong candidate if high resolution and speed are paramount and the sample is known to be thermally stable. It is particularly advantageous for routine quality control where high throughput is beneficial.
-
Chiral SFC represents the state-of-the-art for high-throughput chiral analysis. Its combination of speed, efficiency, and reduced environmental impact makes it the preferred method for new method development in pharmaceutical settings.
Ultimately, the optimal choice will depend on the specific requirements of your laboratory and the stage of drug development. For initial screening and method development, a platform that can accommodate both HPLC and SFC would provide the most comprehensive capabilities for chiral analysis.
References
-
Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. HPLC. Available at: [Link]
-
Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Available at: [Link]
-
Should I use SFC or HPLC for my Analysis? Chromatography Today. Available at: [Link]
-
Comparison of sfc, gc and hplc. Slideshare. Available at: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Daicel. Available at: [Link]
-
Journal of Chromatography A. AFMPS. Available at: [Link]
-
Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate. Available at: [Link]
-
GC/MS profiling of microalgal Ethanolic and methanolic Extracts? ResearchGate. Available at: [Link]
-
Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. HPLC.eu. Available at: [Link]
-
(1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem. Available at: [Link]
-
Use of cyclodextrins for separation of enantiomers. Russian Chemical Reviews. Available at: [Link]
-
Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available at: [Link]
-
GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. Available at: [Link]
-
Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Available at: [Link]
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- 2. lcms.cz [lcms.cz]
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- 9. afmps.be [afmps.be]
Structural Confirmation & Purity Analysis of 1-(2-Methoxyphenyl)ethanol: A Comparative Analytical Guide
Executive Summary & Strategic Context
1-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity is defined by two primary parameters: regiochemistry (ortho-substitution) and stereochemistry (R/S configuration).
In drug development, mistakenly utilizing the para-isomer (4-methoxy) or the wrong enantiomer can lead to catastrophic failure in downstream biological assays.[1] This guide moves beyond basic characterization, providing a comparative analysis of analytical techniques to definitively confirm the structure and purity of this compound.
The Core Challenge: Isomer Differentiation
The primary analytical challenge is distinguishing the target This compound from its commercially prevalent isomers:
While Mass Spectrometry (MS) confirms the molecular weight (152.19 g/mol ) for all three, it fails to distinguish them.[1] Nuclear Magnetic Resonance (NMR) is the superior tool for regiochemical assignment, while Chiral HPLC is non-negotiable for enantiomeric excess (ee) determination.[1]
Comparative Analysis of Analytical Methodologies
Method A: 1H NMR Spectroscopy (Regiochemical Confirmation)
Verdict: The Gold Standard for Structural Identity.
Unlike the para-isomer, which exhibits a symmetric AA'BB' splitting pattern in the aromatic region, the This compound (ortho) derivative displays a complex, four-proton ABCD system due to the lack of symmetry.[1]
Comparative Spectral Fingerprint (400 MHz, CDCl₃):
| Feature | This compound (Target) | 1-(4-Methoxyphenyl)ethanol (Alternative) | Causality & Expert Insight |
| Aromatic Region | 4 Distinct Signals (δ 6.8 – 7.5 ppm) | 2 Distinct Signals (δ 6.8 – 7.3 ppm) | The ortho-methoxy group breaks symmetry, creating unique environments for all 4 ring protons.[1] The para-isomer has a plane of symmetry. |
| Coupling (J) | Complex splitting (dd, td) | Clear Doublets (approx. 8 Hz) | Ortho-substitution induces strong vicinal coupling (J |
| Methine (-CH) | Quartet at ~5.1 ppm | Quartet at ~4.8 ppm | The ortho-methoxy group exerts a steric and electronic deshielding effect, shifting the methine proton downfield. |
Method B: Chiral HPLC (Stereochemical Purity)
Verdict: Mandatory for Asymmetric Synthesis Validation.
Standard C18 (Reverse Phase) HPLC cannot separate the (R) and (S) enantiomers. A polysaccharide-based chiral stationary phase is required.
Performance Comparison of Columns:
-
Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Superior.[1] Provides baseline resolution (Rs > 2.0) using normal phase conditions.
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Moderate.[1] Often shows peak tailing for this specific alcohol due to hydrogen bonding interactions with the amylose backbone.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Definitive Regioisomer Identification via 1H NMR
This protocol includes a "Symmetry Check" step to self-validate the assignment.
Reagents:
-
Sample: ~10 mg this compound[1]
-
Solvent: 0.6 mL CDCl₃ (99.8% D, with 0.03% TMS)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulate matter is visible to prevent line broadening.
-
Acquisition: Acquire 1H NMR spectrum with at least 16 scans to ensure high signal-to-noise ratio for the aromatic multiplets.
-
Processing: Phase correct manually. Reference the TMS peak to 0.00 ppm.
-
The "Symmetry Check" (Validation):
-
Zoom into the aromatic region (6.5 – 7.6 ppm).
-
Pass Criteria: You must observe four distinct multiplets.
-
Fail Criteria: If you see two large doublets (integrating to 2H each), the sample is the para-isomer.[1]
-
Specific Shift Check: Look for the doublet of doublets (dd) at ~7.43 ppm, characteristic of the proton ortho to the ethanol chain but meta to the methoxy group.
-
Protocol 2: Enantiomeric Excess Determination via Chiral HPLC
Designed to quantify the enantiomeric ratio (er) following asymmetric reduction.[1]
Instrument Parameters:
-
System: Agilent 1200 Series (or equivalent) with DAD detector.
-
Column: Daicel Chiralpak OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).[4] Note: Premixing is crucial to prevent baseline noise.
-
Flow Rate: 0.7 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV @ 214 nm (max absorption) and 254 nm.
Workflow:
-
Blank Run: Inject mobile phase to ensure column cleanliness.
-
Racemic Standard: Inject a racemic mixture of this compound to establish retention times for (R) and (S) enantiomers.
-
Expected Data: Peak 1 (Minor/R) ~13.5 min; Peak 2 (Major/S) ~14.6 min (Order depends on specific synthesis, verify with optical rotation if absolute config is unknown).[1]
-
-
Sample Injection: Inject 5 µL of the sample (1 mg/mL in mobile phase).
-
Calculation:
[1]
Visualizations & Logic Flows
Diagram 1: Structural Elucidation Decision Tree
This logic flow guides the researcher through the differentiation of the target molecule from its isomers.
Caption: Decision logic for differentiating the 2-methoxy target from 3- and 4-methoxy isomers using 1H NMR splitting patterns.
Diagram 2: Chiral Resolution Workflow
This diagram illustrates the critical path for determining enantiomeric purity.
Caption: Workflow for the chiral resolution of this compound enantiomers.
References
-
Synthesis and NMR Characteriz
-
Asymmetric Transfer Hydrogenation of Ketones (Reference for Chiral HPLC Method)
-
Differentiation of Methoxyacetophenone Deriv
-
Chiral Separ
Sources
- 1. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound(7417-18-7) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ymc.co.jp [ymc.co.jp]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide to the Applications of 1-(2-Methoxyphenyl)ethanol in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chiral building blocks is a cornerstone of designing enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of these fundamental units often dictates the efficacy and safety of the final drug molecule. Within the class of chiral alcohols, 1-(2-Methoxyphenyl)ethanol emerges as a molecule of significant interest, primarily for its role as a versatile intermediate in asymmetric synthesis. Its structural features, including a chiral benzylic alcohol moiety and a methoxy-substituted phenyl ring, make it a valuable precursor for more complex chiral molecules.
This guide provides a comparative analysis of the methodologies to obtain enantiomerically pure this compound and discusses its applications, drawing on peer-reviewed studies of this molecule and its close structural analogs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical utility. The importance of chiral alcohols like this compound is underscored by the use of similar structures as key intermediates in the synthesis of drugs like Crizotinib and as chiral auxiliaries for producing optically active compounds such as 1,4-dihydropyridines[1][2].
Comparative Analysis of Synthetic and Resolution Strategies
The utility of this compound in asymmetric synthesis is contingent on the availability of its enantiomerically pure (R)- and (S)-forms. Two primary strategies are employed to achieve this: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.
Asymmetric Synthesis via Prochiral Ketone Reduction
A prevalent method for synthesizing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. For this compound, this involves the enantioselective reduction of 2'-methoxyacetophenone. This approach is advantageous as it can theoretically yield up to 100% of the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
Drawing parallels from the synthesis of structurally related chiral alcohols, two effective methodologies stand out: catalyst-based asymmetric reduction and enzymatic reduction[3].
-
Catalyst-Based Asymmetric Reduction (e.g., CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones. The choice of the chiral catalyst (derived from (R)- or (S)-proline) dictates which enantiomer of the alcohol is formed. This method is favored for its high enantioselectivity and predictable stereochemical outcome.
-
Enzymatic Reduction (Ketoreductases): Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative. These enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity. A wide range of commercially available KREDs allows for the screening of an enzyme that can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee).
The general workflow for these asymmetric synthesis approaches is visualized below.
Caption: Asymmetric synthesis of this compound enantiomers.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a powerful and common approach for resolving chiral alcohols.
While specific peer-reviewed studies on the enzymatic resolution of this compound are not abundant, a detailed study on its isomer, 1-(4-methoxyphenyl)ethanol (MOPE), provides a robust and directly comparable methodology[4]. This study highlights the efficacy of lipase-catalyzed stereoselective transesterification. In this process, one enantiomer is preferentially acylated by an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted alcohol enantiomer.
The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity and conversion. A study on the resolution of (R,S)-1-(4-methoxyphenyl)ethanol demonstrated that the immobilized lipase Novozym 40086 was highly effective[4].
Table 1: Comparison of Lipases for the Resolution of 1-(4-Methoxyphenyl)ethanol *
| Lipase | Substrate Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) |
| Novozym 40086 | 56.71 | 99.87 |
| Lipozyme TL IM | 49.23 | 85.34 |
| Novozym 435 | 45.12 | 72.15 |
| Amano Lipase M | 38.91 | 60.11 |
*Data from a study on the resolution of 1-(4-methoxyphenyl)ethanol, which serves as a strong comparative model for this compound[4].
The data clearly indicates that Novozym 40086 provides superior enantioselectivity for this class of compounds. The workflow for such a resolution is depicted below.
Caption: Enzymatic kinetic resolution workflow.
Applications in Synthesis
The primary application of enantiomerically pure this compound is as a chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Chiral alcohols are common precursors to other functional groups while retaining the crucial stereocenter. For instance, they can be converted to:
-
Chiral amines: Through substitution reactions, often involving activation of the hydroxyl group followed by reaction with an amine source. Chiral amines are fundamental components of many pharmaceuticals.
-
Chiral ethers and esters: By reaction with appropriate electrophiles.
-
Chiral alkylating agents: After conversion of the hydroxyl group to a good leaving group.
Potential Biological Activities
While the primary documented application of this compound is in synthesis, its structural motif, the methoxyphenol core, is present in many natural compounds with known biological activities. Studies on other methoxyphenol compounds have shown antimicrobial and antioxidant properties[5]. Although not extensively studied for its own bioactivity, it is plausible that this compound or its derivatives could exhibit interesting biological effects, representing an area for future research.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2'-Methoxyacetophenone (Hypothetical Protocol based on Analogs)
This protocol is a representative procedure based on established methods for similar substrates[3].
-
Catalyst Preparation (for CBS Reduction): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (R)- or (S)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a separate flame-dried flask, dissolve 2'-methoxyacetophenone (1.0 eq.) in anhydrous THF.
-
Reduction: Cool the ketone solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq.) to the solution. Then, slowly add the prepared catalyst solution.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol at 0 °C.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Adapted from a study on an isomer[4])
-
Reaction Setup: To a solution of racemic this compound (1.0 eq.) in n-hexane, add vinyl acetate (6.0 eq.) as the acyl donor.
-
Enzymatic Reaction: Add immobilized lipase Novozym 40086 (e.g., 20 mg per mmol of substrate) to the mixture.
-
Incubation: Incubate the reaction at 35 °C with shaking.
-
Monitoring: Monitor the substrate conversion and enantiomeric excess of the remaining alcohol by chiral GC.
-
Termination: When the conversion reaches approximately 50-57%, filter off the enzyme to stop the reaction.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the ester product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the separated alcohol. The ester can be hydrolyzed back to the other alcohol enantiomer if desired.
Conclusion
This compound, particularly in its enantiomerically pure forms, stands as a valuable chiral building block for synthetic chemists. While direct peer-reviewed literature on its applications is emerging, strong comparative data from its isomers and structurally related compounds highlight its potential. The choice between asymmetric synthesis and kinetic resolution for obtaining the pure enantiomers will depend on factors such as cost, desired throughput, and available equipment. Asymmetric reduction offers a more direct route to a single enantiomer, while enzymatic resolution provides a robust method for separating both enantiomers from a racemic mixture. The protocols and comparative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- Gotor-Fernández, V., & Gotor, V. (2007). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 18(13), 1539-1543.
-
Zhang, X., et al. (2021). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. Bioprocess and Biosystems Engineering, 44(12), 2539-2548. [Link]
- D'Arrigo, P., & Servi, S. (2010). Asymmetric Synthesis of Chiral Alcohols and Amines. Symmetry, 2(2), 954-995.
- Trost, B. M., & O'Boyle, B. M. (2015). Stereoselective Synthesis of Chiral Molecules. Encyclopedia of Life Sciences.
- Baran, P. S., & Zografos, A. L. (2015). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 17(15), 3734-3737.
-
Valle-Rodríguez, J. O., et al. (2019). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 24(11), 2148. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Executive Summary
1-(2-Methoxyphenyl)ethanol (CAS: 4277-29-6) serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for beta-blockers and antifungal agents. This guide compares its physicochemical profile and reactivity against its primary analogs: the unsubstituted 1-phenylethanol and the regioisomer 1-(4-methoxyphenyl)ethanol .
Key Verdict: While 1-(4-methoxyphenyl)ethanol offers superior kinetic resolution performance due to minimal steric interference, the ortho-substituted this compound presents unique challenges—and opportunities—in asymmetric synthesis due to the "ortho-effect," requiring specific optimization of biocatalytic conditions to achieve high enantiomeric excess (
Structural & Physicochemical Profiling[1]
The position of the methoxy substituent fundamentally alters the electronic and steric landscape of the molecule. The ortho-methoxy group in this compound creates a steric fence near the hydroxyl center, influencing both chemical reduction rates and enzymatic binding affinity.
Table 1: Comparative Physicochemical Properties
| Feature | This compound | 1-(4-Methoxyphenyl)ethanol | 1-Phenylethanol |
| Structure | Ortho-substituted | Para-substituted | Unsubstituted |
| CAS Number | 4277-29-6 | 3319-15-1 | 98-85-1 |
| Physical State (RT) | Low-melting Solid / Viscous Oil | Low-melting Solid | Liquid |
| Melting Point | 37–39 °C | 26–28 °C | 20 °C |
| Boiling Point | 133–135 °C (10 mmHg) | 334–336 °C (760 mmHg) | 204 °C |
| Electronic Effect | EDG (Inductive/Resonance) + Chelation | Strong EDG (Resonance) | Neutral |
| Lipase Compatibility | Moderate (Steric hindrance) | High (Remote substituent) | High (Benchmark) |
Note on Chelation: The oxygen atom in the ortho-methoxy group can act as a Lewis base, potentially chelating with metal catalysts (e.g., in asymmetric hydrogenation), a behavior absent in the para-isomer.
Biocatalytic Performance: The "Ortho-Effect" in Kinetic Resolution
For chiral drug development, obtaining the enantiopure alcohol is paramount. The industry standard for resolving these alcohols is Lipase B from Candida antarctica (CAL-B) .[1][2]
Comparative Kinetic Resolution Data
The efficiency of enzymatic resolution is measured by the Enantiomeric Ratio (
-
1-Phenylethanol: Serves as the baseline substrate for CAL-B, typically yielding
. -
1-(4-Methoxyphenyl)ethanol: The methoxy group is distal to the reaction center. It exerts an electronic effect that stabilizes the transition state without steric penalty.
-values often exceed 100-200 under standard conditions. -
This compound: The ortho-substituent protrudes into the enzyme's stereospecific pocket. This steric clash often lowers the reaction rate and the
-value (typically without optimization).
Optimization Strategy: To process the ortho-isomer effectively, researchers must lower the reaction temperature (0–4 °C) or use specific solvent engineering (e.g., ionic liquids or hydrophobic solvents like hexane) to rigidify the enzyme active site and boost selectivity.
Visualization: Kinetic Resolution Pathway
The following diagram illustrates the workflow for resolving these alcohols using CAL-B.
Figure 1: Kinetic resolution workflow. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Synthetic Utility & Experimental Protocols
This section details the self-validating protocols for synthesizing and resolving the target compound.
Protocol A: Chemical Synthesis via Reduction
Objective: Synthesize racemic this compound from 2'-methoxyacetophenone.
Reagents:
-
2'-Methoxyacetophenone (1.0 eq)
-
Sodium Borohydride (NaBH
) (0.6 eq) -
Methanol (MeOH) (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2'-methoxyacetophenone in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0 °C using an ice bath.
-
Addition: Add NaBH
(6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quenching: Quench with 10 mL water, followed by 1M HCl to neutralize pH to ~7.
-
Extraction: Evaporate MeOH. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over MgSO
, filter, and concentrate. If necessary, purify via silica column chromatography.-
Yield Expectation: >90%.[5]
-
Validation: ^1H NMR (CDCl
) should show a quartet at ~5.1 ppm (benzylic proton) and a doublet at ~1.4 ppm (methyl group).
-
Protocol B: Enzymatic Resolution (Kinetic)
Objective: Separate enantiomers using CAL-B.
Step-by-Step Methodology:
-
Setup: Suspend racemic this compound (100 mg) in hexane (5 mL).
-
Catalyst Addition: Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor and Novozym 435 (immobilized CAL-B, 20 mg).
-
Incubation: Shake at 30 °C (200 rpm).
-
Critical Control Point: For the ortho-isomer, if selectivity is low, lower temperature to 4 °C.
-
-
Monitoring: Monitor conversion via Chiral GC or HPLC. Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).
-
Workup: Filter off the enzyme. Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate via column chromatography.
Visualization: Electronic & Steric Comparison
The following diagram highlights why the ortho-isomer behaves differently in the protocols above.
Figure 2: Impact of substituent position on enzymatic accessibility.
References
-
ChemicalBook. (2023). This compound Properties and Melting Point Data. Retrieved from
-
PubChem. (2023). 1-(4-Methoxyphenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from
-
Gotor-Fernández, V., et al. (2006).[1] Lipase-catalyzed resolution of 2-methoxy-2-phenylethanol. Journal of Molecular Catalysis B: Enzymatic. (Contextual citation for lipase specificity).
- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2023).[5] Product Specification: 4-Methoxyphenethyl alcohol.[5] Retrieved from
Sources
A Senior Application Scientist's Guide to Greener Syntheses: Assessing the Environmental Impact of 1-(2-Methoxyphenyl)ethanol Production
For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols is a cornerstone of creating active pharmaceutical ingredients (APIs). 1-(2-Methoxyphenyl)ethanol is a valuable chiral intermediate, and its synthesis provides an excellent case study for evaluating the environmental impact of different chemical methodologies. The pressure to develop sustainable and green manufacturing processes is no longer a niche concern but a critical aspect of modern pharmaceutical development, driven by regulatory oversight, cost-efficiency, and corporate responsibility.[1]
This guide provides an in-depth comparison of the primary synthetic routes to this compound, moving beyond simple yield comparisons to offer a holistic environmental assessment. We will dissect the causality behind experimental choices, providing the data and protocols necessary to make informed decisions that align with the principles of green chemistry.
The Challenge: Beyond Yield to Sustainability
Traditionally, the success of a synthetic route is measured by its chemical yield. However, a high-yield reaction can be environmentally detrimental if it relies on hazardous reagents, generates excessive waste, or consumes large amounts of energy. To provide a more meaningful comparison, we will assess each synthetic pathway against key green chemistry metrics.
Core Synthetic Methodologies for this compound
The synthesis of this compound invariably starts with the reduction of the prochiral ketone, 2'-Methoxyacetophenone. The choice of reducing agent and reaction conditions dictates the environmental footprint of the entire process. We will compare three major approaches: traditional stoichiometric reduction, catalytic transfer hydrogenation, and modern biocatalysis.
Methodology 1: Stoichiometric Hydride Reduction
This classical approach utilizes metal hydride reagents, most commonly sodium borohydride (NaBH₄), to reduce the ketone.[2] It is a workhorse reaction in organic synthesis due to its simplicity and generally high conversion rates.
-
The Chemistry: Sodium borohydride provides a source of hydride ions (H⁻) that act as a nucleophile, attacking the electrophilic carbonyl carbon of 2'-Methoxyacetophenone.[3] The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[4][5]
-
Environmental Concerns: The primary drawback is the poor atom economy. For every mole of product, a significant amount of inorganic salt waste is generated from the boron reagent and the sodium cation. The use of stoichiometric, rather than catalytic, reagents inherently leads to a higher E-Factor (mass of waste per mass of product). Furthermore, the quenching step to destroy excess hydride can be hazardous if not properly controlled.
Methodology 2: Catalytic Transfer Hydrogenation (CTH)
CTH offers a more elegant and sustainable alternative to stoichiometric reagents. This method uses a catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a donor molecule (like isopropanol or formic acid) to the ketone.[6]
-
The Chemistry: The process involves the formation of a metal hydride species from the catalyst and the hydrogen donor. This hydride is then transferred to the ketone, regenerating the catalyst for the next cycle.[7] A key advantage is the ability to use chiral ligands on the metal catalyst, which can induce high enantioselectivity, a critical requirement for many pharmaceutical applications.[6]
-
Environmental Advantages: The use of a catalyst dramatically improves atom economy and reduces waste. Hydrogen donors like isopropanol are relatively benign, yielding acetone as a byproduct, which can potentially be recycled.[6] Many modern CTH systems can operate in greener solvents, including water, significantly reducing the reliance on volatile organic compounds (VOCs).[8] The main environmental considerations are the toxicity and cost of the precious metal catalyst and the need to ensure its removal from the final product to avoid contamination.
Methodology 3: Biocatalysis
Biocatalysis leverages the highly selective and efficient machinery of nature—enzymes or whole microbial cells—to perform chemical transformations. For ketone reduction, ketoreductase (KRED) enzymes are employed.
-
The Chemistry: Whole-cell biocatalysts, such as baker's yeast or specifically engineered microorganisms, contain enzymes that can reduce ketones with exceptional stereo- and regioselectivity.[9] These reactions occur under very mild conditions, typically at or near room temperature and atmospheric pressure in an aqueous medium.[9] A significant advantage of using whole cells is that they contain the necessary cofactors (like NADH or NADPH) and the systems to regenerate them, avoiding the need to add these expensive components externally.[9]
-
The Greenest Path?: Biocatalysis often represents the pinnacle of green chemistry. The "catalyst" is biodegradable, the solvent is water, and the reaction conditions minimize energy consumption.[9] However, challenges can include lower substrate concentrations, longer reaction times, and a more complex downstream process to separate the product from the biomass and aqueous medium.
Quantitative Comparison of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance and environmental metrics for each synthetic pathway.
| Metric | Stoichiometric Hydride (NaBH₄) | Catalytic Transfer Hydrogenation (Ru-cat) | Biocatalysis (Whole Cell) |
| Principle | Nucleophilic hydride addition | Catalytic hydrogen transfer | Enzymatic reduction |
| Reagents | NaBH₄ (stoichiometric) | Ru-complex (catalytic), H-donor (e.g., iPrOH) | Renewable biomass (catalytic), Glucose (co-substrate) |
| Typical Solvents | Methanol, Ethanol | Isopropanol, Water[8] | Water[9] |
| Temperature | 0 - 25 °C | 25 - 80 °C | 25 - 37 °C |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Atom Economy | Low | High | Very High |
| E-Factor | High (inorganic salt waste) | Low (organic byproduct, e.g., acetone) | Very Low (biomass, CO₂) |
| Key Advantages | Simple, fast, inexpensive reagents | High efficiency, high enantioselectivity possible | Extremely high selectivity, mild conditions, safe |
| Key Disadvantages | High waste, poor atom economy, safety on quench | Catalyst cost, potential metal contamination | Longer reaction times, complex downstream processing |
Visualization of Synthetic Pathways and Assessment Workflow
Logical Workflow for Environmental Assessment
The following diagram outlines the decision-making process for selecting a sustainable synthetic route, prioritizing green chemistry principles.
Caption: Decision workflow for green synthesis route selection.
Comparative Reaction Schemes
The diagrams below illustrate the fundamental transformations for each methodology.
Caption: Stoichiometric reduction of 2'-Methoxyacetophenone.
Caption: Catalytic transfer hydrogenation of 2'-Methoxyacetophenone.
Caption: Whole-cell biocatalytic reduction of 2'-Methoxyacetophenone.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating. The rationale behind key steps is explained to empower the researcher to adapt and troubleshoot effectively.
Protocol 1: Stoichiometric Reduction with Sodium Borohydride
-
Objective: To demonstrate a rapid and high-yielding synthesis, while acknowledging the inherent waste generation.
-
Materials:
-
2'-Methoxyacetophenone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (10 mL per gram of ketone)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Methodology:
-
Dissolution (Causality: Ensure reactants are in a single phase for efficient reaction): Dissolve 2'-Methoxyacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition (Causality: Slow addition controls the exothermic reaction and prevents runaway temperature): Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring (Causality: Verify reaction completion to avoid unnecessary processing of starting material): Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching (Causality: Safely neutralize the reactive excess NaBH₄ and protonate the product): Cool the flask back to 0 °C and slowly add 1M HCl dropwise until gas evolution ceases. This step destroys excess hydride and neutralizes the sodium methoxide byproduct.
-
Extraction (Causality: Isolate the organic product from the aqueous phase and inorganic salts): Remove most of the methanol under reduced pressure. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration (Causality: Remove residual water before solvent evaporation to obtain pure product): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Asymmetric Catalytic Transfer Hydrogenation
-
Objective: To synthesize enantiomerically enriched this compound using a sustainable catalytic method.
-
Materials:
-
2'-Methoxyacetophenone (1.0 eq)
-
(R,R)-TsDPEN Ru(p-cymene)Cl catalyst (0.005 eq)
-
Isopropanol/Water mixture (e.g., 9:1 v/v)
-
Potassium Hydroxide (KOH) (0.05 eq)
-
-
Methodology:
-
Inert Atmosphere (Causality: The ruthenium catalyst can be sensitive to oxygen, so an inert atmosphere ensures its stability and longevity): To a Schlenk flask under an argon or nitrogen atmosphere, add the ruthenium catalyst.
-
Solvent and Reagent Addition (Causality: The base (KOH) is often required to activate the catalyst and initiate the catalytic cycle): Add the isopropanol/water solvent mixture, followed by the 2'-Methoxyacetophenone and the KOH solution.
-
Reaction (Causality: Gentle heating provides the necessary activation energy for the catalytic cycle without causing degradation): Heat the reaction mixture to 50 °C and stir for 4-12 hours.
-
Monitoring (Causality: Chiral analysis is essential to validate the success of the asymmetric synthesis): Monitor the reaction by TLC for conversion and by chiral HPLC or GC to determine the enantiomeric excess (ee).
-
Workup and Isolation (Causality: Simple solvent removal is often sufficient, highlighting a benefit of CTH over methods requiring extensive aqueous workups): Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography if necessary to remove the residual catalyst.
-
Protocol 3: Whole-Cell Biocatalytic Reduction
-
Objective: To demonstrate a highly selective and green synthesis using a readily available biocatalyst.
-
Materials:
-
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Phosphate Buffer (pH 7.0)
-
2'-Methoxyacetophenone (dissolved in a minimal amount of Ethanol to aid solubility)
-
Diatomaceous earth (Celite™)
-
Ethyl Acetate
-
-
Methodology:
-
Biocatalyst Activation (Causality: Yeast cells must be metabolically active to produce the necessary enzymes and cofactors for the reduction): In a large Erlenmeyer flask, suspend baker's yeast and sucrose in warm (approx. 35 °C) phosphate buffer. Gently swirl and allow the mixture to ferment for 30-60 minutes until signs of CO₂ evolution are evident.
-
Substrate Addition (Causality: The substrate is added slowly, often as a solution in a co-solvent, to avoid concentrations that could be toxic to the yeast cells): Add the solution of 2'-Methoxyacetophenone dropwise to the actively fermenting yeast culture.
-
Incubation (Causality: This is the production phase where yeast enzymes reduce the ketone. Gentle agitation ensures proper mixing without damaging the cells): Seal the flask (e.g., with a balloon to monitor gas production) and place it on an orbital shaker at a low speed (e.g., 150 rpm) at 30 °C for 24-72 hours.
-
Monitoring (Causality: Tracking both conversion and enantioselectivity is crucial): Periodically take small aliquots, extract with ethyl acetate, and analyze by GC or chiral GC to monitor conversion and enantiomeric excess.
-
Workup and Extraction (Causality: Filtration removes the bulk of the biomass, and subsequent extraction isolates the product from the aqueous medium): Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Saturate the aqueous filtrate with NaCl and extract multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Conclusion and Future Outlook
This guide demonstrates that while traditional stoichiometric reductions are effective, they carry a significant environmental burden. Both Catalytic Transfer Hydrogenation and Biocatalysis offer far more sustainable and elegant solutions for the synthesis of this compound.
-
For scalability and high enantioselectivity with moderate-to-high substrate concentrations, CTH is an excellent choice. The primary considerations are the initial investment in the catalyst and ensuring its removal from the final product stream.
-
For the ultimate in green credentials and selectivity, biocatalysis is unmatched. It is ideal for processes where mild conditions are paramount. The main challenge lies in optimizing the downstream processing to efficiently isolate the product.
The future of pharmaceutical synthesis will undoubtedly involve a greater integration of these greener technologies. Innovations in catalyst immobilization, the development of robust enzymes through directed evolution, and the application of continuous flow chemistry will further reduce the environmental impact of producing vital molecules like this compound.[10] As Senior Application Scientists, our role is to champion these technologies, providing the data and expertise needed to transition from traditional methods to safer, cleaner, and more efficient processes.
References
- Green Chemistry Approaches in Drug Synthesis: Eco-Friendly Solvents, Catalysts and Energy-Efficient Methods. International Journal of Pharmaceutical Sciences.
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a bioc
- Reduction of 1 with sodium borohydride to 2.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- The results of catalytic transfer hydrogenation reactions of acetophenone.
- Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Save My Exams.
- Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI.
- Transfer hydrogen
- The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
- Chiral Alcohols. Sigma-Aldrich.
- Reduction of Aldehydes and Ketones. Chemistry Steps.
- NABH4 reduction with ethanol? Reddit.
- Biocatalytic Synthesis of trans-2-Hexenal. ChemistryViews.org.
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A Comparative Guide to the Synthesis of 1-(2-Methoxyphenyl)ethanol: An Evaluation of Reproducibility and Protocol Robustness
Introduction: The Significance of Reproducible Synthesis in Pharmaceutical Development
1-(2-Methoxyphenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Its reliable and reproducible production is therefore of paramount importance to ensure the consistency and quality of final drug products. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the reproducibility, scalability, and overall robustness of each protocol. We will delve into the underlying chemical principles of each method, offering insights into the critical parameters that govern reaction outcomes. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, aiding in the selection of the most appropriate synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound typically commences from the precursor, 2-methoxyacetophenone. The core transformation involves the reduction of the ketone functionality to a secondary alcohol. This guide will explore three prevalent methods to achieve this:
-
Hydride Reduction using Sodium Borohydride (NaBH₄)
-
Organometallic Addition via Grignard Reaction
-
Catalytic Hydrogenation
Each of these approaches presents a unique set of advantages and challenges, which we will dissect in the subsequent sections.
Method 1: Sodium Borohydride Reduction of 2-Methoxyacetophenone
The reduction of ketones using sodium borohydride (NaBH₄) is a widely employed and generally reliable method in organic synthesis.[1][2] It is favored for its operational simplicity and the relatively mild reaction conditions required.
Underlying Principles and Causality
Sodium borohydride serves as a source of hydride ions (H⁻).[3] The reduction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of 2-methoxyacetophenone. This initial attack forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol product. The choice of solvent is crucial; protic solvents like ethanol or methanol are commonly used and also serve as the proton source for the final step.[1][4]
Experimental Protocol: A Self-Validating System
A typical and reproducible protocol for the sodium borohydride reduction of 2-methoxyacetophenone is as follows:
-
Dissolution: Dissolve 2-methoxyacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[1][4][5]
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the exothermicity of the reaction and minimize the formation of byproducts.[1][4]
-
Reagent Addition: Slowly add sodium borohydride to the cooled solution in small portions.[4] The gradual addition helps to maintain a controlled reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for a designated period (typically 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted sodium borohydride. This step will be accompanied by the evolution of hydrogen gas and should be performed in a well-ventilated fume hood.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product with high purity.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via sodium borohydride reduction.
Expected Reproducibility and Challenges
This method generally exhibits high reproducibility due to its straightforward nature and the commercial availability of high-purity reagents. However, potential challenges include:
-
Temperature Control: Inadequate cooling can lead to side reactions and reduced yields.
-
Moisture: While less sensitive to moisture than other hydride reagents like lithium aluminum hydride, excessive water can consume the sodium borohydride, necessitating the use of a larger excess of the reagent.
Method 2: Grignard Reaction with Methylmagnesium Bromide
The Grignard reaction offers an alternative route, starting from 2-methoxybenzaldehyde and a methyl Grignard reagent, such as methylmagnesium bromide. This classic organometallic reaction is a powerful tool for carbon-carbon bond formation.[6]
Underlying Principles and Causality
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The highly polarized carbon-magnesium bond results in a carbanion-like character of the methyl group, which readily attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired this compound.[6]
Experimental Protocol: A Self-Validating System
A representative and reproducible protocol for the Grignard synthesis is as follows:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Maintaining an inert and anhydrous environment is critical for the success of a Grignard reaction.[7]
-
Grignard Reagent Preparation (or use of commercial solution): If preparing in situ, react magnesium turnings with methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).[8] Alternatively, a commercially available solution of methylmagnesium bromide can be used.
-
Aldehyde Addition: Dissolve 2-methoxybenzaldehyde in anhydrous ether or THF and add it dropwise to the Grignard reagent solution at 0 °C.[6] The reaction is often exothermic and requires careful temperature control.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete conversion.
-
Quenching and Workup: Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[6][9]
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[6]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Expected Reproducibility and Challenges
Catalytic hydrogenation can be highly reproducible and is well-suited for large-scale synthesis. However, there are several factors to consider:
-
Catalyst Activity: The activity of the catalyst can vary between batches, potentially affecting reaction times and efficiency.
-
Safety: The use of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reactions.
Quantitative Data Summary and Comparison
| Parameter | Sodium Borohydride Reduction | Grignard Reaction | Catalytic Hydrogenation |
| Starting Material | 2-Methoxyacetophenone | 2-Methoxybenzaldehyde | 2-Methoxyacetophenone |
| Key Reagents | NaBH₄ | CH₃MgBr, Mg | H₂, Pd/C (or other catalyst) |
| Typical Yield | High (often >90%) | Variable (60-85%) | High (often >95%) |
| Reaction Conditions | Mild (0 °C to RT) | Anhydrous, inert atmosphere | Elevated temperature and pressure |
| Reproducibility | High | Moderate to High (technique dependent) | High (catalyst dependent) |
| Scalability | Good | Moderate | Excellent |
| Safety Concerns | H₂ evolution during quench | Flammable solvents, reactive organometallics | Flammable H₂ gas under pressure |
| Key Advantages | Operational simplicity, mild conditions | C-C bond formation | High yields, green chemistry |
| Key Disadvantages | Use of stoichiometric reductant | Strict anhydrous conditions required | Specialized equipment, catalyst cost |
Conclusion and Recommendations
The choice of synthetic protocol for this compound will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and desired purity.
-
For small-scale laboratory synthesis where simplicity and convenience are paramount, sodium borohydride reduction is an excellent and highly reproducible choice.
-
The Grignard reaction is a valuable method when starting from the corresponding aldehyde is necessary or desirable, though it demands more rigorous experimental technique to ensure reproducibility.
-
For large-scale industrial production , catalytic hydrogenation is often the most efficient and environmentally friendly option, offering high yields and scalability, provided the necessary safety infrastructure is in place.
By understanding the nuances of each protocol and adhering to best practices, researchers can confidently and reproducibly synthesize this compound for their downstream applications.
References
-
W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Introduction. The Grignard reaction is one of the most useful reactions in organic chemistry. The reaction allows the creation of a carbon-carbon bond between an alkyl halide and a carbonyl compound, and is quite useful for the construction of large molecules from two smaller ones. 6
-
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Link
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Link
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Link
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Link
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Link
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Link
-
Tohoku University. (n.d.). Reduction of the Hydrogen Content of CO2 Methanation Product Gas via Catalytic Ethanol Dehydration–Hydrogenation. Link
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methoxyphenyl)ethanol
This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-(2-Methoxyphenyl)ethanol, a key intermediate in various synthetic processes. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, underpinned by the principles of scientific integrity and adherence to regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
The narrative explains the rationale behind experimental choices, ensuring that each described protocol is a self-validating system. All claims and protocols are supported by citations to authoritative sources, with a comprehensive reference list provided.
Introduction to Analytical Scrutiny of this compound
This compound is a chiral aromatic alcohol whose purity and enantiomeric composition are critical for its intended applications, particularly in pharmaceutical synthesis.[1] The presence of impurities or undesired enantiomers can significantly impact the efficacy and safety of the final product. Therefore, robust and validated analytical methods are paramount for quality control throughout the manufacturing process. This guide will compare two of the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles of method validation discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3] This ensures that the methodologies are suitable for their intended purpose, providing reliable data for regulatory submissions and quality assurance.[4]
Core Principles of Analytical Method Validation
Before delving into the specific methods, it is crucial to understand the foundational parameters of analytical method validation as prescribed by regulatory bodies like the FDA and ICH.[5][6] These parameters ensure the reliability and consistency of the analytical data.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow of the cross-validation process, highlighting the interplay between different validation parameters.
Caption: A workflow diagram illustrating the stages of analytical method development, validation, and cross-comparison.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For a chiral molecule like this compound, chiral HPLC is indispensable for separating and quantifying the individual enantiomers.
Expertise & Experience: The "Why" Behind the Protocol
The choice of a chiral stationary phase (CSP) is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of enantiomers.[8] The selection of the mobile phase is a balance between achieving optimal separation (resolution) and maintaining a reasonable analysis time. A normal-phase mode (e.g., hexane/isopropanol) is often preferred for polysaccharide CSPs as it can provide better selectivity for enantiomers. The detector wavelength is chosen based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A Waters 510 HPLC pump and a 486 tunable absorbance detector or similar are suitable.[9]
-
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a Lux Cellulose-1 column, is a good starting point for method development.[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of racemic this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if applicable), and the sample solution to demonstrate the absence of interfering peaks at the retention times of the enantiomers.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.[11] For this compound, GC-MS can be used for both achiral purity analysis and, with a chiral column, for enantiomeric separation.
Expertise & Experience: The "Why" Behind the Protocol
The choice of a GC column is critical. For general purity analysis, a non-polar column (e.g., DB-5ms) is suitable. For chiral separation, a column coated with a cyclodextrin derivative is typically used. The temperature program is optimized to ensure good separation of the analyte from any impurities without excessive peak broadening. The mass spectrometer is operated in full scan mode for initial identification and in selected ion monitoring (SIM) mode for enhanced sensitivity during quantification. Derivatization is generally not required for this compound, as the hydroxyl group provides sufficient polarity for good chromatographic behavior.[12]
Experimental Protocol: GC-MS (Achiral Purity Analysis)
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a bonded phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan from m/z 40 to 300 for qualitative analysis and SIM for quantitative analysis (monitor characteristic ions of this compound).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dilute the sample in the same solvent to fall within the calibration range.
-
-
Validation Procedure:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed in a similar manner to the HPLC method, with adjustments appropriate for GC-MS analysis. For instance, specificity in GC-MS is enhanced by comparing the mass spectra of the peaks to a reference library.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods for the analysis of this compound. This data is synthesized from typical performance characteristics of these methods for similar analytes.[13]
| Validation Parameter | Chiral HPLC-UV | GC-MS (Achiral) |
| Specificity | High (Resolution from enantiomers and impurities) | Very High (Chromatographic separation and mass spectral identification) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 5.0% |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL |
| Primary Application | Enantiomeric purity and quantification | Impurity profiling and quantification |
Cross-Validation: Bridging the Methods
Cross-validation involves analyzing the same set of samples using both the HPLC and GC-MS methods and comparing the results. The goal is to demonstrate that both methods provide equivalent results for the total concentration of this compound, thereby increasing confidence in the analytical data.
Caption: A diagram showing the logical flow of comparing results from two different analytical methods.
A statistically significant difference between the results from the two methods would trigger an investigation to identify the source of the discrepancy. This could involve re-evaluating sample preparation procedures, instrument calibration, or the integration of chromatographic peaks.
Conclusion and Recommendations
Both chiral HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method depends on the specific analytical objective.
-
For enantiomeric purity and simultaneous quantification of both enantiomers, chiral HPLC is the method of choice. Its ability to resolve enantiomers is crucial for controlling the stereochemistry of the final product.
-
For impurity profiling and sensitive quantification of the total amount of this compound, GC-MS is superior. Its high sensitivity and the specificity of mass spectrometric detection make it ideal for detecting trace-level impurities.
A comprehensive quality control strategy should leverage the strengths of both techniques. Cross-validation of the methods for the determination of the total analyte concentration provides a high degree of confidence in the analytical results and is a hallmark of a robust quality system. The validation and cross-validation data presented in this guide provide a solid foundation for establishing such a system.
References
-
ResearchGate. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. [Link]
-
The Royal Society of Chemistry. (2017). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Methoxychlor. [Link]
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Atlantis Press. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. [Link]
-
ScienceDirect. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. [Link]
-
National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. [Link]
-
Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2024). GC/MS profiling of microalgal Ethanolic and methanolic Extracts?. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
PubChem. (n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2023). GC-MS analysis of ethanol extract of aerial and underground parts of Cyperus rotundus L.. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-Methoxyphenyl)ethanol
As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the knowledge to handle them safely and responsibly. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan for 1-(2-Methoxyphenyl)ethanol, grounded in scientific principles and regulatory standards. Our shared commitment to safety and environmental stewardship is paramount in the laboratory environment.
Part 1: Foundational Safety and Chemical Profile
Understanding the chemical's characteristics is the first step in safe handling and disposal. This compound is an aromatic alcohol.[1] While specific toxicological data for this exact compound is limited, its structure—featuring a methoxy group on a phenyl ring attached to an ethanol moiety—allows us to infer its properties and hazards from similar molecules.[1] It is expected to be a combustible liquid, soluble in organic solvents, and irritating to the skin and eyes.[1] Thermal decomposition can lead to the release of irritating gases and vapors.[2]
Proper handling is a prerequisite for proper disposal. Always use this compound within a chemical fume hood to avoid inhaling mists or vapors.[2] Personal Protective Equipment (PPE) is not optional; it is your primary line of defense.
| Hazard Class | Associated Risks & Rationale | Source |
| Skin & Eye Irritant | Similar methoxy-substituted aromatic alcohols are known to cause skin and serious eye irritation.[3] Direct contact can lead to burns of the eyes, skin, and mucous membranes.[2] | [2][3] |
| Combustible Liquid | As an alcohol derivative, it is considered a combustible liquid. Vapors may be heavier than air and can form flammable mixtures.[4][5] Keep away from heat, sparks, and open flames.[6] | [4][5][6] |
| Acute Toxicity | Harmful if swallowed.[3] Ingestion should be avoided, and immediate medical attention is necessary if it occurs.[2] | [2][3] |
| Incompatible Materials | Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7] Co-mingling with these substances can lead to vigorous reactions, potentially causing fire or explosion. | [2][7] |
Part 2: Personal Protective Equipment (PPE) Protocol
Before handling the primary container or preparing waste, ensure the following PPE is correctly worn. OSHA standards mandate that employers provide appropriate PPE to minimize hazards from chemical exposure.[8]
-
Eye and Face Protection : Chemical splash goggles are mandatory to provide a tight seal around the eyes.[8] For larger quantities, a face shield worn over goggles is recommended.[8][9]
-
Hand Protection : Use chemically resistant gloves such as nitrile or butyl rubber.[10] Solvents can de-fat the skin, leading to dryness and irritation.[10] Always inspect gloves for degradation before use and wash hands thoroughly after removal.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be used.[9]
Part 3: The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA).[11] As a generator of chemical waste, you are responsible for its proper classification and handling from "cradle to grave."[12]
You must first determine if the waste is hazardous.[7] Based on the properties of similar ethanol compounds, this compound waste is typically classified as hazardous due to its ignitability.[12][13] All chemical waste should be handled as hazardous until formally evaluated by your institution's Environmental Health and Safety (EHS) department or a certified waste handler.[14]
-
Select a Compatible Container : Use a leak-proof container with a tightly sealing cap that is compatible with the chemical.[15][16] High-density polyethylene (HDPE) carboys are a common and effective choice for solvent waste.[17]
-
Proper Labeling : The container must be clearly labeled.[14] Federal regulations require that the label includes:
-
Store in a Satellite Accumulation Area (SAA) : The waste container should be kept at or near the point of generation, in a designated SAA.[16] This must be under the control of the operator of the process generating the waste.
-
Segregate Incompatibles : Store the this compound waste away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[2][7]
-
Keep Containers Closed : The waste container must remain sealed except when you are actively adding waste to it.[15][17] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill : Leave at least 10% of headspace in the container to allow for vapor expansion.[16]
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and keep people upwind of the spill.[2]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain and Absorb : Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to soak up the spill.[2][4] Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste : Carefully scoop the absorbent material and spilled chemical into a suitable, sealable container for disposal.[2][7] Label this container as hazardous waste.
-
Decontaminate : Clean the spill area thoroughly.
-
Contact EHS : When your waste container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for a pickup.[17]
-
Manifesting : A licensed hazardous waste transporter will collect the waste.[19] You must sign a hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal facility.[12] Retain a copy of this manifest for your records, as required by law.[12]
Part 4: Visualizing the Disposal Decision Workflow
This diagram outlines the critical path from waste generation to final disposal, emphasizing key decision and action points to ensure compliance and safety.
Caption: Disposal workflow for this compound.
References
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Safety Data Sheet: ≥99 % . Carl ROTH. Retrieved from [Link]
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Hazardous Waste Disposal Procedures . University of North Carolina at Chapel Hill. Retrieved from [Link]
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HAZARD SUMMARY: 2-METHOXYETHANOL . (2008). New Jersey Department of Health. Retrieved from [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Tetra Tech. Retrieved from [Link]
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Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Safety Data Sheet: Ethanol . Carl ROTH. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. Retrieved from [Link]
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PPE Requirement for Ethanol Handling . (2020). YouTube. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Retrieved from [Link]
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RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Retrieved from [Link]
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Understanding Solvents and PPE for Chemical Safety . (2025). MCR Safety. Retrieved from [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. Retrieved from [Link]
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Recommended PPE to handle chemicals . BESA. Retrieved from [Link]
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Regulation of Laboratory Waste . American Chemical Society. Retrieved from [Link]
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Personal Protective Equipment . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Disposal Guide . Oregon State University Environmental Health & Safety. Retrieved from [Link]
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Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 1-(2-Methoxyphenyl)ethanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 1-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the "why" behind each procedural step.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols to prevent inadvertent exposure. The causality is clear: the chemical properties of this aromatic alcohol can lead to local tissue irritation upon direct contact or inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the identified hazards. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and, for splash risks, a face shield. | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and vapors that can cause serious eye irritation.[3][4] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[3][5] |
| Hands | Nitrile or Neoprene gloves. | To prevent skin irritation, chemically resistant gloves are mandatory.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing. |
| Body | Laboratory coat. | A standard lab coat is required to protect against incidental skin contact.[6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To avoid respiratory tract irritation, all work with this compound should be conducted in a certified chemical fume hood.[6] If a fume hood is not available, work must be performed in a well-ventilated area with appropriate local exhaust ventilation. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on the scale and nature of the experiment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is critical for minimizing exposure and ensuring experimental integrity.
1. Preparation and Pre-Handling Check:
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Verify that a copy of the Safety Data Sheet (SDS) is readily accessible.[7]
- Locate the nearest emergency eyewash station and safety shower and confirm they are operational.
- Don all required PPE as outlined in the table above.
2. Aliquoting and Handling:
- Since this compound can be a liquid or a low-melting solid (melting point ~37°C), handle it in a manner that avoids generating dust or splashes.[8]
- If solid, transfer using a clean spatula or scoop. If liquid, use a pipette or syringe.
- Keep containers of the chemical closed when not in use to minimize the release of vapors.
- Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
3. Post-Handling and Decontamination:
- Thoroughly clean the work area after use.
- Decontaminate any equipment that has come into contact with the chemical.
- Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing Waste Streams
Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation to protect the environment.
1. Waste Segregation:
- All materials contaminated with this compound, including unused chemical, contaminated PPE (gloves, etc.), and cleaning materials, must be treated as hazardous waste.[9]
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Labeling:
- Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
- The label should clearly state "Hazardous Waste" and list the chemical constituents, including "this compound".
3. Final Disposal:
- Store the sealed hazardous waste container in a designated satellite accumulation area.
- Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
- Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[7][9]
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
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Airgas. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Ethoxyethanol. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Methoxyethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81909, 2-Methoxyphenethyl alcohol. Retrieved from [Link]
-
CanGard. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
